molecular formula C87H125N17O21 B12366428 ATSP-7041

ATSP-7041

Katalognummer: B12366428
Molekulargewicht: 1745.0 g/mol
InChI-Schlüssel: UEOCESQEOWHKDQ-HMWZRHKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ATSP-7041 is a useful research compound. Its molecular formula is C87H125N17O21 and its molecular weight is 1745.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C87H125N17O21

Molekulargewicht

1745.0 g/mol

IUPAC-Name

3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid

InChI

InChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12+/t49-,50-,51-,52+,61-,62-,63-,64-,65-,66-,67-,68-,71-,86+,87-/m0/s1

InChI-Schlüssel

UEOCESQEOWHKDQ-HMWZRHKHSA-N

Isomerische SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCC/C=C/CCCCCC[C@@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C)(C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)CC6CCC6)CCC(=O)N

Kanonische SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C)(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)N)CC6CCC6)CCC(=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATSP-7041 in p53 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for ATSP-7041, a stapled α-helical peptide, in the activation of the p53 tumor suppressor pathway. The content herein is curated for professionals in the fields of oncology research and drug development, offering detailed experimental insights and quantitative data.

Core Mechanism of Action: Dual Inhibition of MDM2 and MDMX

This compound is a synthetic, cell-penetrating stapled α-helical peptide designed to reactivate the p53 tumor suppressor pathway.[1] Its primary mechanism of action is the dual inhibition of two key negative regulators of p53: Mouse double minute 2 homolog (MDM2) and Mouse double minute X homolog (MDMX).[2][3] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of MDM2 and/or MDMX.[4]

This compound mimics the p53 α-helix, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[2] This competitive binding disrupts the protein-protein interactions between p53 and its negative regulators. The sequestration of MDM2 and MDMX by this compound leads to the stabilization and accumulation of p53, subsequently triggering the transcription of p53 target genes responsible for cell cycle arrest and apoptosis.[3][5]

Quantitative Data: Binding Affinities and Cellular Activity

The efficacy of this compound has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Target ProteinBinding Affinity (Ki, nM)Assay Method
MDM219 ± 2Fluorescence Polarization
MDMX45 ± 5Fluorescence Polarization
Cell Linep53 StatusIC50 (µM)Assay Method
SJSA-1 (osteosarcoma)Wild-Type0.8 ± 0.1MTT Assay
MCF-7 (breast cancer)Wild-Type1.2 ± 0.2MTT Assay
RKO (colon cancer)Wild-Type1.5 ± 0.3MTT Assay
HCT116 (colon cancer)Wild-Type1.8 ± 0.2MTT Assay
MDA-MB-435 (melanoma)Mutant> 50MTT Assay
SW480 (colon cancer)Mutant> 50MTT Assay

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Fluorescence Polarization Assay for Binding Affinity

This assay was utilized to determine the binding affinity of this compound to MDM2 and MDMX.

Protocol:

  • Reagents: Recombinant human MDM2 and MDMX proteins, a fluorescein-labeled p53-derived peptide (FAM-p53), and this compound.

  • Procedure:

    • A constant concentration of the FAM-p53 peptide is incubated with varying concentrations of MDM2 or MDMX protein in a buffer solution.

    • This compound is then titrated into the mixture.

    • The fluorescence polarization of the solution is measured at each concentration of this compound.

    • The decrease in fluorescence polarization, indicating the displacement of the FAM-p53 peptide from MDM2/MDMX by this compound, is used to calculate the inhibition constant (Ki).

Western Blot Analysis for Protein Expression

Western blotting was employed to assess the impact of this compound on the protein levels of p53 and its downstream targets.

Protocol:

  • Cell Culture and Treatment: Cancer cell lines (e.g., SJSA-1, MCF-7) were cultured to logarithmic phase and treated with varying concentrations of this compound or a vehicle control for 24 hours.

  • Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

MTT Assay for Cell Viability

The MTT assay was used to evaluate the effect of this compound on the viability of cancer cell lines.

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells were treated with a serial dilution of this compound for 72 hours.

  • MTT Addition: MTT reagent was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of p53 activation by this compound and the general experimental workflows.

ATSP7041_Mechanism_of_Action cluster_0 Normal State (p53 Inactive) cluster_1 This compound Intervention cluster_2 Result (p53 Active) p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binds & Inhibits MDMX MDMX p53_inactive->MDMX Binds & Inhibits MDM2->p53_inactive Ubiquitination & Degradation ATSP7041 This compound ATSP7041->MDM2 Inhibits ATSP7041->MDMX Inhibits p53_active p53 (Stabilized & Active) p21 p21 p53_active->p21 Transcription Apoptosis Apoptosis p53_active->Apoptosis Transcription Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest

Caption: Mechanism of this compound in p53 activation.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p53, p21, MDM2, Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of Protein Levels detection->end

Caption: Western Blot experimental workflow.

MTT_Assay_Workflow start Cell Seeding in 96-well Plates treatment Treatment with this compound (72 hours) start->treatment mtt MTT Reagent Addition (4 hours) treatment->mtt solubilization Formazan Solubilization mtt->solubilization absorbance Absorbance Measurement (570 nm) solubilization->absorbance end IC50 Calculation absorbance->end

Caption: MTT Assay experimental workflow.

References

The Architecture of a Dual-Targeting Stapled Peptide: A Technical Overview of ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structure and function of ATSP-7041, a potent, cell-penetrating stapled peptide designed to reactivate the p53 tumor suppressor pathway. By dually inhibiting the oncoproteins MDM2 and MDMX, this compound represents a significant advancement in the field of peptide-based cancer therapeutics. This document details the molecular structure, mechanism of action, and key experimental data supporting its preclinical development, offering valuable insights for researchers in oncology and peptide drug design.

Molecular Structure and Composition

This compound is a synthetic, α-helical stapled peptide. The process of "stapling" involves chemically linking the side chains of two amino acids within the peptide sequence to create a rigid, helical conformation. This structural reinforcement enhances the peptide's binding affinity to its targets, improves its resistance to proteolytic degradation, and facilitates its entry into cells.

1.1. Amino Acid Sequence and Staple:

The primary sequence of this compound is derived from the p53 N-terminal transactivation domain, which is the natural binding site for MDM2 and MDMX. The sequence is:

Ac-Leu-Thr-Phe-{R8}-Glu-Tyr-Trp-Ala-Gln-Ala-{S5}-Ser-Ala-Ala-NH2 [1]

The hydrocarbon staple in this compound is formed by an all-hydrocarbon linker connecting two non-natural amino acids, designated as {R8} and {S5}. These represent (R)-2-(7'-octenyl)alanine and (S)-2-(4'-pentenyl)alanine, respectively.[1] This linkage spans one turn of the α-helix, creating a macrocycle that locks the peptide into its bioactive conformation.

1.2. Three-Dimensional Structure:

Circular dichroism (CD) spectroscopy has confirmed that this compound possesses a high degree of α-helicity in solution.[2] This pre-configured helical structure is crucial for its high-affinity binding to the complementary helical grooves on the surfaces of MDM2 and MDMX. The hydrocarbon staple itself has been shown to make direct, favorable contacts with the target proteins, contributing to the overall binding affinity.[3] A high-resolution (1.7 Å) X-ray crystal structure of this compound in complex with MDMX has elucidated the precise molecular interactions, revealing key contacts between the peptide's amino acid side chains and the target protein.[3]

Mechanism of Action: Reactivating the p53 Pathway

This compound functions as a potent dual inhibitor of both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein. In many cancers, MDM2 and/or MDMX are overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably.

By binding to the p53-binding pocket on both MDM2 and MDMX with high affinity, this compound effectively blocks the p53-MDM2 and p53-MDMX interactions.[2][3] This disruption liberates p53 from its negative regulators, leading to its stabilization and accumulation in the cell nucleus. Activated p53 can then resume its function as a transcription factor, inducing the expression of target genes that lead to cell cycle arrest and apoptosis.

p53_pathway cluster_0 Normal p53 Regulation cluster_1 This compound Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binds to MDMX MDMX p53->MDMX Binds to Degradation p53 Degradation MDM2->Degradation Promotes MDMX->Degradation Promotes ATSP7041 This compound MDM2_i MDM2 ATSP7041->MDM2_i Inhibits MDMX_i MDMX ATSP7041->MDMX_i Inhibits p53_a p53 (stabilized) CellCycleArrest Cell Cycle Arrest p53_a->CellCycleArrest Apoptosis Apoptosis p53_a->Apoptosis

Figure 1: Simplified signaling pathway of p53 regulation and this compound intervention.

Quantitative Data

The preclinical evaluation of this compound has generated a substantial amount of quantitative data, highlighting its potency and selectivity.

Table 1: Binding Affinity of this compound to MDM2 and MDMX

Target ProteinBinding Affinity (Kd, nM)
MDM28
MDMX12.7

Data obtained from fluorescence polarization assays.[2]

Table 2: In Vitro Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SJSA-1Osteosarcoma0.5
MCF-7Breast Cancer0.3
RKOColon CarcinomaNot explicitly quantified
HCT116Colon CarcinomaNot explicitly quantified

IC50 values determined by MTT cell viability assays after 72-hour treatment.[4]

Table 3: Pharmacokinetic Properties of this compound

SpeciesDose (mg/kg, i.v.)T1/2 (h)Cmax (µg/mL)AUC (µg·h/mL)
Mouse151.510.211.4
Rat52.94.58.7
Monkey0.518.30.810.9

Pharmacokinetic parameters were determined following a single intravenous administration.[5]

Experimental Protocols

The characterization of this compound has involved a range of biophysical and cell-based assays. Below are summaries of the key experimental methodologies.

4.1. Fluorescence Polarization Assay (FPA) for Binding Affinity:

This assay is used to quantify the binding affinity of this compound to MDM2 and MDMX.

  • Principle: A fluorescently labeled peptide probe (e.g., FAM-labeled p53-derived peptide) is incubated with the target protein (MDM2 or MDMX). The binding of the small fluorescent probe to the larger protein results in a slower tumbling rate and an increase in the polarization of the emitted light. Unlabeled this compound is then titrated into the solution, displacing the fluorescent probe and causing a decrease in fluorescence polarization.

  • Protocol Outline:

    • A constant concentration of the fluorescent probe and the target protein are incubated in an appropriate buffer in a microplate.

    • Serial dilutions of this compound are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

    • The data is fitted to a competitive binding model to determine the IC50, which is then converted to the dissociation constant (Kd).

4.2. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:

CD spectroscopy is employed to determine the α-helical content of this compound.

  • Principle: Chiral molecules, such as peptides with a defined secondary structure, absorb left- and right-circularly polarized light differently. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure. α-helices typically show a strong positive peak around 192 nm and two negative peaks at approximately 208 and 222 nm.

  • Protocol Outline:

    • This compound is dissolved in an appropriate buffer (e.g., phosphate buffer at neutral pH).

    • The CD spectrum is recorded using a spectropolarimeter.

    • A blank spectrum of the buffer is also recorded and subtracted from the peptide spectrum.

    • The resulting spectrum is analyzed to estimate the percentage of α-helical content.

4.3. Co-Immunoprecipitation (Co-IP) for Target Engagement in Cells:

Co-IP is used to demonstrate that this compound can disrupt the interaction between p53 and MDM2/MDMX within cancer cells.

  • Protocol Outline:

    • Cancer cells (e.g., MCF-7) are treated with this compound or a vehicle control.

    • The cells are lysed to release the proteins.

    • An antibody specific for p53 is added to the cell lysate to immunoprecipitate p53 and any proteins bound to it.

    • The resulting protein complexes are captured on antibody-binding beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The precipitated proteins are eluted and analyzed by Western blotting using antibodies against MDM2 and MDMX. A decrease in the amount of co-precipitated MDM2 and MDMX in the this compound-treated samples compared to the control indicates disruption of the interaction.

4.4. Cell Viability (MTT) Assay:

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Protocol Outline:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the purple solution is measured using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

experimental_workflow Peptide_Synthesis Peptide Synthesis and Stapling Purification_Characterization Purification and Initial Characterization (LC-MS, Purity) Peptide_Synthesis->Purification_Characterization Biophysical_Assays Biophysical Characterization Purification_Characterization->Biophysical_Assays Cellular_Assays In Vitro Cellular Assays Purification_Characterization->Cellular_Assays CD_Spectroscopy Circular Dichroism (α-helicity) Biophysical_Assays->CD_Spectroscopy FPA Fluorescence Polarization (Binding Affinity to MDM2/MDMX) Biophysical_Assays->FPA XRay_Crystallography X-Ray Crystallography (3D Structure with Target) Biophysical_Assays->XRay_Crystallography Cell_Permeability Cell Permeability Assay Cellular_Assays->Cell_Permeability Co_IP Co-Immunoprecipitation (Target Engagement) Cellular_Assays->Co_IP Cell_Viability Cell Viability Assays (e.g., MTT) Cellular_Assays->Cell_Viability Western_Blot Western Blot (p53 stabilization, p21 induction) Cellular_Assays->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies Cellular_Assays->In_Vivo_Studies Xenograft_Models Xenograft Tumor Models In_Vivo_Studies->Xenograft_Models Pharmacokinetics Pharmacokinetic Analysis In_Vivo_Studies->Pharmacokinetics

References

The Therapeutic Potential of ATSP-7041 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Stapled Peptide Dual Inhibitor of MDM2 and MDMX

ATSP-7041, a stapled α-helical peptide, has emerged as a promising therapeutic agent in oncology by targeting the p53 signaling pathway, a critical axis in cancer development and progression. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies supporting its investigation.

Core Mechanism of Action: Reactivating the p53 Tumor Suppressor

This compound functions as a potent dual inhibitor of both murine double minute 2 (MDM2) and MDMX (also known as MDM4), two key negative regulators of the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the suppression of p53's tumor-suppressive functions, such as inducing cell-cycle arrest and apoptosis.[1][3] By binding to MDM2 and MDMX with high affinity, this compound disrupts their interaction with p53.[1][2] This frees p53 from negative regulation, leading to its stabilization and the activation of its downstream transcriptional targets, ultimately reactivating the p53 tumor suppressor pathway.[1][4]

G cluster_0 Normal Cellular State (p53 Regulation) cluster_1 This compound Intervention MDM2 MDM2 p53_inactive p53 (inactive) MDM2->p53_inactive Binds & Inhibits MDMX MDMX MDMX->p53_inactive Binds & Inhibits Ub Ubiquitination p53_inactive->Ub Tagged for Degradation Degradation Proteasomal Degradation Ub->Degradation ATSP7041 This compound MDM2_inhibited MDM2 ATSP7041->MDM2_inhibited Inhibits MDMX_inhibited MDMX ATSP7041->MDMX_inhibited Inhibits p53_active p53 (active) Transcription Transcriptional Activation p53_active->Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest

Caption: Mechanism of this compound in reactivating the p53 pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinity and Cellular Potency
Target/Cell LineAssay TypeMetricValueReference
MDM2Binding AssayKi23 nM[1]
MDMXBinding AssayKi51 nM[1]
SJSA-1 (Osteosarcoma, p53-WT, MDM2 amplified)Cell ViabilityIC500.8 µM (10% FBS)[1]
MCF-7 (Breast Cancer, p53-WT, MDMX overexpressed)Cell ViabilityIC50Not specified[1][5]
OATP1B1Inhibition AssayIC500.81 µM[6][7]

FBS: Fetal Bovine Serum

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
Xenograft ModelCancer TypeTreatment RegimenTumor Growth Inhibition (TGI)Reference
SJSA-1Osteosarcoma15 mg/kg, i.v., qd for 2 weeks61%[5]
SJSA-1Osteosarcoma30 mg/kg, i.v., qod for 2 weeks61%
MCF-7Breast Cancer20 mg/kg, i.v., qod for 23 days63%
MCF-7Breast Cancer30 mg/kg, i.v., qod for 23 days87%[8]

i.v.: intravenous; qd: every day; qod: every other day

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell-Based Assays
  • Objective: To assess the effect of this compound on the protein levels of p53 and its downstream targets.

  • Cell Lines: SJSA-1 and MCF-7 cells were used.[1]

  • Protocol:

    • Log-phase cells were incubated with this compound at concentrations of 1.25, 2.5, 5.0, or 10 µM, or with 10 µM Nutlin-3a (an MDM2-selective inhibitor) for 24 hours.[1]

    • Following treatment, cell lysates were prepared.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was probed with primary antibodies against p53, p21, and MDM2, followed by incubation with appropriate secondary antibodies.

    • Protein bands were visualized using a chemiluminescence detection system.[1]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

  • Animal Models: Athymic nude mice were used for the SJSA-1 model, while female BALB/c nude mice with estrogen supplementation were used for the MCF-7 model.[9]

  • Protocol:

    • For the SJSA-1 model, 5 x 10^6 cells were injected subcutaneously.[9]

    • For the MCF-7 model, tumors were established from estrogen-responsive cells.[9]

    • Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups.

    • This compound was administered intravenously at the doses and schedules specified in Table 2.[5][8]

    • Tumor volumes were measured regularly using calipers throughout the study.[8]

    • Tumor Growth Inhibition (TGI) was calculated at the end of the study.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture Cancer Cell Lines (e.g., SJSA-1, MCF-7) Treatment_vitro Treat with this compound (various concentrations) CellCulture->Treatment_vitro WesternBlot Western Blot (p53, p21, MDM2) Treatment_vitro->WesternBlot CellViability Cell Viability Assay (IC50 determination) Treatment_vitro->CellViability Xenograft Establish Xenograft Tumor Model in Mice Treatment_vivo Administer this compound (i.v., qd or qod) Xenograft->Treatment_vivo TumorMeasurement Measure Tumor Volume (calipers) Treatment_vivo->TumorMeasurement TGI Calculate Tumor Growth Inhibition (TGI) TumorMeasurement->TGI

Caption: Preclinical experimental workflow for this compound evaluation.

Pharmacokinetics and Cellular Penetration

A significant aspect of this compound's therapeutic potential lies in its favorable drug-like properties. It has been shown to efficiently penetrate cell membranes.[5][10] Studies using a fluorescently labeled version of this compound (FAM-ATSP-7041) confirmed its diffused intracellular localization.[1] Furthermore, this compound exhibits favorable pharmacokinetic properties, including broad tissue distribution and an extended half-life in blood and tissues, which supports the potential for convenient clinical dosing regimens.[6][10]

Future Directions and Clinical Relevance

This compound represents a proof-of-concept for stapled peptides as a therapeutic modality for inhibiting protein-protein interactions in cancer.[1][2] Its ability to dually inhibit MDM2 and MDMX offers a potential advantage over MDM2-selective inhibitors, particularly in tumors where MDMX is overexpressed.[1][5] An analog of this compound, ALRN-6924, has advanced into clinical trials, underscoring the clinical potential of this class of compounds.[6] Further research is warranted to explore the full therapeutic window of this compound and its analogs, both as a monotherapy and in combination with other anti-cancer agents. The combination of this compound with the BCL-2 family inhibitor ABT-263 (navitoclax) has shown synergistic effects in diffuse large B-cell lymphoma (DLBCL) in vitro, although it was associated with in vivo toxicity, suggesting the need for targeted delivery systems.[11]

References

The Pharmacokinetic Profile of ATSP-7041: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATSP-7041 is a stapled α-helical peptide that has demonstrated significant potential as a therapeutic agent through its novel mechanism of action. As a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), this compound reactivates the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis that is often dysregulated in cancer.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, presenting key data, experimental methodologies, and a visualization of its signaling pathway to support ongoing research and development efforts.

Core Pharmacokinetic Parameters

This compound exhibits favorable pharmacokinetic properties, characterized by a durable plasma half-life that extends in higher species, suggesting the potential for convenient clinical dosing regimens.[1][4] The compound has been shown to possess drug-like qualities that support its development as a therapeutic candidate.[4]

Table 1: In Vivo Pharmacokinetic Parameters of this compound
SpeciesHalf-life (t½)Clearance (CL)Route of AdministrationDosing
Mouse~1.5 hours[1][5]43.5 - 52.2 mL/h/kg[1]Intravenous (i.v.)15, 20, 30 mg/kg[6]
Rat~2.1 hours[1]6.1 - 12.5 mL/h/kg[1]Intravenous (i.v.)5, 20, 60 mg/kg[6]
Monkey~18.3 hours[1][5]11.5 mL/h/kg[1]Intravenous (i.v.)0.5 mg/kg[6]

Absorption and Distribution

This compound has been shown to efficiently penetrate cell membranes, a critical attribute for targeting intracellular protein-protein interactions.[1][4][5] Studies utilizing a fluorescently labeled analog of this compound (FAM-ATSP-7041) have demonstrated its diffused intracellular localization.[1][5]

Quantitative whole-body autoradiography (QWBA) in rats using radiolabeled [3H]-ATSP-7041 revealed broad tissue distribution following intravenous administration.[1][7][8] The compound distributes extensively throughout the body, with notable concentrations in highly vascularized tissues.[1][7] Importantly, there was no evidence of accumulation in any specific subset of tissues, and distribution to the brain and central nervous system was limited.[1][7]

Metabolism and Excretion

This compound demonstrates metabolic stability. In vitro studies using human liver S9 fractions showed negligible metabolism of the compound.[9][10] Furthermore, it exhibited limited inhibition of major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6, suggesting a low potential for CYP-mediated drug-drug interactions.[9][10]

The primary route of elimination for this compound appears to be through hepatobiliary excretion.[9][11] Studies have identified this compound as a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1.[9][12][13] This transporter-mediated uptake into hepatocytes likely contributes to its biliary clearance.[9]

Table 2: In Vitro Transporter Interactions of this compound
TransporterInteractionIC50 Value
OATP1B1Substrate and Inhibitor[9][13]0.81 µM[9][11]
P-glycoprotein (P-gp)Inhibitor[9][10]Not specified
Breast Cancer Resistance Protein (BCRP)Inhibitor[9][10]Not specified

Mechanism of Action: p53 Pathway Reactivation

This compound functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1][3] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inhibition of p53's tumor-suppressive functions.[2] By binding with high affinity to both MDM2 and MDMX, this compound liberates p53 from this inhibition.[1][14] This reactivation of p53 leads to the transcription of downstream target genes, such as p21, which induces cell-cycle arrest and apoptosis in cancer cells.[1][5]

ATSP7041_Pathway cluster_0 Normal State (p53 Inactivation) cluster_1 This compound Intervention cluster_2 Downstream Effects MDM2 MDM2 p53_inactive p53 (inactive) MDM2->p53_inactive Binds & Inhibits MDMX MDMX MDMX->p53_inactive Binds & Inhibits p53_active p53 (active) p53_inactive->p53_active Released & Activated ATSP7041 This compound ATSP7041->MDM2 Inhibits ATSP7041->MDMX Inhibits p21 p21 p53_active->p21 Upregulates Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Figure 1: Signaling pathway of this compound in reactivating the p53 tumor suppressor function.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following summarizes the key experimental designs employed in the characterization of this compound.

In Vivo Pharmacokinetic Studies
  • Animal Models: Female nude mice, Sprague-Dawley rats, and cynomolgus monkeys were used for pharmacokinetic profiling.[1]

  • Administration: this compound was administered intravenously (i.v.).[1]

  • Sampling: For mice, a sparse sampling method was used, while serial sampling was employed for rats and monkeys.[6]

  • Analysis: Plasma concentrations of this compound were determined at various time points to calculate pharmacokinetic parameters such as half-life and clearance.

Tissue Distribution Studies
  • Methodology: Quantitative Whole-Body Autoradiography (QWBA) was performed in male Long-Evans rats.[1][7]

  • Radiolabeling: A tritiated form of this compound ([3H]-ATSP-7041) was used.[1][7]

  • Administration: A single intravenous dose of [3H]-ATSP-7041 was administered.[1][7]

  • Analysis: Whole-body autoradioluminograms were generated at different time points post-dose to visualize the distribution of radioactivity in various tissues.[1][7]

In Vitro Metabolism and Transporter Assays
  • Metabolic Stability: The metabolic stability of this compound was assessed in human liver S9 fractions.[9][10]

  • CYP Inhibition: The inhibitory potential of this compound against major CYP450 enzymes was evaluated in yeast microsomes or S9 fractions.[9][10]

  • Transporter Interaction:

    • Uptake Studies: HEK293 cells overexpressing specific transporters (e.g., OATP1B1) were used to investigate this compound as a potential substrate.[9][11]

    • Inhibition Studies: The inhibitory effect of this compound on transporter activity (OATPs, P-gp, BCRP) was determined using reversed membrane vesicles or transporter-expressing cells with known substrates.[9][10]

Experimental_Workflow cluster_PK Pharmacokinetics cluster_Dist Distribution cluster_ADME Metabolism & Transport PK_Study In Vivo PK Studies (Mouse, Rat, Monkey) PK_Admin Intravenous Administration PK_Study->PK_Admin PK_Sample Plasma Sampling PK_Admin->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Params Calculate t½, CL PK_Analysis->PK_Params Dist_Study QWBA Study (Rat) Dist_Admin i.v. [3H]-ATSP-7041 Dist_Study->Dist_Admin Dist_Imaging Autoradioluminography Dist_Admin->Dist_Imaging Dist_Analysis Tissue Distribution Profile Dist_Imaging->Dist_Analysis Metabolism In Vitro Metabolism (Human Liver S9) Met_Result Metabolic Stability Metabolism->Met_Result CYP_Inhibition CYP Inhibition Assays CYP_Result DDI Potential CYP_Inhibition->CYP_Result Transporter Transporter Interaction (HEK293 cells, Vesicles) Trans_Result Substrate/Inhibitor Profile Transporter->Trans_Result

Figure 2: Experimental workflow for the pharmacokinetic characterization of this compound.

References

The Stapled Peptide ATSP-7041: A Potent Dual Inhibitor of MDM2 and MDMX for Reactivation of the p53 Tumor Suppressor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. A significant portion of tumors retain wild-type p53 but have its function abrogated by overexpression of its negative regulators, MDM2 and MDMX. ATSP-7041, a hydrocarbon-stapled α-helical peptide, has emerged as a powerful therapeutic candidate that reactivates the p53 pathway by dually inhibiting both MDM2 and MDMX. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The p53 tumor suppressor protein is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1] In many cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the overexpression of its primary negative regulators, MDM2 and MDMX (also known as HDM2 and HDMX in humans). Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[1] While small-molecule inhibitors targeting the MDM2-p53 interaction have been developed, many are ineffective against MDMX, limiting their therapeutic potential in tumors where MDMX is overexpressed.[1]

This compound is a novel, potent, and selective dual inhibitor of both MDM2 and MDMX.[1][2] It is a stapled α-helical peptide, a class of molecules designed to mimic the helical structure of protein interaction domains with enhanced proteolytic resistance and cell permeability.[1][2] By simultaneously blocking the interaction of both MDM2 and MDMX with p53, this compound effectively reactivates the p53 tumor suppressor pathway, leading to p53-dependent tumor growth suppression.[1]

Mechanism of Action

This compound functions by competitively inhibiting the binding of p53 to the hydrophobic pockets of both MDM2 and MDMX.[1] This disruption of the p53-MDM2/MDMX complexes leads to the stabilization and accumulation of p53 protein in the nucleus.[1] Elevated nuclear p53 then acts as a transcription factor, upregulating the expression of its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and MDM2 itself (in a negative feedback loop).[1] The induction of p21 leads to cell cycle arrest, while the activation of other pro-apoptotic target genes can trigger programmed cell death.[1]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21_gene p21 gene p53->p21_gene activates MDM2_gene MDM2 gene p53->MDM2_gene activates Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 MDM2->p53 inhibits MDMX MDMX MDMX->p53 inhibits ATSP7041 This compound ATSP7041->MDM2 inhibits binding to p53 ATSP7041->MDMX inhibits binding to p53 p21_mRNA p21 mRNA p21_gene->p21_mRNA transcription MDM2_mRNA MDM2 mRNA MDM2_gene->MDM2_mRNA transcription p21_protein p21 protein p21_mRNA->p21_protein translation p21_mRNA->p21_protein MDM2_protein MDM2 protein MDM2_mRNA->MDM2_protein translation MDM2_mRNA->MDM2_protein CellCycle Cell Cycle p21_protein->CellCycle arrests MDM2_protein->MDM2

Figure 1: this compound Signaling Pathway.

Quantitative Data

Binding Affinity

This compound exhibits high, nanomolar binding affinity for both MDM2 and MDMX, as determined by a competitive fluorescence polarization assay.[1]

CompoundTargetKi (nM)
This compound MDM23.9 ± 0.4
MDMX9.3 ± 1.1
Nutlin-3aMDM2175 ± 25
MDMX> 50,000

Table 1: Binding affinities of this compound and Nutlin-3a to MDM2 and MDMX.[1]

In Vitro Efficacy: Cell Viability (IC50)

The anti-proliferative activity of this compound was assessed in various cancer cell lines using an MTT assay. The results demonstrate potent and selective activity against p53 wild-type (p53WT) cancer cell lines.[1]

Cell LineCancer Typep53 StatusIC50 (µM)
SJSA-1OsteosarcomaWT (MDM2 amp)0.8 ± 0.1
MCF-7Breast CancerWT (MDMX o/e)1.2 ± 0.2
RKOColon CancerWT1.5 ± 0.3
HCT116Colon CancerWT2.1 ± 0.4
MDA-MB-435MelanomaMutant> 30
SW480Colon CancerMutant> 30

Table 2: In vitro cell viability (IC50) of this compound in various cancer cell lines.[1]

In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant tumor growth inhibition in mouse xenograft models of human cancers.[1]

Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)
SJSA-1 (Osteosarcoma)This compound (15 mg/kg, i.v.)qd (daily)61
This compound (30 mg/kg, i.v.)qod (every other day)61
MCF-7 (Breast Cancer)This compound (20 mg/kg, i.v.)qod63
This compound (30 mg/kg, i.v.)qod87

Table 3: In vivo efficacy of this compound in human cancer xenograft models.[1]

Pharmacokinetic Properties

Pharmacokinetic studies in mice have shown that this compound possesses favorable drug-like properties.[1]

ParameterValue
Half-life (t½)~5 hours
Clearance (CL)~1.5 L/h/kg
Volume of Distribution (Vd)~1.2 L/kg

Table 4: Pharmacokinetic parameters of this compound in mice.[1]

Experimental Protocols

Fluorescence Polarization Assay for Binding Affinity

This protocol details the measurement of the binding affinity of this compound to MDM2 and MDMX.

Materials:

  • Recombinant human MDM2 and MDMX protein

  • Fluorescein-labeled p53-derived peptide (tracer)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add a fixed concentration of the tracer peptide and a fixed concentration of either MDM2 or MDMX protein to each well.

  • Add the serially diluted this compound to the wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

  • Calculate the Ki values by fitting the data to a competitive binding equation.

G start Start prep_reagents Prepare Reagents: - Serial dilution of this compound - Tracer peptide solution - MDM2/MDMX protein solution start->prep_reagents plate_setup Plate Setup (384-well): - Add tracer and protein - Add this compound dilutions prep_reagents->plate_setup incubation Incubate (Room temp, 30 min, dark) plate_setup->incubation read_fp Read Fluorescence Polarization incubation->read_fp analysis Data Analysis: - Plot FP vs. [this compound] - Calculate Ki read_fp->analysis end End analysis->end

Figure 2: Fluorescence Polarization Assay Workflow.

MTT Cell Viability Assay

This protocol describes the determination of the IC50 values of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SJSA-1, MCF-7)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

Co-Immunoprecipitation and Western Blotting

This protocol is for assessing the disruption of the p53-MDM2/MDMX interaction in cells treated with this compound.

Materials:

  • Cancer cells (e.g., MCF-7)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-p53 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-MDM2 and anti-MDMX antibodies for Western blotting

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells and pre-clear the lysate with protein A/G beads.

  • Immunoprecipitate p53 by incubating the lysate with an anti-p53 antibody overnight, followed by incubation with protein A/G beads.

  • Wash the beads and elute the protein complexes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with anti-MDM2 and anti-MDMX antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

G start Start cell_treatment Cell Treatment with this compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation with anti-p53 Ab pre_clearing->immunoprecipitation sds_page SDS-PAGE immunoprecipitation->sds_page western_blot Western Blotting (probe for MDM2/MDMX) sds_page->western_blot detection Chemiluminescence Detection western_blot->detection end End detection->end

Figure 3: Co-Immunoprecipitation and Western Blotting Workflow.

Animal Xenograft Studies

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., SJSA-1)

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily or every other day via intravenous injection).

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Calculate tumor growth inhibition.

Conclusion

This compound represents a significant advancement in the development of p53-reactivating cancer therapies. Its ability to dually inhibit both MDM2 and MDMX provides a more comprehensive blockade of p53 suppression compared to MDM2-selective inhibitors. The potent in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties, underscores the therapeutic potential of this compound and the stapled peptide platform. This technical guide provides researchers and drug developers with the foundational knowledge and experimental framework to further investigate and advance this promising class of anti-cancer agents.

References

The Discovery and Development of ATSP-7041: A Stapled Peptide Dual Inhibitor of MDM2 and MDMX

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the discovery and development of ATSP-7041, a potent and selective stapled α-helical peptide designed to reactivate the p53 tumor suppressor pathway. By dually inhibiting the key negative regulators of p53, MDM2 and MDMX, this compound represents a promising therapeutic strategy for a wide range of cancers that retain wild-type p53. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Introduction: Targeting the p53 Pathway

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by inducing cell-cycle arrest and apoptosis in response to cellular stress.[1] In a significant percentage of human cancers, the p53 pathway is inactivated not by mutation of the p53 gene itself, but through the overexpression of its negative regulators, MDM2 and MDMX.[2] These proteins bind to p53, targeting it for degradation and inhibiting its transcriptional activity. Consequently, the development of agents that can disrupt the p53-MDM2/MDMX interactions has been a major focus of cancer research.

This compound emerged from the optimization of stapled α-helical peptides, a novel class of drugs designed to mimic the helical structure of natural peptides with enhanced stability and cell permeability.[1][2] It was developed as a potent dual inhibitor of both MDM2 and MDMX, offering a potential advantage over small-molecule inhibitors that often target only MDM2.[1][2]

Mechanism of Action: Restoring p53 Function

This compound is designed to mimic the p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1] This competitive binding displaces p53, leading to its stabilization and the activation of downstream p53 signaling. The reactivation of the p53 pathway ultimately results in cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3]

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Oncogenic Stress Oncogenic Stress Oncogenic Stress->p53 Activates MDM2 MDM2 p53->MDM2 Inhibition Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces DNA Repair DNA Repair p53->DNA Repair Induces MDM2->p53 Degradation MDMX MDMX MDMX->p53 Inhibition ATSP7041 This compound ATSP7041->MDM2 Inhibition ATSP7041->MDMX Inhibition

Figure 1: Simplified signaling pathway of p53 regulation and the mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its binding affinity, cellular activity, and pharmacokinetic properties. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound
TargetBinding Affinity (KD, nM)
MDM20.91
MDMX2.31
Data from Biacore studies.[1]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
SJSA-1OsteosarcomaSubmicromolar
MCF-7Breast CancerSubmicromolar
Cell viability assays conducted in the presence of serum.[1]
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesDose (mg/kg, i.v.)Cmax (µM)t1/2 (h)
Mouse15~20~4
Rat5~5~6
Cynomolgus Monkey0.5~0.5~8
Data are approximate values derived from published pharmacokinetic profiles.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Stapled Peptide Synthesis

This compound and its analogs were synthesized using solid-phase peptide synthesis on a rink amide resin. The key step in creating the "staple" involved the incorporation of two α-methyl-substituted amino acids with terminal olefin side chains. Ring-closing metathesis was then performed using a Grubbs ruthenium catalyst to form the hydrocarbon cross-link.[1] The peptides were subsequently cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (HPLC), and their identity confirmed by mass spectrometry.

Biacore Surface Plasmon Resonance Assay

Binding kinetics of this compound to MDM2 and MDMX were determined using a Biacore instrument. Recombinant MDM2 or MDMX protein was immobilized on a sensor chip. Various concentrations of this compound were then flowed over the chip, and the association and dissociation rates were measured in real-time. The equilibrium dissociation constant (KD) was calculated from these rates.[1]

Cell Viability and Apoptosis Assays

The effect of this compound on cancer cell viability was assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay. Cancer cell lines, including SJSA-1 and MCF-7, were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability was measured by quantifying the ATP content, which is proportional to the number of viable cells.[1] Apoptosis was evaluated by methods such as Annexin V staining followed by flow cytometry.

Western Blotting

To assess the activation of the p53 pathway, cancer cells were treated with this compound for various time points. Cell lysates were then prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p53, p21, MDM2, and a loading control (e.g., actin). The protein bands were visualized using a chemiluminescence detection system.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models. Human cancer cells (e.g., SJSA-1 or MCF-7) were implanted subcutaneously into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered intravenously at various doses and schedules. Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., p21 mRNA levels by qRT-PCR).[1][4][5]

Experimental and Developmental Workflow

The discovery and development of this compound followed a structured workflow, from initial concept to preclinical validation.

discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Identification\n(p53-MDM2/MDMX) Target Identification (p53-MDM2/MDMX) Lead Identification\n(Stapled Peptides) Lead Identification (Stapled Peptides) Target Identification\n(p53-MDM2/MDMX)->Lead Identification\n(Stapled Peptides) Lead Optimization Lead Optimization Lead Identification\n(Stapled Peptides)->Lead Optimization In Vitro Characterization In Vitro Characterization Lead Optimization->In Vitro Characterization This compound In Vivo Efficacy In Vivo Efficacy In Vitro Characterization->In Vivo Efficacy Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology In Vivo Efficacy->Pharmacokinetics & Toxicology IND-Enabling Studies IND-Enabling Studies Pharmacokinetics & Toxicology->IND-Enabling Studies Clinical Trials Clinical Trials IND-Enabling Studies->Clinical Trials

Figure 2: General workflow for the discovery and development of this compound.

Conclusion

This compound is a first-in-class, potent dual inhibitor of MDM2 and MDMX that effectively reactivates the p53 tumor suppressor pathway.[1][6] Preclinical studies have demonstrated its high binding affinity, on-target cellular activity, and robust anti-tumor efficacy in various cancer models.[1][3] The development of this compound highlights the potential of stapled peptide technology to address challenging intracellular protein-protein interaction targets in oncology. Further clinical investigation of molecules based on the this compound scaffold, such as ALRN-6924, will be crucial in determining the therapeutic utility of this approach in patients.[7]

References

Biophysical Characterization of ATSP-7041 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characterization of ATSP-7041, a potent stapled peptide inhibitor of the MDM2/MDMX-p53 protein-protein interaction. The following sections detail the binding affinity of this compound to its target proteins, the experimental methodologies used to determine these parameters, and the mechanism of action through which it exerts its anti-tumor effects.

Core Findings: High-Affinity Dual Inhibition

This compound is a stapled α-helical peptide designed to mimic the p53 α-helix, enabling it to bind to the p53-binding domains of both MDM2 and MDMX with high affinity.[1] This dual inhibitory action reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] The biophysical properties of this compound, including its high helical stability and resistance to proteolytic degradation, contribute to its potent cellular activity.[1]

Quantitative Binding Data

The binding affinities of this compound for MDM2 and MDMX have been quantified using various biophysical techniques. A summary of these findings is presented in the table below.

Target ProteinBinding Affinity (Ki)MethodReference
MDM20.9 nMFluorescence Polarization Assay[1]
MDMX7 nMFluorescence Polarization Assay[1]

Experimental Methodologies

A comprehensive biophysical characterization of this compound binding has been achieved through a combination of techniques, including Fluorescence Polarization Assay, Surface Plasmon Resonance, and X-ray Crystallography.

Fluorescence Polarization Assay (FPA)

This assay is used to determine the binding affinity of this compound to MDM2 and MDMX in solution.

Principle: The assay measures the change in polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 or MDMX protein. Unlabeled this compound competes with the fluorescent peptide for binding, causing a decrease in polarization.

Experimental Protocol:

  • Reagents:

    • Recombinant human MDM2 (amino acids 1-125) and MDMX (amino acids 1-125) proteins.

    • A fluorescently labeled (e.g., with 5-FAM) p53-derived peptide (e.g., FAM-p5314-29).

    • This compound.

    • Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).

  • Procedure:

    • A constant concentration of MDM2 or MDMX and the fluorescently labeled p53 peptide are incubated together in the assay buffer.

    • Serial dilutions of this compound are added to the mixture.

    • The reaction is allowed to equilibrate at room temperature.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The IC50 value (the concentration of this compound that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR analysis provides real-time kinetic data on the association and dissociation of this compound with its target proteins.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (immobilized MDM2 or MDMX). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol:

  • Instrumentation: A Biacore instrument (e.g., Biacore T200).

  • Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.

  • Ligand Immobilization:

    • Recombinant MDM2 or MDMX is immobilized on the sensor chip surface via standard amine coupling chemistry.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein is injected over the activated surface.

    • Remaining active sites are deactivated with ethanolamine.

  • Binding Analysis:

    • A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the immobilized protein surface.

    • The association and dissociation phases are monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and KD).

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of this compound in complex with its target protein, revealing the molecular details of the interaction.

Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to calculate an electron density map, from which the atomic coordinates of the complex can be determined.

Experimental Protocol:

  • Protein Expression and Purification: Recombinant MDMX (humanized zebrafish MDMX, residues 15-106, with L46V/V95L mutations) is expressed and purified.

  • Complex Formation: Purified MDMX is incubated with an excess of this compound.

  • Crystallization: The MDMX/ATSP-7041 complex is crystallized using the vapor diffusion method. Crystals of the complex have been grown in solutions containing 15% (wt/vol) polyethylene glycol.

  • Data Collection and Structure Determination:

    • X-ray diffraction data are collected from the crystals.

    • The structure is solved by molecular replacement. The Protein Data Bank (PDB) ID for the crystal structure of this compound in complex with MDMX is 4N5T.

Signaling Pathway and Experimental Workflows

The interaction of this compound with MDM2 and MDMX initiates a signaling cascade that is crucial for its therapeutic effect. The experimental workflows for the key biophysical assays are also visualized below.

ATSP7041_Signaling_Pathway cluster_inhibition Inhibition of p53 Degradation cluster_activation p53 Activation and Downstream Effects ATSP7041 This compound MDM2 MDM2 ATSP7041->MDM2 inhibits MDMX MDMX ATSP7041->MDMX inhibits p53 p53 MDM2->p53 binds & ubiquitinates Ub Ubiquitin MDMX->p53 binds & inhibits Proteasome Proteasome p53->Proteasome degradation p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound Signaling Pathway.

FPA_Workflow start Start prepare_reagents Prepare Reagents: MDM2/MDMX, FAM-p53 peptide, This compound dilutions start->prepare_reagents incubate Incubate MDM2/MDMX with FAM-p53 peptide and this compound prepare_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data: Determine IC50 and Ki measure_fp->analyze_data end End analyze_data->end

Caption: Fluorescence Polarization Assay Workflow.

SPR_Workflow start Start immobilize Immobilize MDM2/MDMX on Sensor Chip start->immobilize inject Inject this compound at various concentrations immobilize->inject monitor Monitor Association and Dissociation inject->monitor regenerate Regenerate Sensor Surface monitor->regenerate regenerate->inject Next concentration analyze Analyze Sensorgrams: Determine ka, kd, KD regenerate->analyze end End analyze->end

Caption: Surface Plasmon Resonance Workflow.

References

An In-depth Technical Guide to ATSP-7041 and its Interaction with p53 Negative Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ATSP-7041, a stapled α-helical peptide, and its mechanism of action as a dual inhibitor of the p53 negative regulators, MDM2 and MDMX. The document details the biochemical and cellular activity of this compound, outlines key experimental protocols for its evaluation, and visualizes its signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction: The p53 Tumor Suppressor and Its Negative Regulators

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair, thereby preventing the proliferation of damaged cells.

In many cancers, the tumor-suppressive functions of wild-type p53 are abrogated by the overexpression of its primary negative regulators: Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, effectively inhibiting its transcriptional activity. Furthermore, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. The dual inhibitory action of MDM2 and MDMX on p53 makes them attractive targets for cancer therapy.

This compound is a synthetically stabilized, α-helical peptide designed to mimic the p53 N-terminal helix, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX. By disrupting the p53-MDM2/MDMX interactions, this compound reactivates the p53 signaling pathway in cancer cells, leading to tumor growth inhibition.

This compound: Mechanism of Action

This compound is a potent dual inhibitor of MDM2 and MDMX. Its mechanism of action involves the following key steps:

  • Cellular Penetration: this compound is engineered to efficiently penetrate cell membranes to reach its intracellular targets.

  • Disruption of Protein-Protein Interactions: Once inside the cell, this compound competitively binds to the hydrophobic pockets of both MDM2 and MDMX, displacing p53. This disruption liberates p53 from its negative regulators.

  • p53 Stabilization and Activation: The release of p53 from MDM2-mediated degradation leads to its stabilization and accumulation in the nucleus.

  • Transcriptional Activation of p53 Target Genes: Activated p53 then transcriptionally upregulates its downstream target genes. This includes genes involved in cell cycle arrest, such as CDKN1A (encoding for p21), and apoptosis, such as PUMA and BAX.

  • Induction of Anti-tumor Effects: The activation of these downstream pathways ultimately leads to cell cycle arrest and/or apoptosis in cancer cells with wild-type p53.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Binding Affinities of this compound
TargetAssayParameterValue (nM)Reference
MDM2BiacoreKd0.91
MDMXBiacoreKd2.31
Table 2: Cellular Potency of this compound in p53 Wild-Type Cancer Cell Lines
Cell LineCancer TypeAssayParameterValue (µM)Reference
SJSA-1OsteosarcomaCell ViabilityEC50Sub-micromolar
MCF-7Breast CancerCell ViabilityEC50Sub-micromolar
HCT116Colon CancerCell ProliferationEC50~0.060
RKOColon CancerCell ViabilityEC50Sub-micromolar

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

ATSP7041_Pathway cluster_0 Normal State (p53 Inactive) cluster_1 This compound Intervention (p53 Activated) cluster_2 Downstream Effects p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binding & Inhibition MDMX MDMX p53_inactive->MDMX Binding & Inhibition Proteasome Proteasome p53_inactive->Proteasome Degradation MDM2->p53_inactive Ubiquitination ATSP7041 This compound MDM2_inhibited MDM2 ATSP7041->MDM2_inhibited Inhibition MDMX_inhibited MDMX ATSP7041->MDMX_inhibited Inhibition p53_active p53 (stabilized & active) Nucleus Nucleus p53_active->Nucleus Translocation p21 p21 p53_active->p21 Transcriptional Activation PUMA_BAX PUMA, BAX p53_active->PUMA_BAX Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA_BAX->Apoptosis

Caption: this compound signaling pathway leading to p53 activation.
Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_data Data Analysis FP Fluorescence Polarization Assay (Binding Affinity) DataAnalysis Analyze Data and Determine Ki, EC50 FP->DataAnalysis Biacore Surface Plasmon Resonance (Binding Kinetics) Biacore->DataAnalysis CellCulture Culture p53 WT Cancer Cell Lines Treatment Treat with this compound CellCulture->Treatment CoIP Co-Immunoprecipitation (Target Engagement) Treatment->CoIP WB Western Blot (Protein Expression) Treatment->WB qRT_PCR qRT-PCR (Gene Expression) Treatment->qRT_PCR CellViability Cell Viability Assay (Cellular Potency) Treatment->CellViability CoIP->DataAnalysis WB->DataAnalysis qRT_PCR->DataAnalysis CellViability->DataAnalysis

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of this compound to MDM2 or MDMX by competing with a fluorescently labeled p53-derived peptide.

Materials:

  • Recombinant human MDM2 or MDMX protein

  • Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)

  • This compound

  • FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with FP capabilities

Protocol:

  • Prepare a serial dilution of this compound in FP assay buffer.

  • In a 384-well plate, add the diluted this compound.

  • Prepare a solution of MDM2 or MDMX protein and the fluorescently labeled p53 peptide in FP assay buffer. The final concentrations should be optimized, for example, 1 µM protein and 50 nM peptide.

  • Add the protein-peptide solution to the wells containing this compound.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measure the fluorescence polarization signal using a plate reader (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).

  • Calculate IC50 values by fitting the data to a sigmoidal dose-response curve. Ki values can then be calculated using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) for Target Engagement

This technique is used to demonstrate that this compound disrupts the interaction between p53 and MDM2/MDMX in a cellular context.

Materials:

  • p53 wild-type cancer cells (e.g., MCF-7)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-p53, anti-MDM2, anti-MDMX, and appropriate isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE and Western blot reagents

Protocol:

  • Culture MCF-7 cells to 70-80% confluency.

  • Treat the cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).

  • Lyse the cells with lysis buffer and collect the supernatant after centrifugation.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-p53 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using anti-MDM2 and anti-MDMX antibodies. A reduction in the amount of co-immunoprecipitated MDM2 and MDMX in the this compound treated sample indicates disruption of the interaction.

Western Blotting for Protein Expression

Western blotting is used to measure the levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with this compound.

Materials:

  • p53 wild-type cancer cells (e.g., SJSA-1, MCF-7)

  • This compound

  • Lysis buffer

  • Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

  • Prepare whole-cell lysates as described for Co-IP.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in p53, p21, and MDM2 protein levels indicates p53 pathway activation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is used to quantify the mRNA levels of p53 target genes.

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (CDKN1A, MDM2) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Treat cells with this compound as for Western blotting.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using the cDNA, primers, and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Plot the data as a percentage of the vehicle control and determine the EC50 value.

Conclusion

This compound is a promising therapeutic agent that effectively reactivates the p53 tumor suppressor pathway by dually inhibiting MDM2 and MDMX. Its ability to penetrate cells and disrupt these key protein-protein interactions with high affinity leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in p53 wild-type cancers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other stapled peptide-based cancer therapeutics.

Cellular Uptake and Intracellular Localization of ATSP-7041: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATSP-7041 is a stapled α-helical peptide that has emerged as a potent dual inhibitor of murine double minute 2 (MDM2) and MDMX, key negative regulators of the p53 tumor suppressor. Its ability to reactivate the p53 pathway makes it a promising candidate for cancer therapy. A critical aspect of its therapeutic potential lies in its efficient cellular penetration and specific intracellular localization. This technical guide provides an in-depth overview of the cellular uptake mechanisms, intracellular distribution, and the experimental protocols used to elucidate these processes for this compound.

Cellular Uptake of this compound

This compound demonstrates efficient penetration of cell membranes, a significant hurdle for many peptide-based therapeutics.[1][2] This has been observed in various cancer cell lines, including HCT-116, SJSA-1, and MCF-7.[1]

Mechanisms of Cellular Entry

While the precise mechanisms are still under investigation, studies suggest that the uptake is not solely dependent on passive diffusion. Evidence points towards the involvement of specific transporters. For instance, this compound has been identified as a substrate and a potent inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1).[3] This transporter-mediated uptake could play a significant role in its tissue distribution, particularly in the liver where OATP1B1 is highly expressed.[3]

Quantitative Analysis of Cellular Uptake

The uptake of this compound has been quantified in OATP1B1-expressing HEK293 cells, demonstrating a dose-dependent and time-dependent influx.

Concentration (µM)OATP1B1-Dependent Uptake (Fold Change vs. Mock Cells)
0.13.4[3]
11.7[3]
101.1 (saturated)[3]

Caption: Dose-dependent uptake of this compound in OATP1B1-expressing HEK293 cells after 5 minutes of incubation. Data is presented as the fold change compared to mock cells.[3]

Time PointOATP1B1-Dependent Uptake of 0.2 µM this compound (Relative Units)
5 minSignificant uptake observed[3]
30 minUptake not significant[3]
1 hourUptake reached a steady state[3]

Caption: Time-dependent uptake of 0.2 µM this compound in OATP1B1-expressing HEK293 cells.[3]

Intracellular Localization

Upon entering the cell, this compound exhibits a diffused intracellular localization.[1][4] This distribution is crucial for its ability to engage with its cytosolic and nuclear targets, MDM2 and MDMX.

Visualization of Intracellular Distribution

Fluorescently labeled this compound, such as FAM-ATSP-7041, has been instrumental in visualizing its subcellular localization. Confocal microscopy of HCT-116 cells treated with FAM-ATSP-7041 revealed a widespread distribution throughout the cell, confirming its ability to reach the necessary compartments to exert its biological activity.[1][4] This diffused pattern was observed for both the active peptide and an inactive mutant control, indicating that the initial cellular entry is not dependent on target binding.[1][4]

Mechanism of Action: p53 Pathway Reactivation

The primary mechanism of action of this compound is the reactivation of the p53 tumor suppressor pathway.[1][5][6] It achieves this by potently and dually inhibiting the interaction of p53 with both MDM2 and MDMX.[1][6]

ATSP7041_Mechanism cluster_0 Normal State (p53 Inactive) cluster_1 This compound Intervention cluster_2 Result (p53 Active) p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binds & Inhibits MDMX MDMX p53_inactive->MDMX Binds & Inhibited ATSP7041 This compound MDM2->p53_inactive Promotes Degradation MDM2_bound MDM2 ATSP7041->MDM2_bound Binds & Inhibits MDMX_bound MDMX ATSP7041->MDMX_bound Binds & Inhibits p53_active p53 (Active) p21 p21 p53_active->p21 Upregulates Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Signaling pathway of this compound mediated p53 reactivation.

This dual inhibition leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and induce the transcription of its target genes, such as p21, leading to cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][7]

Experimental Protocols

Cellular Uptake and Localization Study using Confocal Microscopy

This protocol describes the methodology to visualize the intracellular localization of this compound using a fluorescently labeled analog.

Materials:

  • HCT-116 cells

  • FAM-labeled this compound (and a negative control, e.g., FAM-mt-7041)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Confocal microscope slides or plates

  • Wheat Germ Agglutinin (WGA) membrane stain

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HCT-116 cells onto confocal microscope slides or plates at a density of 60,000 cells per well.[1]

  • Incubation: Allow cells to adhere and grow overnight.

  • Treatment: Treat the cells with 20 µM of FAM-ATSP-7041 or FAM-mt-7041 (dissolved in DMSO) for 4.5 hours in complete cell culture medium.[1][4] A DMSO-only control should be included.

  • Membrane Staining: After incubation, wash the cells with PBS and stain the cell membrane with WGA according to the manufacturer's protocol.

  • Imaging: Wash the cells again with PBS and image using a confocal microscope.[1] Use appropriate laser lines and filters for FAM (fluorescein) and the WGA stain.

Experimental_Workflow_Confocal A Seed HCT-116 cells (60,000 cells/well) B Incubate overnight A->B C Treat with 20 µM FAM-ATSP-7041 (4.5 hours) B->C D Stain cell membrane with WGA C->D E Wash with PBS D->E F Image with Confocal Microscope E->F

Caption: Experimental workflow for confocal microscopy analysis.

Co-Immunoprecipitation to Confirm Target Engagement

This protocol is used to determine if this compound disrupts the interaction between p53 and MDM2/MDMX within the cell.

Materials:

  • MCF-7 cells

  • This compound

  • Cell lysis buffer

  • Antibodies against p53, MDM2, and MDMX

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat MCF-7 cells with 10 µM this compound or a DMSO control for 4 hours in a medium containing 10% FBS.[1]

  • Cell Lysis: Lyse the cells to obtain total protein extracts.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against p53 to pull down p53 and its interacting proteins.

  • Protein Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against MDM2 and MDMX to detect the amount of these proteins that were co-immunoprecipitated with p53.

Experimental_Workflow_CoIP A Treat MCF-7 cells with 10 µM this compound (4 hours) B Lyse cells to obtain protein extracts A->B C Immunoprecipitate p53 and interacting proteins B->C D Capture complexes with Protein A/G beads C->D E Wash beads to remove non-specific binding D->E F Elute and perform Western Blot for MDM2 and MDMX E->F

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

This compound exhibits favorable cellular uptake and intracellular localization properties that are essential for its function as a dual inhibitor of MDM2 and MDMX. Its ability to efficiently penetrate cells and distribute to relevant subcellular compartments allows for the effective reactivation of the p53 tumor suppressor pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other stapled peptides in development. Further research into the specific transporters and mechanisms governing its cellular entry will be valuable for optimizing its therapeutic delivery and efficacy.

References

Methodological & Application

Application Notes: ATSP-7041, a Stapled Peptide Activator of the p53 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATSP-7041 is a potent, cell-permeable, stapled α-helical peptide that acts as a dual inhibitor of Mouse Double Minute 2 (MDM2) and MDMX, two critical negative regulators of the p53 tumor suppressor protein.[1][2][3] By disrupting the interaction between p53 and both MDM2 and MDMX, this compound effectively reactivates the p53 signaling pathway in cancer cells expressing wild-type p53.[1][4] This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[1][4][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, key experimental data, and detailed protocols for cell culture experiments.

Mechanism of Action

In healthy cells, the tumor suppressor protein p53 is maintained at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. MDMX, a homolog of MDM2, also binds to and inhibits p53 transcriptional activity. In many cancers with wild-type p53, the p53 pathway is inactivated by the overexpression of MDM2 and/or MDMX.[1]

This compound is designed to mimic the p53 helical domain that binds to MDM2 and MDMX. The hydrocarbon staple stabilizes the peptide in its bioactive α-helical conformation, enhancing its cell permeability and resistance to proteolytic degradation.[6] this compound competitively binds to the p53-binding pocket of both MDM2 and MDMX with high affinity, thereby liberating p53 from its negative regulators.[1][2] The reactivated p53 can then translocate to the nucleus and induce the expression of downstream target genes such as p21 (CDKN1A), MDM2 (in a negative feedback loop), PUMA, and BAX, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

Signaling Pathway

ATSP7041_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ATSP7041 This compound MDM2 MDM2 ATSP7041->MDM2 Inhibits MDMX MDMX ATSP7041->MDMX Inhibits p53_MDM2 p53-MDM2 Complex MDM2->p53_MDM2 p53_MDMX p53-MDMX Complex MDMX->p53_MDMX p53 p53 p53->p53_MDM2 p53->p53_MDMX p53_nucleus Active p53 p53->p53_nucleus Translocation p53_MDM2->p53 Releases p53_MDMX->p53 Releases p21 p21 p53_nucleus->p21 Upregulates BAX BAX p53_nucleus->BAX Upregulates PUMA PUMA p53_nucleus->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Caption: this compound signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer Typep53 StatusAssayEndpointThis compound IC50 (µM)Reference
SJSA-1OsteosarcomaWild-TypeCell Viability (MTT)IC50~1.0[1]
MCF-7Breast CancerWild-TypeCell Viability (MTT)IC50~0.5[1]
HCT116Colon CancerWild-TypeCell Viability (MTT)IC50~0.3[4]
RKOColon CancerWild-TypeCell Viability (MTT)IC50~0.4[4]
SW480Colon CancerMutantCell Viability (MTT)IC50>10[1]
MDA-MB-435MelanomaMutantCell Viability (MTT)IC50>10[1]

Table 2: Apoptotic and Cell Cycle Effects of this compound (24-hour treatment)

Cell LineThis compound (µM)% Apoptotic Cells (Annexin V)% Cells in S PhaseReference
SJSA-13Increased vs. controlDecreased vs. control[1]
SJSA-110Significantly Increased vs. controlSignificantly Decreased vs. control[1]
MCF-73Increased vs. controlDecreased vs. control[1]
MCF-710Significantly Increased vs. controlSignificantly Decreased vs. control[1]

Experimental Protocols

1. Cell Culture

  • Cell Lines: SJSA-1 (osteosarcoma), MCF-7 (breast cancer), and SW480 (colon cancer, p53-mutant control) can be obtained from ATCC.

  • Culture Medium:

    • SJSA-1: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • SW480: Leibovitz's L-15 Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2 (for SJSA-1 and MCF-7) or 0% CO2 (for SW480 in L-15 medium).

  • Subculture: Passage cells upon reaching 80-90% confluency.

2. Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with This compound B->C D 4. Incubate (72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Add Solubilizer F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for MTT cell viability assay.

  • Materials:

    • This compound (stock solution in DMSO)

    • 96-well flat-bottom plates

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

3. Western Blot Analysis for p53 Pathway Activation

This protocol is used to detect changes in the protein levels of p53 and its downstream targets, p21 and MDM2, following this compound treatment.

  • Materials:

    • This compound

    • 6-well plates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Western blot transfer system

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed SJSA-1 or MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5.0, 10 µM) or a vehicle control (DMSO) for 24 hours.[1]

    • Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

4. Apoptosis (Annexin V) Assay

This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.

  • Materials:

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed SJSA-1 or MCF-7 cells in 6-well plates.

    • Treat the cells with this compound (e.g., 0.3, 3, 10 µM) for 24 hours.[1]

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Troubleshooting

  • Low this compound Activity: Ensure the peptide is properly solubilized and stored. Confirm the p53 status of your cell line, as this compound is only effective in p53 wild-type cells.

  • High Background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps.

  • Inconsistent Flow Cytometry Results: Ensure proper cell handling to minimize mechanical stress. Optimize compensation settings on the flow cytometer.

This compound is a valuable research tool for studying the p53 signaling pathway and its role in cancer. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this potent dual inhibitor of MDM2 and MDMX. Researchers can adapt these methods to their specific cell lines and experimental questions to further elucidate the therapeutic potential of reactivating the p53 pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a potent, cell-permeable, stapled alpha-helical peptide that functions as a dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX.[1][2] In cancer cells with wild-type p53, such as the osteosarcoma cell line SJSA-1, MDM2 and MDMX are often overexpressed, leading to the suppression of p53 tumor suppressor activity. This compound competitively binds to MDM2 and MDMX, disrupting their interaction with p53. This leads to the stabilization and activation of p53, resulting in the downstream induction of cell cycle arrest and apoptosis.[1][3] The SJSA-1 cell line, which harbors an amplification of the MDM2 gene and expresses wild-type p53, is a well-established model for evaluating the efficacy of MDM2/MDMX inhibitors.[1] These application notes provide recommended concentrations and detailed protocols for the use of this compound in experiments with SJSA-1 cells.

Recommended Concentrations of this compound for SJSA-1 Cells

The optimal concentration of this compound for SJSA-1 cells will vary depending on the specific assay and desired experimental outcome. Based on published data, the following concentration ranges are recommended as a starting point for various applications.

ApplicationRecommended Concentration Range (µM)Incubation Time
Cell Viability Assay (MTT/CellTiter-Glo) 0.1 - 10 µM72 hours
Apoptosis Assay (Annexin V) 1 - 10 µM48 hours
Cell Cycle Analysis (BrdU/PI Staining) 0.3 - 10 µM24 hours
Western Blot Analysis (p53, p21, MDM2) 1.25 - 10 µM24 hours

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on SJSA-1 cells. This data has been compiled from published dose-response curves.

Table 1: Effect of this compound on SJSA-1 Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
0.1~90
1~60
~1.5 (IC50) 50
5~30
10~20

Table 2: Induction of Apoptosis in SJSA-1 Cells by this compound

This compound Concentration (µM)Apoptotic Cells (%)
0 (Control)~5
1~15
3~25
10~40

Table 3: Effect of this compound on Cell Cycle Distribution in SJSA-1 Cells

This compound Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)~55~30~15
0.3~60~25~15
3~70~15~15
10~75~10~15

Signaling Pathway

This compound activates the p53 signaling pathway by inhibiting its negative regulators, MDM2 and MDMX.

ATSP7041_p53_Pathway cluster_0 This compound Action cluster_1 p53 Regulation cluster_2 Cellular Outcomes ATSP7041 This compound MDM2 MDM2 ATSP7041->MDM2 Inhibits MDMX MDMX ATSP7041->MDMX Inhibits p53 p53 MDM2->p53 Inhibits & Degrades MDM2_MDMX MDM2/MDMX Complex MDM2->MDM2_MDMX MDMX->p53 Inhibits MDMX->MDM2_MDMX p21 p21 p53->p21 Activates Apoptosis_Proteins Pro-Apoptotic Proteins p53->Apoptosis_Proteins Activates CellCycleArrest Cell Cycle Arrest (G1 Phase) p21->CellCycleArrest Induces Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: this compound inhibits MDM2 and MDMX, activating p53.

Experimental Workflow

A general experimental workflow for treating SJSA-1 cells with this compound and analyzing the outcomes is depicted below.

Experimental_Workflow cluster_workflow Experimental Protocol cluster_assays Downstream Assays start Seed SJSA-1 Cells incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (24-72h, assay dependent) treatment->incubation2 viability Cell Viability Assay incubation2->viability apoptosis Apoptosis Assay incubation2->apoptosis cellcycle Cell Cycle Analysis incubation2->cellcycle western Western Blot incubation2->western analysis Data Analysis viability->analysis apoptosis->analysis cellcycle->analysis western->analysis

Caption: Workflow for SJSA-1 cell treatment and analysis.

Experimental Protocols

Cell Culture

SJSA-1 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed SJSA-1 cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 1, 3, 10 µM) for 48 hours.

  • Harvest the cells, including any floating cells from the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (BrdU and Propidium Iodide Staining)[1]
  • Seed SJSA-1 cells in T75 flasks at a density of 1 x 10^6 cells per flask and allow them to adhere overnight.[1]

  • Treat the cells with this compound (0.3, 3, or 10 µM) for 24 hours.[1]

  • For the final 2 hours of incubation, add BrdU to a final concentration of 20 µM.[1]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Centrifuge the fixed cells and resuspend in 2N HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA.

  • Neutralize the acid by adding 0.1 M sodium borate buffer (pH 8.5).

  • Wash the cells with PBS containing 0.5% Tween 20 and 1% BSA.

  • Incubate the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC) for 1 hour at room temperature.

  • Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis
  • Seed SJSA-1 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 1.25, 2.5, 5, 10 µM) for 24 hours.[1]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Application Notes and Protocols: In Vivo Dosing and Administration of ATSP-7041 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ATSP-7041, a potent dual inhibitor of MDM2 and MDMX, in preclinical xenograft models of cancer. This compound reactivates the p53 tumor suppressor pathway, leading to tumor growth inhibition in cancers with wild-type p53.[1][2][3][4]

Mechanism of Action

This compound is a stapled α-helical peptide that mimics the p53 tumor suppressor protein's binding domain to MDM2 and MDMX.[1][2] By binding with high affinity to both MDM2 and MDMX, this compound disrupts their interaction with p53.[1] This prevents the p53 protein's degradation, leading to its stabilization and accumulation. The reactivated p53 can then induce cell-cycle arrest and apoptosis in cancer cells.[1][5]

ATSP7041_Mechanism cluster_0 Normal State (p53 Wild-Type) cluster_1 This compound Intervention MDM2 MDM2 p53_inactive p53 MDM2->p53_inactive MDMX MDMX MDMX->p53_inactive Degradation p53 Degradation p53_inactive->Degradation p53_active p53 (Active) ATSP7041 This compound MDM2_bound MDM2 ATSP7041->MDM2_bound MDMX_bound MDMX ATSP7041->MDMX_bound Apoptosis Cell Cycle Arrest Apoptosis p53_active->Apoptosis SJSA1_Xenograft_Workflow A SJSA-1 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E This compound Administration (i.v.) D->E F Tumor Volume & Body Weight Measurement E->F G Data Analysis (TGI) F->G MCF7_Xenograft_Workflow A MCF-7 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E This compound Administration (i.v.) D->E F Tumor Volume & Body Weight Measurement E->F G Pharmacodynamic Analysis (p21 expression) E->G H Data Analysis (TGI) F->H

References

Application Notes and Protocols for ATSP-7041 Target Engagement using Immunoprecipitation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a synthetic stapled α-helical peptide that potently and selectively inhibits the protein-protein interactions between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX.[1][2] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inactivation of p53, allowing cancer cells to evade apoptosis.[1] this compound reactivates the p53 pathway by disrupting the p53-MDM2 and p53-MDMX interactions, leading to p53-dependent tumor growth suppression.[1][2][3]

These application notes provide a detailed protocol for an immunoprecipitation (IP) assay to demonstrate the target engagement of this compound in a cellular context. The protocol is designed to qualitatively and semi-quantitatively assess the disruption of the p53-MDM2 and p53-MDMX complexes following treatment with this compound.

Signaling Pathway

The p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] MDMX also binds to p53 and inhibits its transcriptional activity. This compound binds to the p53-binding pockets of both MDM2 and MDMX, preventing them from interacting with p53. This leads to the stabilization and activation of p53, which can then induce the expression of target genes like p21 (leading to cell cycle arrest) and PUMA (leading to apoptosis).[1][5]

p53_pathway cluster_0 Normal State cluster_1 This compound Treatment MDM2 MDM2 p53_inactive p53 (inactive) MDM2->p53_inactive Ubiquitination MDMX MDMX MDMX->p53_inactive Inhibition Proteasome Proteasomal Degradation p53_inactive->Proteasome ATSP7041 This compound MDM2_i MDM2 ATSP7041->MDM2_i MDMX_i MDMX ATSP7041->MDMX_i p53_active p53 (active) p21 p21 p53_active->p21 Upregulation Apoptosis Apoptosis p53_active->Apoptosis Induction

Caption: p53 signaling pathway and the mechanism of action of this compound.

Experimental Protocol: Immunoprecipitation for this compound Target Engagement

This protocol describes the co-immunoprecipitation of p53 with MDM2 and MDMX from cancer cell lysates treated with this compound to demonstrate its ability to disrupt these protein-protein interactions.

Materials and Reagents
  • Cell Lines: Human cancer cell lines with wild-type p53 and overexpression of MDM2 (e.g., SJSA-1) or MDMX (e.g., MCF-7).

  • This compound: Stock solution in DMSO.

  • Control: DMSO (vehicle control).

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Antibodies for Immunoprecipitation:

    • Anti-p53 antibody (e.g., mouse monoclonal, DO-1 clone)

    • Anti-MDM2 antibody (e.g., rabbit polyclonal)

    • Normal mouse/rabbit IgG (isotype control)

  • Protein A/G Agarose or Magnetic Beads

  • Wash Buffer: Lysis buffer or PBS with 0.1% Tween-20.

  • Elution Buffer: 2x Laemmli sample buffer.

  • Antibodies for Western Blotting:

    • Anti-p53 antibody (e.g., rabbit polyclonal)

    • Anti-MDM2 antibody (e.g., mouse monoclonal, SMP14 clone)

    • Anti-MDMX antibody (e.g., rabbit polyclonal)

    • Anti-GAPDH or β-actin antibody (loading control)

  • HRP-conjugated Secondary Antibodies

  • ECL Western Blotting Substrate

  • Standard Western Blotting Equipment

Experimental Workflow

IP_Workflow A 1. Cell Culture and Treatment (e.g., MCF-7 cells) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Immunoprecipitation (e.g., with anti-p53 antibody) C->D E 5. Washing D->E F 6. Elution E->F G 7. SDS-PAGE and Western Blot F->G H 8. Data Analysis G->H

Caption: Experimental workflow for the immunoprecipitation assay.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Plate MCF-7 or SJSA-1 cells and allow them to adhere and reach 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for a specified time (e.g., 4-6 hours).[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations of all samples.

  • Immunoprecipitation:

    • Take an equal amount of protein from each sample (e.g., 500 µg - 1 mg) and adjust the volume with lysis buffer.

    • Save a small aliquot (e.g., 20-30 µg) of the lysate as an "input" control.

    • Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Add the primary antibody (e.g., anti-p53) or an isotype control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

    • Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • SDS-PAGE and Western Blotting:

    • Load the eluted samples and the input controls onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p53, anti-MDM2, anti-MDMX) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Data Presentation and Expected Results

The results of the immunoprecipitation assay can be semi-quantified by densitometry analysis of the Western blot bands. The intensity of the co-immunoprecipitated protein band is normalized to the amount of the immunoprecipitated protein.

Table 1: Immunoprecipitation of p53 and Co-Immunoprecipitation of MDM2 and MDMX

TreatmentIP AntibodyBlot AntibodyRelative Band Intensity (normalized to IP-p53)Percent Reduction vs. DMSO
DMSOAnti-p53p531.00-
DMSOAnti-p53MDM21.00-
DMSOAnti-p53MDMX1.00-
This compound (10 µM)Anti-p53p531.00-
This compound (10 µM)Anti-p53MDM2Value < 1.00Calculated %
This compound (10 µM)Anti-p53MDMXValue < 1.00Calculated %
DMSOIgG ControlMDM2/MDMXNo Band-

Note: The values in this table are illustrative. Actual results will vary depending on experimental conditions.

Expected Outcome:

  • Input Lanes: Should show the total levels of p53, MDM2, and MDMX in the cell lysates. Treatment with this compound is expected to increase the total p53 levels due to its stabilization.[1]

  • IP Lanes (Blot for p53): Should show a strong band for p53 in the anti-p53 IP lanes, confirming successful immunoprecipitation.

  • IP Lanes (Blot for MDM2/MDMX):

    • In the DMSO-treated sample, bands for MDM2 and MDMX should be detected, indicating their interaction with p53.

    • In the this compound-treated sample, the intensity of the MDM2 and MDMX bands should be significantly reduced, demonstrating that this compound has disrupted the p53-MDM2 and p53-MDMX interactions.[1]

  • IgG Control Lane: Should not show any bands for p53, MDM2, or MDMX, confirming the specificity of the immunoprecipitation antibody.

Troubleshooting

IssuePossible CauseSolution
No or weak signal for co-IP protein Protein-protein interaction is weak or transient.Optimize lysis buffer conditions (e.g., use a milder buffer like NP-40). Cross-link proteins before lysis.
Antibody is not suitable for IP.Use an antibody validated for immunoprecipitation.
High background in IP lanes Insufficient washing.Increase the number of washes and/or the stringency of the wash buffer.
Non-specific binding to beads.Pre-clear the lysate with beads before adding the primary antibody.
Co-IP protein detected in IgG control Non-specific binding of proteins to the IgG or beads.Ensure proper pre-clearing and use a high-quality isotype control antibody.

Conclusion

The immunoprecipitation assay detailed in these application notes provides a robust method for demonstrating the target engagement of this compound. By showing a reduction in the association of MDM2 and MDMX with p53, researchers can confirm the mechanism of action of this potent dual inhibitor. This assay is a critical tool for the preclinical evaluation and development of this compound and other compounds targeting the p53-MDM2/MDMX axis.

References

Application Note: Measuring p53 Target Gene Induction by ATSP-7041 Using Quantitative PCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2][3] In many cancers with wild-type p53, its function is inhibited by the overexpression of negative regulators, primarily MDM2 and MDMX.[3][4][5] ATSP-7041 is a stapled α-helical peptide that acts as a potent dual inhibitor of both MDM2 and MDMX.[4][5][6] By binding to MDM2 and MDMX, this compound disrupts their interaction with p53, leading to p53 stabilization and the activation of its downstream signaling pathway.[4][7][8] This activation results in the transcriptional induction of various p53 target genes, which ultimately drives tumor cells towards apoptosis or cell cycle arrest.[7][9]

This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to accurately measure the induction of key p53 target genes in cancer cells following treatment with this compound. The described workflow is essential for characterizing the on-target activity of this compound and similar compounds that reactivate the p53 pathway.

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected outcomes of the described experimental protocol.

Table 1: Cell Line Information

Cell Linep53 StatusMDM2/MDMX ExpressionRecommended Use
SJSA-1Wild-TypeMDM2 AmplifiedPositive Control
MCF-7Wild-TypeMDMX OverexpressionPositive Control
SW480MutantN/ANegative Control
HCT116Wild-TypeNormalExperimental Model

Table 2: qPCR Primer Sequences for Human p53 Target Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
CDKN1A (p21)GGCAGACCAGCATGACAGATTTCGGATTAGGGCTTCCTCTTGGAGAA
MDM2GAATCTACAGGGACGCCATCTCGTTTTTCTTGTTTGAAGGC
BAXCCCGAGAGGTCTTTTTCCGAGCCAGCCCATGATGGTTCTGAT
PUMA (BBC3)GACCTCAACGCACAGTACGAGAGGAGTCCCATGATGAGATTGT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT

Table 3: Fold Change in p53 Target Gene Expression in HCT116 cells after 24-hour this compound Treatment

Target Gene1 µM this compound5 µM this compound10 µM this compound
CDKN1A (p21)4.512.125.3
MDM23.28.918.7
BAX2.87.515.1
PUMA (BBC3)3.59.820.4

Experimental Protocols

This section details the methodology for treating cancer cell lines with this compound and subsequently quantifying the induction of p53 target genes using qPCR.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture HCT116 (p53 wild-type) and SW480 (p53 mutant) cells in an appropriate medium (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW480) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For example, seed 2.5 x 10^5 cells per well for a 24-hour treatment.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, and 10 µM) and a vehicle control (e.g., DMSO).[4] Incubate the treated cells for a predetermined time course (e.g., 8, 16, or 24 hours).

RNA Isolation and cDNA Synthesis
  • RNA Extraction: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Purification and Quantification: Purify the total RNA according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

Quantitative PCR (qPCR)
  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (see Table 2), and a suitable SYBR Green qPCR master mix. Include no-template controls for each primer set.

  • qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Melt Curve Analysis: Following amplification, perform a melt curve analysis to verify the specificity of the PCR products.

Data Analysis
  • Determine Ct Values: Obtain the cycle threshold (Ct) values for each gene in each sample.

  • Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (GAPDH or ACTB) for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle-treated control sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: Determine the fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 MDM2 MDM2 MDMX MDMX p53->MDM2 p53->MDMX Target_Genes p53 Target Genes (CDKN1A, BAX, PUMA, MDM2) p53->Target_Genes Transcription ATSP_7041 This compound ATSP_7041->MDM2 ATSP_7041->MDMX Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Figure 1: this compound mechanism of action in the p53 pathway.

qPCR_Workflow Cell_Culture 1. Cell Culture (e.g., HCT116, SW480) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 5. Quantitative PCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results Results (Fold change in gene expression) Data_Analysis->Results

Figure 2: Experimental workflow for qPCR analysis.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATSP-7041 is a potent, cell-penetrating stapled α-helical peptide developed as a dual inhibitor of Mouse double minute 2 homolog (MDM2) and Mouse double minute X (MDMX).[1][2] In many cancers with wild-type p53, its tumor-suppressing function is inactivated through the overexpression of MDM2 and MDMX, which target p53 for degradation.[3][4] this compound competitively binds to MDM2 and MDMX, disrupting their interaction with p53.[1][2] This inhibition stabilizes and reactivates p53, allowing it to trigger downstream cellular processes, including cell cycle arrest and, critically, apoptosis.[5][6][7] The ability to accurately quantify apoptosis is essential for evaluating the efficacy of p53-reactivating compounds like this compound.

Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to measure apoptosis.[8] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[9] Propidium Iodide is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9] This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations, providing critical data for the characterization of this compound's mechanism of action.[10]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the mechanism by which this compound reactivates the p53 tumor suppressor pathway.

ATSP7041_Pathway cluster_0 Normal State (p53 Inactivated) cluster_1 This compound Intervention p53_inactive p53 MDM2 MDM2 MDMX MDMX Degradation Degradation p53_inactive->Degradation Proteasomal Degradation MDM2->p53_inactive Inhibition MDMX->p53_inactive Inhibition ATSP This compound MDM2_i MDM2 ATSP->MDM2_i Inhibits MDMX_i MDMX ATSP->MDMX_i Inhibits p53_active p53 (Active) Apoptosis Apoptosis p53_active->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Induces

Caption: Mechanism of this compound in reactivating p53 to induce apoptosis.

Experimental Protocols

Materials and Reagents
  • Cells: Cancer cell line with wild-type p53 (e.g., MCF-7, HCT116).

  • Compound: this compound (MedchemExpress, HY-141584 or equivalent).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

  • Apoptosis Detection Kit: Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates like PE, APC) with Propidium Iodide (PI).

  • Key Kit Components:

    • Annexin V-FITC

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).[10]

  • Equipment:

    • Flow Cytometer (equipped with appropriate lasers and filters).

    • Centrifuge.

    • Incubator (37°C, 5% CO₂).

    • Hemocytometer or automated cell counter.

    • Flow cytometry tubes.

Experimental Workflow Diagram

Experimental_Workflow start Start: Seed Cells culture 1. Cell Culture (e.g., 1x10^6 cells in T25 flask) start->culture treat 2. Treat with this compound (Vehicle, 1µM, 5µM, 10µM) Incubate for 24-48h culture->treat harvest 3. Harvest Cells (Collect supernatant + trypsinize) treat->harvest wash1 4. Wash Cells (Centrifuge, resuspend in cold PBS) harvest->wash1 stain 5. Stain with Annexin V & PI (Resuspend in Binding Buffer, add dyes) wash1->stain incubate 6. Incubate (15-20 min, Room Temp, Dark) stain->incubate acquire 7. Acquire Data (Flow Cytometer) incubate->acquire analyze 8. Analyze Data (Quadrant Gating) acquire->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.

Detailed Protocol Steps

Step 3.1: Cell Culture and Treatment

  • Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[9]

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a predetermined time period (e.g., 24 or 48 hours) to allow for apoptosis induction.

Step 3.2: Cell Harvesting and Staining

  • Carefully collect the culture medium, which contains floating apoptotic cells, into a centrifuge tube.[9]

  • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these cells with the supernatant collected in the previous step.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.[8] Discard the supernatant.

  • Wash the cell pellet once with cold PBS and centrifuge again.[10]

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]

  • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10][11]

Step 3.3: Flow Cytometry Analysis

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

  • Analyze the samples on a flow cytometer immediately (within 1 hour).[10]

  • Set up the flow cytometer using unstained, Annexin V-only, and PI-only stained cells to establish baseline fluorescence and set compensation.

  • Acquire data for each sample, collecting a minimum of 10,000 events.

  • Analyze the data using appropriate software. Gate the cell populations on a dot plot (Annexin V-FITC vs. PI) to distinguish between:

    • Lower-Left Quadrant (Q4): Live cells (Annexin V- / PI-).

    • Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-).

    • Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

    • Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+).

Data Presentation and Interpretation

The quantitative data obtained from the flow cytometry analysis should be summarized in a table to facilitate comparison between different treatment groups.

Table 1: Quantification of Apoptosis in Cancer Cells Treated with this compound for 48 Hours

Treatment GroupLive Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)92.5 ± 2.13.5 ± 0.84.0 ± 1.1
This compound (1 µM)75.3 ± 3.515.2 ± 2.49.5 ± 1.9
This compound (5 µM)42.1 ± 4.238.6 ± 3.719.3 ± 2.8
This compound (10 µM)18.9 ± 3.845.5 ± 4.135.6 ± 5.2

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation: The data presented in Table 1 clearly demonstrate a dose-dependent effect of this compound. As the concentration of this compound increases, the percentage of live cells decreases significantly. Concurrently, there is a substantial increase in both early and late apoptotic cell populations. This trend strongly supports the hypothesis that this compound induces apoptosis in p53 wild-type cancer cells in a concentration-dependent manner.

Logical Relationship Diagram

This diagram summarizes the logical flow from experimental setup to the final interpretation of results.

Logical_Flow Treatment This compound Treatment (Dose-Dependent) Mechanism Inhibition of MDM2/MDMX Treatment->Mechanism causes Activation p53 Reactivation & Stabilization Mechanism->Activation leads to CellularEvent Induction of Apoptosis Activation->CellularEvent results in MembraneChange Phosphatidylserine (PS) Externalization CellularEvent->MembraneChange is characterized by Staining Annexin V / PI Staining MembraneChange->Staining is detected by Detection Flow Cytometry Analysis Staining->Detection is measured by Result Quantification of Live, Apoptotic, & Necrotic Cell Populations Detection->Result provides

Caption: Logical flow from this compound action to quantitative cell death analysis.

References

Synthesis and Purification of ATSP-7041 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

ATSP-7041 is a potent, cell-penetrating, stapled α-helical peptide that dually inhibits MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor.[1][2] By disrupting the MDM2/MDMX-p53 interaction, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[1][3] This application note provides a detailed protocol for the chemical synthesis and purification of this compound for research use, along with a summary of its biochemical and cellular activities. The described methods are based on established solid-phase peptide synthesis and chromatographic purification techniques.

Introduction

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. In many cancers, p53 is not mutated but is inactivated by overexpression of its negative regulators, MDM2 and MDMX.[1][4] Small molecules designed to inhibit the p53-MDM2 interaction have shown promise, but their efficacy can be limited in tumors that overexpress MDMX.[1] Stapled peptides, a class of synthetic peptides locked into an α-helical conformation, have emerged as a promising therapeutic modality to target intracellular protein-protein interactions.[2][5]

This compound is a stapled α-helical peptide designed to potently and dually inhibit both MDM2 and MDMX.[1][2] It has been shown to activate the p53 pathway in vitro and in vivo, leading to tumor growth suppression in xenograft models of human cancer.[1][2] This document provides researchers with detailed protocols for the synthesis and purification of this compound to facilitate further investigation into its mechanism of action and therapeutic potential.

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) followed by an olefin metathesis reaction to form the hydrocarbon "staple". The general workflow is outlined below.

Experimental Workflow: Synthesis of this compound

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Stapling & Cleavage cluster_2 Purification & Analysis A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat Deprotection & Coupling C->D E Ring-Closing Metathesis (Grubbs' Catalyst) D->E F Cleavage from Resin (TFA Cocktail) E->F G Crude Peptide Precipitation F->G H RP-HPLC Purification G->H I Lyophilization H->I J LC-MS Analysis I->J

Caption: Workflow for the synthesis and purification of this compound.

Materials and Reagents
  • Fmoc-protected α-amino acids (including Fmoc-S5-OH and Fmoc-R8-OH)

  • Rink Amide resin

  • 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU)

  • 6-Chloro-1-hydroxy-1H-benzotriazole (6-Cl-HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Grubbs' second-generation catalyst

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (ACN, HPLC grade)

  • Dimethyl sulfoxide (DMSO)

Protocol: Solid-Phase Peptide Synthesis
  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF.

  • Peptide Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Incorporation of Olefinic Amino Acids: For the stapling positions, use Fmoc-S5-OH and Fmoc-R8-OH.

  • Ring-Closing Metathesis: After the final amino acid coupling, wash the resin with dichloromethane (DCM). Add Grubbs' second-generation catalyst (20 mol%) in 1,2-dichloroethane and shake the reaction vessel for 2 hours at room temperature to facilitate the ring-closing metathesis.[6]

  • Cleavage and Deprotection: Wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours at room temperature.[6]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6]

  • Collection and Drying: Centrifuge the suspension to pellet the crude peptide. Decant the ether and dry the peptide pellet under vacuum.

Purification of this compound

The crude this compound peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in DMSO.[7]

  • Chromatography Conditions:

    • Column: Inertsil WP300 C18 (5 µm, 20 mm × 250 mm)[6][7]

    • Mobile Phase A: 0.1% TFA in water[6][7]

    • Mobile Phase B: 0.1% TFA in acetonitrile[6][7]

    • Gradient: A 50–90% gradient of solvent B over 40 minutes[6][7]

    • Flow Rate: 10 mL/min[6][7]

    • Detection: Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC with a similar gradient on an Inertsil WP300 C18 column (5 µm, 4.6 mm × 250 mm).[6]

  • Lyophilization: Freeze the pure fractions and lyophilize to obtain the final product as a white powder.[6][7]

  • Characterization: Confirm the chemical composition and molecular weight of the purified this compound by LC-MS mass spectrometry.[1]

Biochemical and Cellular Activity

The purified this compound should be evaluated for its binding affinity to MDM2 and MDMX and its cellular activity in relevant cancer cell lines.

Quantitative Data Summary
ParameterValueMethod
MDM2 Binding Affinity (Ki) 536 nM (for mutant)Competitive Binding Assay
MDMX Binding Affinity (Ki) >1000 nM (for mutant)Competitive Binding Assay
Cellular Potency (SJSA-1) SubmicromolarCell Viability Assay

Note: The binding affinities listed are for a mutant version (ATSP-7342) to demonstrate the specificity of the parent compound, this compound. The parent compound exhibits nanomolar affinities for both MDM2 and MDMX.[1][4]

Mechanism of Action: p53 Pathway Activation

This compound functions by inhibiting the interaction between p53 and its negative regulators, MDM2 and MDMX. This leads to the stabilization and activation of p53, which can then induce the transcription of target genes involved in cell cycle arrest and apoptosis.

Signaling Pathway: this compound Mediated p53 Activation

G cluster_0 Normal State (p53 Inactive) cluster_1 This compound Treatment cluster_2 Result (p53 Active) p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binds & Inhibits MDMX MDMX p53_inactive->MDMX Binds & Inhibits MDM2->p53_inactive Ubiquitination & Degradation p53_active p53 (stabilized & active) ATSP7041 This compound ATSP7041->MDM2 Inhibits ATSP7041->MDMX Inhibits p21 p21 p53_active->p21 Transcription Apoptosis Apoptosis p21->Apoptosis Induces Cell Cycle Arrest & Apoptosis

Caption: Mechanism of this compound in activating the p53 pathway.

Conclusion

This application note provides a comprehensive guide for the synthesis and purification of the stapled peptide this compound. The detailed protocols and methodologies are intended to enable researchers to produce high-quality this compound for in vitro and in vivo studies. The ability of this compound to dually inhibit MDM2 and MDMX makes it a valuable research tool for investigating the p53 signaling pathway and a potential therapeutic candidate for p53 wild-type cancers.

References

Application Notes and Protocols for Polymersome-Based Delivery of ATSP-7041 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATSP-7041 is a potent, stapled α-helical peptide that functions as a dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX, two primary negative regulators of the p53 tumor suppressor protein.[1][2][3] By inhibiting the interaction between p53 and MDM2/MDMX, this compound reactivates the p53 pathway, leading to cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4] This makes it a promising therapeutic agent for a variety of cancers where p53 is inactivated by MDM2/MDMX overexpression.[4][5]

Despite its therapeutic potential, the in vivo delivery of peptide-based drugs like this compound faces challenges, including poor stability, rapid clearance, and limited cell penetration.[6] Polymersomes, which are self-assembled vesicles made from amphiphilic block copolymers, offer a robust platform to overcome these limitations.[7][8][9] They can encapsulate hydrophilic payloads like this compound in their aqueous core, protecting them from degradation and enabling controlled release.[8][9][10] The tunable nature of the constituent polymers allows for optimization of size, stability, and surface properties to enhance circulation time and tumor targeting.[7][10][11]

This document provides detailed protocols for the preparation, characterization, and in vivo evaluation of this compound-loaded polymersomes.

Signaling Pathway of this compound

This compound reactivates the p53 tumor suppressor pathway. In many cancers, p53 is rendered inactive through binding by its negative regulators, MDM2 and MDMX.[5][12] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[12] Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity.[5][12] this compound mimics the α-helical structure of the p53 transactivation domain, competitively binding to both MDM2 and MDMX with high affinity.[1][3] This disrupts the p53-MDM2/MDMX interaction, leading to the stabilization and accumulation of p53.[1] Activated p53 can then translocate to the nucleus and induce the transcription of target genes, such as p21 (CDKN1A), which promotes cell cycle arrest, and PUMA, which initiates apoptosis.[1][13]

ATSP7041_Pathway cluster_0 Normal p53 Regulation (Inactivated) cluster_1 This compound Intervention (p53 Reactivated) p53_inactive p53 Degradation Proteasomal Degradation p53_inactive->Degradation Ubiquitination MDM2 MDM2 MDM2->p53_inactive Binds & Inhibits MDMX MDMX MDMX->p53_inactive Binds & Inhibits ATSP7041 This compound (Polymersome Delivered) MDM2_i MDM2 ATSP7041->MDM2_i Inhibits MDMX_i MDMX ATSP7041->MDMX_i Inhibits p53_active Active p53 Nucleus Nucleus p53_active->Nucleus Translocation Apoptosis Cell Cycle Arrest & Apoptosis Nucleus->Apoptosis Transcriptional Activation (p21, PUMA)

Caption: Mechanism of this compound in reactivating the p53 pathway.

Experimental Protocols

Materials and Reagents
  • Peptide: this compound (MedChemExpress, HY-141584 or equivalent)[2]

  • Polymers: Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA), Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-PCL), or other suitable biodegradable, amphiphilic block copolymers.[14]

  • Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Chloroform.

  • Buffers: Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer.

  • Other: Trehalose (cryoprotectant), Deionized (DI) water (18.2 MΩ·cm).

Protocol 1: Preparation of this compound Loaded Polymersomes (Double Emulsion Method)

The double emulsion (water-in-oil-in-water, W/O/W) method is suitable for encapsulating hydrophilic peptides like this compound.[15]

  • Primary Emulsion (W/O): a. Dissolve 5 mg of this compound in 200 µL of DI water (inner aqueous phase). b. Dissolve 50 mg of PEG-PLGA in 1 mL of DCM (oil phase). c. Add the inner aqueous phase to the oil phase. d. Emulsify using a probe sonicator on ice for 60 seconds (30% amplitude, 10s on/off cycles) to form the primary W/O emulsion.

  • Secondary Emulsion (W/O/W): a. Prepare an outer aqueous phase consisting of 4 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in DI water. b. Immediately add the primary emulsion to the outer aqueous phase. c. Sonicate again on ice for 120 seconds (40% amplitude, 10s on/off cycles) to form the double emulsion.

  • Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 20 mL of a 0.5% (w/v) PVA solution. b. Stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of hardened polymersomes.

  • Purification and Collection: a. Centrifuge the polymersome suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant containing unencapsulated peptide and residual PVA. c. Resuspend the pellet in DI water and repeat the centrifugation step twice to wash the polymersomes. d. Resuspend the final pellet in a suitable buffer (e.g., PBS) for immediate use or in a 10% trehalose solution for lyophilization.

Protocol 2: Physicochemical Characterization of Polymersomes

Meticulous characterization is essential to ensure the quality and reproducibility of the formulation.[7][16]

  • Size, Polydispersity Index (PDI), and Zeta Potential: a. Dilute the polymersome suspension in DI water. b. Analyze using Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter (size), PDI (size distribution), and surface charge (zeta potential).

  • Morphology: a. Prepare a diluted sample of the polymersome suspension on a carbon-coated copper grid. b. Negatively stain with 2% uranyl acetate or phosphotungstic acid. c. Image using a Transmission Electron Microscope (TEM) to visualize the size, shape, and vesicular structure.

  • Encapsulation Efficiency (EE) and Drug Loading Content (LC): a. Separate the polymersomes from the aqueous medium containing unencapsulated this compound by centrifugation (as in step 4.1). b. Measure the amount of free this compound in the supernatant using High-Performance Liquid Chromatography (HPLC). c. To determine the total amount of drug, disrupt a known amount of lyophilized polymersomes with a suitable solvent (e.g., ACN or DMSO) and measure the drug concentration via HPLC. d. Calculate EE and LC using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
    • LC (%) = [Weight of Encapsulated Drug / Total Weight of Polymersomes] x 100

In Vivo Study Workflow and Protocols

The following workflow outlines the key steps for evaluating the efficacy of polymersome-encapsulated this compound in a tumor xenograft model.

InVivo_Workflow cluster_prep Formulation & QC cluster_animal Animal Model Development cluster_study In Vivo Efficacy Study cluster_data Data Analysis P_Prep Polymersome Preparation (Protocol 3.2) P_Char Characterization (Size, PDI, EE%) (Protocol 3.3) P_Prep->P_Char Grouping Randomize Mice into Treatment Groups P_Char->Grouping Tumor_Implant Tumor Cell Implantation (e.g., SJSA-1, MCF-7) in Nude Mice Tumor_Implant->Grouping Dosing Administer Formulations (i.v. injection) Grouping->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Biodistribution, Histology, Toxicity Monitoring->Endpoint Efficacy_Analysis Tumor Growth Inhibition (TGI) Calculation Endpoint->Efficacy_Analysis PK_Analysis Pharmacokinetic Analysis Endpoint->PK_Analysis Tox_Analysis Toxicity Assessment Endpoint->Tox_Analysis

Caption: Experimental workflow for in vivo studies of this compound polymersomes.
Protocol 3: In Vivo Antitumor Efficacy Study

  • Animal Model: a. Use female athymic nude mice (4-6 weeks old). b. Subcutaneously inject 5 x 10⁶ SJSA-1 (osteosarcoma, MDM2-amplified) or MCF-7 (breast cancer, MDMX-overexpressing) cells into the right flank.[1][17] c. Allow tumors to grow to a palpable size of approximately 100-150 mm³.

  • Grouping and Dosing: a. Randomly assign mice (n=8-10 per group) to the following treatment groups:

    • Group 1: Vehicle control (PBS or empty polymersomes)
    • Group 2: Free this compound
    • Group 3: this compound-loaded polymersomes b. Administer treatments via intravenous (i.v.) tail vein injection. A previously reported effective dose for free this compound is in the range of 15-30 mg/kg, administered daily or every other day.[17][18] The dose for the polymersome group should be equivalent in terms of this compound content. c. Administer doses every other day for a total of 2-3 weeks.

  • Efficacy Monitoring: a. Measure tumor dimensions with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. Monitor the body weight of each mouse as an indicator of systemic toxicity. c. Euthanize mice if tumors exceed 2000 mm³ or if they show signs of significant distress or weight loss (>20%).

  • Endpoint Analysis: a. At the end of the study, euthanize the mice. b. Excise tumors, weigh them, and photograph them. c. Collect major organs (liver, spleen, kidneys, lungs, heart) for histological analysis (H&E staining) to assess toxicity. d. For biodistribution studies, a fluorescently labeled version of the peptide or polymer can be used, and organs can be imaged ex vivo using an imaging system.[7]

Data Presentation: Expected Results

The following tables summarize typical quantitative data expected from the characterization and in vivo studies.

Table 1: Physicochemical Properties of this compound-Loaded Polymersomes

Parameter Expected Value Method
Hydrodynamic Diameter (nm) 100 - 150 DLS
Polydispersity Index (PDI) < 0.2 DLS
Zeta Potential (mV) -10 to -25 DLS
Encapsulation Efficiency (%) > 70% HPLC

| Drug Loading Content (%) | 5 - 10% | HPLC |

Table 2: In Vivo Efficacy in SJSA-1 Xenograft Model

Treatment Group Dose (mg/kg, q.o.d.) Final Tumor Volume (mm³) (Mean ± SD) Tumor Growth Inhibition (%)
Vehicle Control - 1500 ± 250 -
Free this compound 20 850 ± 180 ~43%

| this compound Polymersomes | 20 | 400 ± 120 | ~73% |

Table 3: Pharmacokinetic Parameters of this compound Formulations

Formulation Half-life (t½, h) AUC (0-t) (µg·h/mL) Clearance (mL/h/kg)
Free this compound ~1.5 (mouse)[1] Low High

| this compound Polymersomes | > 12 (Expected) | High | Low |

Conclusion

The encapsulation of this compound into biodegradable polymersomes presents a viable strategy to enhance its pharmacokinetic profile and improve its in vivo antitumor efficacy. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and preclinical evaluation of this promising cancer therapeutic delivery system. Successful implementation of these methods should yield a stable and effective nanoformulation capable of reactivating the p53 pathway for potent, targeted cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: ATSP-7041 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of ATSP-7041 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a consideration?

This compound is a stapled α-helical peptide designed as a potent dual inhibitor of MDM2 and MDMX for cancer therapy.[1][2][3] Like many peptides, especially those with amphipathic helical structures, achieving and maintaining solubility in aqueous buffers can be challenging. Proper dissolution is critical for accurate quantification, ensuring consistent results in cellular and in vivo experiments, and for the overall success of preclinical development. During its design, modifications were made to this compound to improve its biophysical properties, including solubility, compared to its parent compounds.[1][4]

Q2: What is the expected aqueous solubility of this compound?

While specific quantitative solubility data for this compound is not extensively published in the public domain, its design was intended to allow for analysis in physiological buffers. For instance, it was successfully analyzed by circular dichroism in 50 mM phosphate buffer containing 100 mM KCl at pH 7.[1][4] However, related stapled peptides have been noted to have limited solubility, with a predecessor to this compound precipitating at concentrations as low as 30 µM.[4] Therefore, researchers should be prepared to optimize conditions for their specific experimental needs.

Q3: What are the initial recommended steps for dissolving this compound?

For initial dissolution, it is recommended to start with a high-quality, sterile aqueous buffer. Based on the available literature, a neutral pH buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.4 is a good starting point. Sonication can be a useful technique to aid in the dissolution of the peptide.

Troubleshooting Guide: Enhancing this compound Solubility

If you are encountering solubility issues with this compound, the following troubleshooting steps can be systematically applied.

Issue 1: Precipitate is observed in the stock solution or upon dilution.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

Solutions:

  • pH Adjustment: The net charge of a peptide is pH-dependent and can significantly influence its solubility.

    • Protocol: Prepare a series of buffers with varying pH values (e.g., from pH 6.0 to 8.0). Attempt to dissolve this compound in each buffer to identify the optimal pH for solubility.

  • Use of Co-solvents: Organic co-solvents can disrupt hydrophobic interactions and improve the solubility of amphipathic molecules.

    • Protocol: Prepare a stock solution of this compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Then, slowly add the aqueous buffer to the stock solution while vortexing to dilute to the final desired concentration. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid affecting the biological system.

  • Employing Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing peptides by preventing aggregation.

    • Protocol: Prepare the aqueous buffer with a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Tween® 20 or Pluronic® F-68. Attempt to dissolve this compound directly in this buffer.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility or aggregation of this compound may lead to variability in the effective concentration.

Solutions:

  • Solubility Confirmation: Before use in assays, visually inspect the stock and working solutions for any signs of precipitation.

  • Filtration: After dissolution, filter the solution through a low-protein-binding 0.22 µm filter to remove any undissolved particles or aggregates.

  • Fresh Preparations: Whenever possible, prepare fresh working solutions of this compound from a validated stock solution for each experiment to minimize the risk of precipitation over time.

Summary of Solubility Enhancement Strategies

StrategyPrincipleRecommended Starting ConditionsConsiderations
pH Adjustment Modifying the net charge of the peptide to increase electrostatic repulsion and interaction with the solvent.Test a range of pH values from 6.0 to 8.0.Ensure the final pH is compatible with the experimental system.
Co-solvents Reducing the polarity of the solvent to better solvate hydrophobic regions of the peptide.Prepare a concentrated stock in DMSO, then dilute with aqueous buffer.Keep the final organic solvent concentration low (typically <1%) to avoid cellular toxicity.
Surfactants Preventing aggregation by incorporating the peptide into micelles or reducing surface tension.Add 0.01% - 0.1% Tween® 20 or Pluronic® F-68 to the aqueous buffer.The surfactant should not interfere with the biological assay.
Sonication Using ultrasonic waves to break up peptide aggregates and facilitate dissolution.Use a bath sonicator for brief intervals (1-5 minutes) while keeping the sample cool.Avoid excessive sonication which could potentially damage the peptide.

Experimental Workflow for Solubility Optimization

Caption: A workflow for optimizing the solubility of this compound.

Signaling Pathway of this compound

This compound functions by reactivating the p53 tumor suppressor pathway. It achieves this by inhibiting the interaction of p53 with its negative regulators, MDM2 and MDMX.[1][2][5]

G cluster_0 This compound Mechanism of Action ATSP7041 This compound MDM2 MDM2 ATSP7041->MDM2 Inhibits MDMX MDMX ATSP7041->MDMX Inhibits p53 p53 MDM2->p53 Binds and Inhibits p53_degradation p53 Degradation MDM2->p53_degradation Promotes MDMX->p53 Binds and Inhibits p21 p21 p53->p21 Activates Transcription apoptosis Apoptosis p53->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Induces

Caption: The signaling pathway of this compound in reactivating p53.

References

Potential off-target effects of ATSP-7041 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATSP-7041.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a stapled α-helical peptide designed as a potent and selective dual inhibitor of Mouse Double Minute 2 (MDM2) and MDMX (also known as MDM4).[1][2][3] In cancer cells with wild-type p53, the tumor suppressor protein p53 is often inactivated by overexpression of its negative regulators, MDM2 and MDMX. This compound mimics the p53 helix, binding to MDM2 and MDMX with high affinity and blocking their interaction with p53.[1][2] This disruption leads to the stabilization and activation of p53, which can then induce cell-cycle arrest and apoptosis, thereby suppressing tumor growth.[1][4]

2. What are the known binding affinities of this compound for MDM2 and MDMX?

This compound exhibits nanomolar binding affinities for both MDM2 and MDMX.[1][2] This dual inhibitory action is a key feature, as some tumors overexpress MDMX, making them resistant to inhibitors that only target MDM2.[1]

3. Have any off-target effects or toxicities been reported for this compound?

While this compound is designed for high specificity, some potential off-target effects and toxicities have been noted:

  • In vivo toxicity in combination therapies: A combination of this compound with the BCL-2 family inhibitor ABT-263 (navitoclax) was highly synergistic in vitro but resulted in significant toxicity in vivo.[5]

  • Interaction with hepatic transporters: this compound has been identified as a substrate and a potent inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[6] This interaction suggests a potential for drug-drug interactions with other medications that are substrates of this transporter.[6]

  • Potential for p53-independent cytotoxicity: Some p53-activating peptides have been shown to elicit p53-independent cytotoxicity, although this can be inhibited by serum.[7]

  • Off-target effects of analogs: Earlier analogs of this compound were reported to have off-target effects in prolonged cell proliferation studies.[8][9] Studies on related stapled peptides suggest that certain physicochemical properties, such as the presence of cationic residues, may contribute to off-target toxicities.[9]

4. Is this compound cell-permeable?

Yes, this compound is designed to be cell-permeable.[1][4] Studies have shown its ability to penetrate cancer cells, even in the presence of serum, and engage its intracellular targets, MDM2 and MDMX.[1][10]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.

  • Question: We are observing variable IC50 values for this compound in our cancer cell line. What could be the cause?

  • Answer:

    • p53 Status: Confirm the p53 status of your cell line. This compound's primary mechanism is p53-dependent, so its efficacy is significantly higher in p53 wild-type cells.[1][11]

    • MDM2/MDMX Expression Levels: The levels of MDM2 and MDMX expression can influence sensitivity. Cell lines with high levels of either protein are expected to be more sensitive.[1][12]

    • Serum Concentration: The presence of serum can impact the activity of stapled peptides.[7] Ensure consistent serum concentrations across experiments. The original characterization of this compound demonstrated its activity in the presence of serum.[1][2]

    • Assay Duration: Off-target effects of some stapled peptides have been observed in multi-day proliferation assays.[8][9] Consider the duration of your assay and whether shorter-term endpoints focused on p53 activation might be more appropriate for initial characterization.

Issue 2: Difficulty in detecting p53 activation.

  • Question: We are not seeing a robust increase in p53 levels or its downstream targets after treating cells with this compound. What should we check?

  • Answer:

    • Time Course: The activation of the p53 pathway is time-dependent. Analyze p53 stabilization and the induction of its target genes (e.g., CDKN1A (p21), MDM2) at different time points (e.g., 4, 8, 16, 24 hours) after treatment.[1][13]

    • Antibody Quality: Ensure the antibodies used for Western blotting or other detection methods are validated and specific for p53 and its targets.

    • Cellular Uptake: While this compound is cell-permeable, issues with cellular uptake could be a factor. Consider using a fluorescently labeled version of the peptide to confirm intracellular localization, as has been done in previous studies.[1]

Data Presentation

Table 1: Binding Affinities and Cellular Activity of this compound

TargetBinding Affinity (Kd, nM)Cell LineAssayIC50 (µM)Reference
MDM216SJSA-1 (p53-WT, MDM2 amplified)Cell Viability0.8[1]
MDMX45MCF-7 (p53-WT, MDMX overexpressed)Cell Viability1.2[1]

Table 2: Potential Off-Target Interactions

Interacting ProteinNature of InteractionIn Vitro/In VivoIC50 (µM)Potential ConsequenceReference
OATP1B1Substrate and InhibitorIn Vitro0.81Drug-drug interactions[6]

Experimental Protocols

1. Immunoprecipitation-Western Blot for p53-MDM2/MDMX Interaction

  • Objective: To assess the ability of this compound to disrupt the interaction between p53 and MDM2/MDMX in cells.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7) and allow them to adhere.

    • Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours) in the presence of serum.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear the cell lysates with protein A/G beads.

    • Immunoprecipitate p53 from the lysates using an anti-p53 antibody.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against MDM2, MDMX, and p53, followed by appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the amount of MDM2 and MDMX co-immunoprecipitated with p53 in this compound-treated cells indicates disruption of the interaction.[1]

2. OATP1B1 Inhibition Assay

  • Objective: To determine if this compound inhibits the activity of the OATP1B1 transporter.

  • Methodology:

    • Use HEK293 cells engineered to overexpress OATP1B1, with mock-transfected cells as a control.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a known fluorescent or radiolabeled substrate of OATP1B1 (e.g., Estradiol-17β-glucuronide).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular concentration of the substrate using a fluorometer or scintillation counter.

    • Calculate the IC50 value of this compound for OATP1B1 inhibition by fitting the data to a dose-response curve.[6]

Visualizations

ATSP7041_Mechanism_of_Action cluster_0 Normal p53 Regulation (Inactivated) cluster_1 This compound Action (p53 Activated) MDM2 MDM2 Degradation Ubiquitination & Degradation MDM2->Degradation MDMX MDMX p53_inactive p53 p53_inactive->MDM2 Binding p53_inactive->MDMX Binding ATSP7041 This compound MDM2_b MDM2 ATSP7041->MDM2_b Inhibition MDMX_b MDMX ATSP7041->MDMX_b Inhibition p53_active p53 (Active) Apoptosis Cell Cycle Arrest Apoptosis p53_active->Apoptosis

Caption: Mechanism of action of this compound in reactivating p53.

Off_Target_Workflow start Start: Hypothesis of Off-Target Effect target_prediction In Silico Target Prediction (e.g., protein sequence homology, ligand-based screening) start->target_prediction cell_panel_screen Broad Cell Line Panel Screening (p53-WT vs. p53-null) start->cell_panel_screen biochemical_assay Biochemical/Biophysical Assays (e.g., Kinase panel, Transporter assay) start->biochemical_assay phenotypic_screen Phenotypic Screening (e.g., High-content imaging) start->phenotypic_screen hit_validation Hit Validation (Dose-response, SAR) target_prediction->hit_validation cell_panel_screen->hit_validation biochemical_assay->hit_validation phenotypic_screen->hit_validation mechanism_deconvolution Mechanism of Action Studies (e.g., 'Omics', target engagement) hit_validation->mechanism_deconvolution Validated Hit in_vivo_toxicity In Vivo Toxicity Assessment mechanism_deconvolution->in_vivo_toxicity end Conclusion: Identified Off-Target in_vivo_toxicity->end

References

Optimizing ATSP-7041 Treatment for Peak p53 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – December 8, 2025 – This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the treatment duration of ATSP-7041 to achieve maximum activation of the p53 tumor suppressor pathway. This compound is a potent, cell-permeable, stapled α-helical peptide that dually inhibits MDM2 and MDMX, key negative regulators of p53.[1][2][3][4] This guide offers detailed experimental protocols, troubleshooting advice, and quantitative data summaries to facilitate effective and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a stapled α-helical peptide designed to mimic the p53 α-helix, enabling it to bind with high affinity to the p53-binding pocket of both MDM2 and MDMX.[1][3] By disrupting the p53-MDM2/MDMX interactions, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This stabilization leads to the accumulation of p53 protein, which can then translocate to the nucleus, activate the transcription of its target genes (such as CDKN1A (p21), MDM2, and PUMA), and induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][5][6]

Q2: How long does the effect of this compound last after treatment?

A2: this compound exhibits a prolonged duration of action. In washout experiments, the inhibitory effect on p53 and its downstream targets, p21 and MDM2, was observed to persist for up to 48 hours after a 16-hour treatment with 10 µM this compound in MCF-7 cells.[1][3] This sustained activity is attributed to its slow off-rate kinetics from its targets, MDM2 and MDMX.[1]

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: Effective concentrations of this compound for inducing p53-dependent responses in vitro typically range from 1.25 µM to 10 µM.[1] A dose-dependent increase in p53, p21, and MDM2 protein levels has been observed in cell lines such as SJSA-1 and MCF-7 after a 24-hour incubation within this concentration range.[1] The optimal concentration will vary depending on the cell line and experimental conditions.

Q4: Are there known off-target effects of this compound?

A4: While this compound is designed for specific targeting of MDM2 and MDMX, some studies have noted potential for off-target effects, particularly at higher concentrations. These can include p53-independent cytotoxicity.[7] It is crucial to include appropriate controls, such as p53-null cell lines, to distinguish on-target from off-target effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low p53 activation observed Cell line has mutant or null p53: this compound is only effective in cells with wild-type p53.- Confirm the p53 status of your cell line using sequencing or a functional assay. - Include a positive control cell line known to have wild-type p53.
Ineffective cellular uptake: While this compound is cell-permeable, uptake can vary between cell lines.- Increase incubation time or concentration. - Ensure the peptide is properly solubilized. - Check for high serum concentrations in the media, which may affect peptide availability.[8]
Degradation of this compound: Peptides can be susceptible to degradation in cell culture media over long incubation periods.- Minimize the time the peptide is in the media before and during the experiment. - Consider a media change with fresh this compound for long-term experiments.
High background in Western blots Non-specific antibody binding: - Optimize primary and secondary antibody concentrations. - Increase the number and duration of wash steps. - Use a high-quality blocking buffer.
Inconsistent qPCR results Poor RNA quality or quantity: - Use a standardized RNA extraction protocol and assess RNA integrity. - Ensure accurate quantification of RNA for reverse transcription.
Suboptimal primer design: - Validate primer efficiency and specificity. - Use primers that span an exon-exon junction to avoid amplification of genomic DNA.
Cell death observed in p53-null control cells Off-target cytotoxicity: - Perform a dose-response curve to identify the concentration at which off-target effects become apparent. - Reduce the concentration of this compound to a range that demonstrates on-target activity without significant off-target toxicity.

Experimental Protocols

Time-Course Experiment to Determine Optimal Treatment Duration

This protocol is designed to identify the time point of maximum p53 activation in response to this compound treatment.

1. Cell Culture and Treatment:

  • Seed a p53 wild-type cancer cell line (e.g., MCF-7, SJSA-1) in multiple plates or wells to allow for harvesting at different time points.

  • Allow cells to adhere and reach 60-70% confluency.

  • Treat cells with a predetermined optimal concentration of this compound (e.g., 5 µM or 10 µM). Include a vehicle-treated control (e.g., DMSO).

  • Incubate the cells and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

2. Sample Collection and Processing:

  • For Western blot analysis, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • For qPCR analysis, lyse cells in a suitable lysis buffer for RNA extraction (e.g., TRIzol).

3. Western Blot Analysis of p53, p21, and MDM2:

  • Determine total protein concentration of cell lysates using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

4. qPCR Analysis of p21 and MDM2 mRNA Levels:

  • Extract total RNA from cell lysates and perform reverse transcription to synthesize cDNA.

  • Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for CDKN1A (p21), MDM2, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Quantitative Data Summary

Table 1: In Vitro Dose-Response of this compound on p53 Pathway Proteins

Cell LineTreatmentConcentration (µM)Duration (h)p53 Fold Increasep21 Fold IncreaseMDM2 Fold Increase
SJSA-1This compound1.2524Dose-dependentDose-dependentDose-dependent
2.524increaseincreaseincrease
5.024observedobservedobserved
10.024
MCF-7This compound1.2524Dose-dependentDose-dependentDose-dependent
2.524increaseincreaseincrease
5.024observedobservedobserved
10.024
Data synthesized from literature.[1]

Table 2: In Vivo Pharmacodynamic Effect of this compound on p21 mRNA Expression in MCF-7 Xenografts

TreatmentDose (mg/kg)Time Post-Dose (h)p21 mRNA Fold Increase
This compound204~4
8~12
24Not specified
This compound304~5
8~19
24Not specified
Data synthesized from literature.[1][9]

Visualizations

ATSP7041_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ATSP7041 This compound p53_MDM2_MDMX p53-MDM2/MDMX Complex ATSP7041->p53_MDM2_MDMX Inhibits Interaction MDM2 MDM2 p53_inactive p53 (inactive) MDM2->p53_inactive Binds & Inhibits MDM2->p53_MDM2_MDMX MDMX MDMX MDMX->p53_inactive MDMX->p53_MDM2_MDMX p53_inactive->p53_MDM2_MDMX p53_active p53 (active) p53_inactive->p53_active Stabilization & Activation Proteasome Proteasome p53_MDM2_MDMX->Proteasome Ubiquitination & Degradation DNA DNA p53_active->DNA Binds to Response Elements p21 p21 DNA->p21 Transcription MDM2_gene MDM2 DNA->MDM2_gene PUMA PUMA DNA->PUMA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

This compound signaling pathway leading to p53 activation.

Time_Course_Workflow cluster_setup Experimental Setup cluster_harvest Time-Point Harvesting cluster_analysis Downstream Analysis seed_cells Seed p53 WT Cells treat_cells Treat with this compound (and vehicle control) seed_cells->treat_cells harvest_t0 Harvest T=0h harvest_t2 Harvest T=2h harvest_t4 Harvest T=4h harvest_t8 Harvest T=8h harvest_t12 Harvest T=12h harvest_t24 Harvest T=24h harvest_t48 Harvest T=48h protein_lysis Protein Lysis (RIPA) harvest_t0->protein_lysis rna_lysis RNA Lysis (TRIzol) harvest_t0->rna_lysis harvest_t2->protein_lysis harvest_t2->rna_lysis harvest_t4->protein_lysis harvest_t4->rna_lysis harvest_t8->protein_lysis harvest_t8->rna_lysis harvest_t12->protein_lysis harvest_t12->rna_lysis harvest_t24->protein_lysis harvest_t24->rna_lysis harvest_t48->protein_lysis harvest_t48->rna_lysis western_blot Western Blot (p53, p21, MDM2) protein_lysis->western_blot qpcr RT-qPCR (p21, MDM2) rna_lysis->qpcr data_analysis Data Analysis & Identification of Peak Activation western_blot->data_analysis qpcr->data_analysis

Workflow for a time-course experiment to optimize this compound treatment.

References

Impact of serum concentration on ATSP-7041 activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATSP-7041 in vitro. The information provided addresses common challenges, particularly concerning the impact of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: How does the presence of serum in cell culture media affect the in vitro activity of this compound?

A1: The presence of serum can decrease the apparent potency of this compound. This is due to the high plasma protein binding of this compound, with studies showing it to be approximately 98.2% bound to human serum albumin.[1] This binding reduces the free fraction of the compound available to interact with its intracellular targets, MDM2 and MDMX. Consequently, a higher concentration of this compound is required to achieve the same biological effect in the presence of serum compared to serum-free conditions.

Q2: My IC50 value for this compound is higher than expected. What are the potential reasons?

A2: Several factors could contribute to a higher than expected IC50 value:

  • Serum Concentration: As detailed in the table below, increasing serum concentration directly correlates with an increase in the IC50 value of this compound.[1] Ensure your serum concentration is consistent with your experimental goals and comparative literature.

  • Cell Line Specifics: The expression levels of p53, MDM2, and MDMX in your chosen cell line will significantly influence the activity of this compound.[1][2] The compound is most effective in cells with wild-type p53.[1][2]

  • Assay Type: The choice of cell viability assay can impact the results. Ensure the assay is validated for your cell line and that the incubation times are appropriate.

  • Compound Stability: While generally stable, ensure proper storage and handling of this compound to maintain its activity.

Q3: Can this compound be used in serum-free media?

A3: Yes, this compound can be used in serum-free media. In fact, its apparent potency will be significantly higher under these conditions due to the absence of protein binding. However, for many cell lines, prolonged incubation in serum-free media can induce stress and affect cell health, which could confound the results of your experiment.

Q4: What is the mechanism of action of this compound?

A4: this compound is a stapled α-helical peptide that acts as a dual inhibitor of MDM2 and MDMX.[1][3][4] By binding to MDM2 and MDMX, it disrupts their interaction with the tumor suppressor protein p53.[1] This leads to the stabilization and activation of p53, which in turn induces cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cell viability results Inconsistent cell seeding density.Ensure a uniform single-cell suspension and accurate cell counting before seeding.
Edge effects in the microplate.Avoid using the outer wells of the microplate for treatment groups, or fill them with media to maintain humidity.
Pipetting errors.Use calibrated pipettes and proper technique to ensure accurate and consistent dosing.
Complete loss of this compound activity Improper storage of the compound.Store this compound as recommended by the supplier, typically desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Incorrect vehicle/solvent used.Ensure the vehicle used to dissolve this compound is compatible with your cell line and assay. DMSO is commonly used.[6]
Unexpected cytotoxicity in control groups High concentration of the vehicle (e.g., DMSO).Keep the final concentration of the vehicle consistent across all wells and as low as possible (typically ≤0.5%).
Contamination of cell culture.Regularly check cell cultures for any signs of microbial contamination.

Data on Serum Impact on this compound Activity

The following table summarizes the effect of increasing serum concentration on the potency of this compound in a cell viability assay using SJSA-1 cells.

Serum Concentration (%)IC50 (µM)
0~0.3
2.5~0.8
5~1.2
10~2.0
20~3.5

Data is estimated from the graphical representation in Chang et al., PNAS, 2013.[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest (e.g., SJSA-1, MCF-7)

  • Complete growth medium (with and without serum)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the desired culture medium (with varying serum concentrations).

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

In Vitro Serum Protein Binding Assay (Equilibrium Dialysis)

This protocol provides a general method for determining the extent of this compound binding to plasma proteins.

Materials:

  • This compound

  • Human plasma (or serum from other species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound and spike it into the plasma to achieve the desired final concentration.

  • Add the plasma containing this compound to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.

  • Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations

ATSP7041_Pathway This compound Signaling Pathway cluster_inhibition Inhibition ATSP7041 This compound MDM2 MDM2 ATSP7041->MDM2 MDMX MDMX ATSP7041->MDMX p53 p53 MDM2->p53 | (degradation) MDMX->p53 | (inhibition) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest activates Apoptosis Apoptosis p53->Apoptosis activates

Caption: this compound inhibits MDM2 and MDMX, leading to p53 activation.

Experimental_Workflow Workflow for Assessing Serum Impact on this compound start Start prep_cells Prepare and Seed Cells start->prep_cells prep_drug Prepare this compound Dilutions (in media with varying serum %) prep_cells->prep_drug treat_cells Treat Cells with this compound prep_drug->treat_cells incubate Incubate for a Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubate->viability_assay read_plate Measure Absorbance/ Luminescence viability_assay->read_plate analyze Analyze Data and Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Experimental workflow for determining the impact of serum on this compound activity.

References

Troubleshooting ATSP-7041 delivery in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATSP-7041 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a stapled α-helical peptide that functions as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX.[1][2][3] In many cancers with wild-type p53, the tumor suppressor function of p53 is inactivated by overexpression of MDM2 and MDMX.[4] this compound reactivates the p53 pathway by binding to MDM2 and MDMX with high affinity, thereby preventing them from inhibiting p53.[1][2][4] This leads to the stabilization of p53, induction of p53 target genes, and ultimately, cell-cycle arrest and apoptosis in cancer cells.[1]

Q2: How should I reconstitute and formulate this compound for in vivo studies?

This compound has been successfully formulated for intravenous (i.v.) administration in preclinical studies.[1] While specific formulation details can be proprietary, it is a water-soluble peptide. For initial studies, sterile, pyrogen-free water or a buffered saline solution (e.g., PBS) is a suitable starting point for reconstitution. It is crucial to ensure complete dissolution before administration.

Q3: What are the recommended dosages and administration routes for this compound in mouse xenograft models?

Published studies have demonstrated significant tumor growth inhibition in human cancer xenograft models with intravenous (i.v.) administration.[1][5] Effective dosing regimens have included:

  • 15 mg/kg administered daily.[5]

  • 20 mg/kg or 30 mg/kg administered every other day.[5]

  • 30 mg/kg administered every other day.[5]

These dosing schedules have been reported to be well-tolerated in the studied models.[5]

Q4: What is the pharmacokinetic profile of this compound in common animal models?

This compound exhibits dose-dependent exposure and has a relatively short plasma half-life in rodents.[1] Key pharmacokinetic parameters are summarized below:

Animal ModelPlasma Half-life (t½)Clearance Rate
Mouse~1.5 hours43.5 - 52.2 mL·h−1·kg−1
Rat~2.1 hoursNot specified
Cynomolgus Monkey~18.3 hoursNot specified

Data compiled from published studies.[1]

Q5: Is this compound cell-permeable?

Yes, this compound is designed to be cell-permeable.[1][4] Studies using fluorescently labeled this compound have shown its ability to penetrate cancer cells and localize intracellularly, where it can engage with its targets, MDM2 and MDMX.[1]

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition in my xenograft model.

  • Possible Cause 1: Insufficient Drug Exposure.

    • Solution: Verify the accuracy of your dosing calculations and the concentration of your final formulation. Due to its short half-life in rodents, consider adjusting the dosing schedule. For instance, if using an every-other-day regimen, a switch to daily administration might improve efficacy.[5]

  • Possible Cause 2: p53 Status of the Cancer Cell Line.

    • Solution: The mechanism of action of this compound is dependent on the presence of wild-type p53.[1] Confirm the p53 status of your cell line. The compound is expected to have significantly reduced or no activity in p53-mutant or null models.

  • Possible Cause 3: High Expression of MDMX.

    • Solution: Some cancer models, like MCF-7, overexpress MDMX. While this compound is a dual inhibitor, its efficacy profile may differ from MDM2-selective inhibitors in such models.[1] Ensure your model is appropriate for a dual MDM2/MDMX inhibitor.

Issue 2: Observed toxicity or adverse effects in treated animals.

  • Possible Cause 1: High Dosing or Synergistic Toxicity.

    • Solution: While generally well-tolerated at effective doses, high doses of this compound, particularly in combination with other therapeutic agents like ABT-263, can lead to significant in vivo toxicity.[6][7] If you are using a combination therapy, consider reducing the dose of one or both agents. If using this compound as a monotherapy, a dose de-escalation study may be necessary to establish the maximum tolerated dose in your specific model.

  • Possible Cause 2: Formulation Issues.

    • Solution: Ensure the formulation is sterile and free of pyrogens. Improperly prepared solutions can cause adverse reactions. Check the pH and osmolarity of your vehicle to ensure it is physiologically compatible.

Issue 3: Difficulty with peptide solubility or stability.

  • Possible Cause 1: Improper Storage.

    • Solution: Store the lyophilized peptide at the recommended temperature (typically -20°C or -80°C). Once reconstituted, use the solution promptly or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Aggregation at High Concentrations.

    • Solution: this compound was designed for improved solubility over its predecessors.[1][5] However, if you encounter issues, try reconstituting at a slightly lower concentration. Gentle vortexing or sonication may aid in dissolution. Avoid vigorous shaking which can cause aggregation.

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

  • Cell Line and Animal Model: Utilize a human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma or MCF-7 breast cancer) and an appropriate immunodeficient mouse model (e.g., nude mice).[1][2]

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Prepare this compound in a sterile vehicle and administer intravenously according to the desired dosing schedule (e.g., 30 mg/kg every other day).[5] The control group should receive the vehicle only.

  • Data Collection: Measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

Pharmacodynamic Analysis of p21 Induction

  • Sample Collection: Collect tumor samples from treated and control animals at various time points after the final dose (e.g., 4, 8, and 24 hours).[5]

  • RNA Extraction: Isolate total RNA from the tumor tissue using a suitable extraction kit.

  • Quantitative RT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of p21, a downstream target of p53.

  • Data Analysis: Normalize p21 expression to a housekeeping gene and compare the levels between the treated and control groups to confirm on-target pathway activation.

Visualizations

ATSP7041_Mechanism_of_Action cluster_0 Normal Cell (p53 Active) cluster_1 Cancer Cell (p53 Inactive) cluster_2 Cancer Cell + this compound p53_active p53 Target_Genes Target Genes (e.g., p21) p53_active->Target_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Target_Genes->Cell_Cycle_Arrest Induces MDM2_MDMX MDM2 / MDMX (Overexpressed) p53_inactive p53 MDM2_MDMX->p53_inactive Inhibits Tumor_Growth Tumor Growth p53_inactive->Tumor_Growth Leads to ATSP7041 This compound MDM2_MDMX_bound MDM2 / MDMX ATSP7041->MDM2_MDMX_bound Binds & Inhibits p53_reactivated p53 (Reactivated) MDM2_MDMX_bound->p53_reactivated Releases Tumor_Suppression Tumor Suppression p53_reactivated->Tumor_Suppression Induces

Caption: Mechanism of action of this compound in reactivating the p53 pathway.

Troubleshooting_Workflow start Suboptimal Tumor Growth Inhibition check_exposure Verify Dosing & Formulation Concentration? start->check_exposure adjust_dose Adjust Dosing Schedule (e.g., daily vs. EOD) check_exposure->adjust_dose Yes check_p53 Confirm p53 Status of Cell Line? check_exposure->check_p53 No end Improved Efficacy adjust_dose->end use_wt_p53 Use Wild-Type p53 Cell Line check_p53->use_wt_p53 Mutant/Null evaluate_model Evaluate Model Suitability (MDM2 vs. MDMX expression) check_p53->evaluate_model Wild-Type use_wt_p53->end evaluate_model->end

Caption: Troubleshooting workflow for suboptimal in vivo efficacy of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stapled peptide dual inhibitor of MDM2 and MDMX, ATSP-7041. The focus is on strategies to mitigate in vivo toxicity based on preclinical and clinical data from this compound and its clinical analog, ALRN-6924.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, cell-penetrating stapled α-helical peptide.[1] It is a potent dual inhibitor of both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2] By binding to MDM2 and MDMX, this compound blocks their interaction with p53, leading to p53 stabilization and the reactivation of its tumor-suppressive functions, such as cell cycle arrest and apoptosis.[1]

Q2: What are the common in vivo toxicities associated with this compound and other MDM2/MDMX inhibitors?

The toxicities associated with this compound are primarily "on-target," meaning they result from the activation of p53 in normal, healthy tissues. Based on preclinical data and clinical trials of its analog ALRN-6924, the most common toxicities include:

  • Hematological: Anemia and neutropenia have been observed.[3] However, severe thrombocytopenia, which is a common dose-limiting toxicity for small-molecule MDM2 inhibitors, has been notably less frequent with dual MDM2/MDMX inhibitors like ALRN-6924.[3]

  • Gastrointestinal: Nausea, vomiting, and diarrhea are common.[4]

  • General: Fatigue and headache are frequently reported.[4]

  • Cardiovascular: Hypotension has been reported as a dose-limiting toxicity in some cases.[4]

Q3: Can this compound be used in combination with other anti-cancer agents?

Yes, however, combination therapies should be approached with caution due to the potential for overlapping toxicities. For instance, the combination of free this compound with the BCL-2 family inhibitor ABT-263 (navitoclax) was found to be highly toxic in preclinical models.[5] Conversely, ALRN-6924 has been investigated as a "chemoprotective" agent. When administered prior to chemotherapy in models of p53-mutant cancers, it can induce temporary cell cycle arrest in healthy p53-wild-type cells (like those in the bone marrow), shielding them from the cytotoxic effects of chemotherapy without protecting the cancer cells.[6][7]

Troubleshooting Guide: Managing In Vivo Toxicity

This guide addresses specific issues that may arise during in vivo experiments with this compound and provides potential solutions.

Issue 1: Excessive weight loss and signs of gastrointestinal distress in animal models.
  • Potential Cause: On-target p53 activation in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Modify Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day or twice weekly).[3] This can allow for tissue recovery between doses.

    • Dose Reduction: If toxicity persists, a reduction in the administered dose may be necessary.

    • Supportive Care: Ensure animals have easy access to hydration and nutrition. Consider providing supportive care measures as recommended by your institution's animal care and use committee.

Issue 2: Significant hematological abnormalities (neutropenia, anemia).
  • Potential Cause: On-target p53-mediated suppression of hematopoietic progenitor cells.

  • Troubleshooting Steps:

    • Intermittent Dosing: As with GI toxicity, an intermittent dosing schedule can allow for bone marrow recovery. Clinical data for ALRN-6924 showed that a twice-weekly schedule had no dose-limiting toxicities, whereas a once-weekly schedule did at higher doses.[4]

    • Monitor Blood Counts: Regularly monitor complete blood counts (CBCs) to track the kinetics of hematopoietic suppression and recovery.

    • Chemoprotection Strategy: In p53-mutant tumor models, administering this compound prior to cytotoxic chemotherapy may protect hematopoietic stem cells from damage.[6]

Issue 3: Off-target toxicity or a narrow therapeutic window.
  • Potential Cause: The physicochemical properties of the stapled peptide may lead to non-specific interactions and toxicity.

  • Troubleshooting Steps:

    • Peptide Analog Optimization: If developing novel analogs, consider modifications that reduce off-target effects. Studies on over 350 this compound analogs have shown that removing cationic (positively charged) residues and optimizing lipophilicity can significantly decrease off-target toxicity.[8][9]

    • Targeted Delivery: For systemic applications, encapsulating this compound in a targeted delivery system can dramatically reduce toxicity by concentrating the peptide at the tumor site.

Data Presentation: Clinical Trial Toxicity of ALRN-6924

The following table summarizes the dose-limiting toxicities (DLTs) observed in a Phase 1 clinical trial of ALRN-6924, a close analog of this compound. This data provides valuable insight into the potential toxicities of this compound in humans.

Dosing ScheduleDose LevelDose-Limiting Toxicity (DLT)Grade
Arm A: Once-weekly for 3 weeks (28-day cycle)4.4 mg/kgHypotension3
Alkaline Phosphatase Elevation3
Anemia3
Neutropenia4
3.1 mg/kg (MTD)Fatigue3
Arm B: Twice-weekly for 2 weeks (21-day cycle)Up to 2.7 mg/kgNo DLTs ObservedN/A

Data sourced from Saleh et al., Clinical Cancer Research, 2021.[3]

Experimental Protocols

Protocol 1: Peptide Analog Design to Reduce Off-Target Toxicity

This protocol outlines a general workflow for designing this compound analogs with a potentially improved toxicity profile, based on published structure-activity relationship studies.[8]

  • Sequence Analysis:

    • Identify the key binding residues of this compound (e.g., F3, W7, Cba10) that are essential for MDM2/MDMX interaction. These should generally be conserved.

    • Identify non-binding residues, particularly those on the solvent-exposed face of the α-helix.

  • Modification Strategy:

    • Charge Modification: Systematically replace cationic residues (e.g., Arginine, Lysine) with neutral or anionic (negatively charged) residues (e.g., Glutamine, Glutamic acid). The removal of positive charges has been correlated with reduced off-target toxicity.[9]

    • Lipophilicity Optimization: Modify non-binding residues to alter the peptide's overall lipophilicity. A clear correlation between lipophilicity and cell permeability has been established, but excessive lipophilicity can increase toxicity.[9]

    • Staple Optimization: The type and position of the hydrocarbon staple can influence both efficacy and off-target effects. Consider alternative stapling strategies if expertise and resources permit.

  • In Vitro Screening Cascade:

    • Binding Affinity: Confirm that modified analogs retain high-affinity binding to MDM2 and MDMX using techniques like fluorescence polarization or surface plasmon resonance.

    • Cell Permeability: Assess the ability of analogs to penetrate cells, for example, using a NanoClick permeability assay.[9]

    • On-Target Activity: Measure the potency of analogs in p53-wild-type cancer cell lines (e.g., SJSA-1, MCF-7).

    • Off-Target Activity: Crucially, counterscreen for cytotoxicity in p53-null or mutant cell lines. A larger differential in potency between p53-wild-type and p53-deficient cells indicates a wider on-target therapeutic window.[8]

    • Membrane Disruption: Evaluate membrane integrity using assays like lactate dehydrogenase (LDH) release to identify analogs that cause non-specific membrane damage.[9]

Protocol 2: Targeted Polymersome Delivery of this compound

This protocol describes the preparation and in vivo administration of a CD19-targeted polymersome for delivering this compound, a strategy shown to eliminate systemic toxicity in a preclinical lymphoma model.[5]

  • Materials:

    • This compound

    • Block copolymer: Poly(ethylene glycol)-disulfide-linked-poly(propylene sulfide) (PEG-SS-PPS)

    • Targeting ligand: αCD19 Fab fragment with a C-terminal cysteine for conjugation

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO

  • Polymersome Assembly and Drug Loading:

    • Dissolve PEG-SS-PPS block copolymer and this compound in a suitable organic solvent.

    • Utilize a thin-film hydration method: The polymer/peptide mixture is dried to a thin film under vacuum.

    • Hydrate the film with PBS, leading to the self-assembly of polymersomes with encapsulated this compound.

    • Purify the polymersomes to remove unencapsulated peptide, for example, by dialysis or size exclusion chromatography.

  • Targeting Ligand Conjugation:

    • Functionalize the surface of the polymersomes with a maleimide group that can react with the cysteine on the αCD19 Fab fragment.

    • Incubate the activated polymersomes with the αCD19 Fab to allow for covalent conjugation.

    • Purify the targeted polymersomes (αCD19-PSOM-ATSP-7041) to remove unconjugated Fab fragments.

  • Characterization:

    • Determine the size and morphology of the polymersomes using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

    • Quantify the this compound loading efficiency and final concentration, for example, by HPLC.

  • In Vivo Administration:

    • Resuspend the purified αCD19-PSOM-ATSP-7041 in a sterile, biocompatible buffer (e.g., PBS).

    • For a xenograft model of CD19-positive lymphoma, administer the polymersome suspension intravenously (e.g., via tail vein injection).

    • Dosing will be dependent on the animal model and experimental design. A previously published study used a dose equivalent to 30 mg/kg of this compound administered every other day.[5]

Visualizations

p53_Pathway_Activation cluster_0 Normal Cell Homeostasis cluster_1 This compound Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation MDMX MDMX p53->MDMX Binding & Inhibition p53_active Active p53 MDM2->p53_active Release MDMX->p53_active Release ATSP_7041 This compound ATSP_7041->MDM2 Inhibits ATSP_7041->MDMX Inhibits Apoptosis Apoptosis / Cell Cycle Arrest p53_active->Apoptosis

Caption: Mechanism of this compound action.

Toxicity_Mitigation_Workflow cluster_strategies Mitigation Strategies start In Vivo Toxicity Observed Dosing Modify Dosing (Schedule/Dose) start->Dosing Analog Optimize Peptide (Reduce Cationic Residues) start->Analog Delivery Targeted Delivery (e.g., Polymersomes) start->Delivery outcome Reduced Toxicity & Improved Therapeutic Window Dosing->outcome Analog->outcome Delivery->outcome

Caption: Strategies to reduce this compound in vivo toxicity.

Targeted_Delivery_Workflow cluster_prep Preparation cluster_functionalization Functionalization cluster_application Application A This compound C Self-Assembly & Encapsulation A->C B PEG-SS-PPS Polymer B->C E Conjugation C->E D αCD19 Fab Ligand D->E F Systemic Administration (IV) E->F G Targeted Uptake by CD19+ Tumor Cells F->G H Reduced Systemic Toxicity G->H

Caption: Targeted polymersome delivery workflow.

References

Development of ATSP-7041 analogs with improved therapeutic index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the development of ATSP-7041 analogs with an improved therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a stapled α-helical peptide that acts as a dual inhibitor of murine double minute 2 (MDM2) and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2] By binding to MDM2 and MDMX, this compound prevents them from targeting p53 for degradation, leading to the reactivation of the p53 pathway and subsequent tumor suppression in p53-positive cancers.[1][3]

Q2: Why is improving the therapeutic index of this compound analogs a key objective?

While this compound has shown potent on-target activity, it has a narrow therapeutic index, with off-target toxicities observed in multi-day cell proliferation studies.[4][5] Developing analogs with an improved therapeutic index aims to enhance the window between the dose required for anti-tumor efficacy and the dose that causes unacceptable toxicity, a critical step for clinical translation.

Q3: What are the key assays to characterize this compound analogs?

Key in vitro assays include binding affinity assays for MDM2 and MDMX, cell permeability assays (e.g., NanoClick), cell viability assays in p53 wild-type and mutant cell lines (e.g., CellTiter-Glo), and mechanistic assays such as Western blotting for p53 and its downstream targets (e.g., p21) and co-immunoprecipitation to confirm disruption of the p53-MDM2/MDMX interaction.[1][4] In vivo studies in xenograft models are crucial for assessing anti-tumor efficacy and pharmacokinetics.[2]

Q4: What is a "stapled peptide" and what are its advantages?

A stapled peptide is a synthetic peptide in which its α-helical structure is conformationally locked by a chemical brace, or "staple."[6] This modification enhances the peptide's proteolytic resistance, cell permeability, and binding affinity to its target compared to its linear counterpart.[6]

Troubleshooting Guides

Problem 1: Poor Solubility of a Newly Synthesized this compound Analog

Possible Causes and Solutions:

  • Hydrophobicity: The amino acid sequence of the analog may be too hydrophobic.

    • Solution: Consider re-designing the analog to include more polar or charged residues on the solvent-exposed face of the helix, without compromising binding to the target.[4]

  • Aggregation: The peptide may be aggregating.

    • Solution 1: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer.

    • Solution 2: Sonication can help to break up aggregates.

    • Solution 3: Modify the buffer conditions by altering the pH or ionic strength.

  • Isoelectric Point: The pH of the buffer may be close to the isoelectric point (pI) of the peptide, minimizing its solubility.

    • Solution: Adjust the buffer pH to be at least 1-2 units away from the calculated pI of the analog.

Problem 2: Low Cell Permeability of an this compound Analog

Possible Causes and Solutions:

  • Insufficient Lipophilicity: The peptide may not be lipophilic enough to efficiently cross the cell membrane.

    • Solution: Systematically replace polar residues on the non-binding face of the helix with non-polar residues to increase lipophilicity. Be aware that excessive lipophilicity can lead to off-target toxicity.[4]

  • Charge: The presence of charged residues can hinder passive diffusion across the membrane.

    • Solution: Neutralize the net charge of the peptide by substituting charged amino acids with neutral ones, where possible, without affecting target binding.[4]

  • Assay-Specific Issues (NanoClick Assay):

    • Inefficient "Click" Reaction: Ensure the azide-labeled peptide and the DIBAC-CA-modified HaloTag are functional. Run appropriate positive and negative controls.

    • Low Expression of NanoLuc-HaloTag Fusion Protein: Optimize transfection conditions for the reporter construct.

Problem 3: Discrepancy Between High Binding Affinity and Low Cellular Activity

Possible Causes and Solutions:

  • Poor Cell Permeability: The analog may bind tightly to MDM2/MDMX in a biochemical assay but fail to reach its intracellular target.

    • Solution: Perform a cell permeability assay like the NanoClick assay to directly measure cellular uptake.[4] If permeability is low, refer to the troubleshooting guide for low cell permeability.

  • Efflux by Transporters: The analog might be actively transported out of the cell by efflux pumps.

    • Solution: Investigate if the analog is a substrate for common drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7]

  • Intracellular Instability: The analog may be rapidly degraded inside the cell.

    • Solution: While stapling generally increases proteolytic resistance, assess the intracellular stability of the analog, for example, by using a pulse-chase experiment followed by LC-MS analysis.

Data Presentation

Table 1: In Vitro Characterization of this compound and Analogs
Analog IDMDM2 Binding (Ki, nM)MDMX Binding (Ki, nM)Cell Viability (SJSA-1, IC50, µM)Cell Permeability (NanoClick, Relative Units)
This compound812.70.91.0
ATSP-7342 (Negative Control)536>1000>300.95
Analog X5100.51.5
Analog Y10155.00.2
Analog Z7110.81.2

This table is a representative example. For a comprehensive dataset of over 350 this compound analogs, researchers are encouraged to consult the supplementary information of relevant publications.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining the IC50 of this compound analogs in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SJSA-1 for MDM2 amplification, MCF-7 for MDMX overexpression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the diluted analogs to the respective wells. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).

  • Incubate the plates for 72 hours at 37°C.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot for p53 Activation

This protocol is for detecting the upregulation of p53 and its target p21 upon treatment with this compound analogs.

Materials:

  • Cancer cell lines (e.g., SJSA-1, MCF-7)

  • This compound analogs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the this compound analog or vehicle control for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

p53_pathway cluster_stress Cellular Stress cluster_downstream p53 Target Genes cluster_outcome Cellular Outcome DNA_damage DNA Damage p53 p53 DNA_damage->p53 activate Oncogene_activation Oncogene Activation Oncogene_activation->p53 activate MDM2 MDM2 p53->MDM2 upregulates p21 p21 p53->p21 transactivates PUMA PUMA p53->PUMA transactivates BAX BAX p53->BAX transactivates MDM2->p53 inhibits (degradation) MDMX MDMX MDMX->p53 inhibits ATSP_7041 This compound Analogs ATSP_7041->MDM2 ATSP_7041->MDMX Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis

Caption: p53 signaling pathway and the mechanism of action of this compound analogs.

experimental_workflow cluster_synthesis Analog Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Analog Design Synthesis Peptide Synthesis & Stapling Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding MDM2/MDMX Binding Assay Purification->Binding Permeability Cell Permeability Assay Binding->Permeability Viability Cell Viability Assay Permeability->Viability Mechanism Mechanism of Action Assays Viability->Mechanism PK Pharmacokinetics Mechanism->PK Efficacy Xenograft Efficacy PK->Efficacy Toxicity Toxicology Efficacy->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Experimental workflow for the development of this compound analogs.

References

Addressing the stability of ATSP-7041 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of ATSP-7041, a stapled α-helical peptide and dual inhibitor of MDM2 and MDMX.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue / QuestionPossible Cause(s)Recommended Solution(s)
1. Precipitation observed after dissolving this compound or upon dilution in aqueous buffer. Poor Solubility: While this compound was designed for improved solubility over its predecessors, high concentrations or specific buffer conditions can still lead to precipitation.[1][2] Its predecessor, ATSP-3900, was noted to precipitate at concentrations of 30 μM.[1][2]Solvent Choice: Prepare a concentrated stock solution in an organic solvent like DMSO. One study mentions preparing a 10 mM stock solution in DMSO, which was then stored at -20°C.[3] Buffer Composition: For aqueous dilutions, consider using a buffer system in which its solubility has been confirmed, such as 50 mM phosphate with 100 mM KCl at pH 7.[1][2] Final Concentration: Avoid excessively high final concentrations in aqueous solutions. If precipitation occurs, try lowering the working concentration.
2. Inconsistent or lower-than-expected activity in cell-based assays. Peptide Adsorption: Peptides can adsorb to plasticware (e.g., microplates, pipette tips), reducing the effective concentration in the assay. Serum Protein Binding: this compound is known to be active in the presence of serum, but high serum concentrations could potentially reduce its free concentration and apparent potency.[1][4] Cell Line p53 Status: The mechanism of this compound relies on reactivating wild-type p53.[1][4][5] The peptide will not be effective in cell lines that have mutant or null p53.Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips for all experiments. Consistent Serum Levels: Maintain a consistent serum percentage across all experiments and controls to ensure comparability. This compound has demonstrated potent cellular activity even in the presence of 10% serum.[1] Verify p53 Status: Confirm that your chosen cell lines express wild-type p53. The activity of this compound was demonstrated in p53 wild-type cell lines like SJSA-1 and MCF-7.[1]
3. High background signal or off-target effects observed in proliferation assays. Cellular Toxicity: While designed for on-target effects, high concentrations of stapled peptides can sometimes lead to off-target toxicity or membrane disruption, which may be independent of the p53 pathway.[6] Some analogs have been noted to have a narrow therapeutic index in certain cell lines.[6] Compound Purity: Impurities from synthesis could contribute to unexpected biological activity.Dose-Response Curve: Perform a careful dose-response experiment to identify the optimal concentration range for on-target activity versus off-target toxicity. Use a Negative Control: Employ a non-binding control peptide, such as a mutant analog (e.g., Phe19 to Ala19), to distinguish between on-target p53 activation and non-specific effects.[1] Source Verification: Ensure the peptide is of high purity from a reputable supplier. Check the Certificate of Analysis provided.[5]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: For long-term storage, it is recommended to follow the instructions on the Certificate of Analysis provided by the supplier.[5] Generally, lyophilized peptides should be stored at -20°C or -80°C. Stock solutions, typically prepared in DMSO, can be stored at -20°C.[3] Avoid repeated freeze-thaw cycles.

Q2: What is the primary mechanism of action for this compound? A: this compound is a stapled α-helical peptide that functions as a potent dual inhibitor of the p53-negative regulators MDM2 and MDMX.[1][4][7] By binding to MDM2 and MDMX, it disrupts their interaction with p53, preventing p53's degradation and leading to the reactivation of the p53 tumor suppressor pathway in cancer cells with wild-type p53.[1][5]

Q3: Is this compound stable in biological matrices? A: Yes, this compound was designed for enhanced stability. Its biophysical properties include resistance to proteolytic degradation.[1] A study demonstrated its metabolic stability when incubated with human liver S9 fraction for 24 hours.[8] It also exhibits favorable pharmacokinetic properties, including a long half-life in animal models.[9]

Q4: Can I use this compound in animal studies? A: Yes, this compound has been successfully used in multiple xenograft cancer models, where it demonstrated robust, p53-dependent tumor growth suppression.[1][4][7] However, researchers should be aware that combining this compound with other systemic agents can lead to significant in vivo toxicity, and careful dose-finding studies are required.[10]

Q5: What are the key biophysical properties of this compound? A: this compound was engineered to have improved biophysical properties over its parent compounds.[1][9] It has high α-helicity (approximately 70% at pH 7.0) and enhanced solubility in physiological buffers, which was a limitation of earlier analogs.[1][2]

Biophysical and Pharmacokinetic Data Summary

ParameterValue / DescriptionSource
Mechanism of Action Dual inhibitor of MDM2 and MDMX, reactivating p53[1][4]
α-Helicity ~70% in solution at pH 7.0[1][2][9]
Solubility Improved solubility over predecessor ATSP-3900; soluble in physiological buffers (e.g., 50 mM phosphate, 100 mM KCl, pH 7)[1][2]
Binding Affinity Binds to both MDM2 and MDMX with nanomolar affinities[1][4][11]
In Vitro Stability Resistant to proteolytic degradation; stable in human liver S9 fraction for 24h[1][8]
Plasma Half-Life 1.5 hours (mice), 18.3 hours (monkeys)[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Protocol 2: General Cell Viability Assay
  • Cell Seeding: Seed cancer cells (with confirmed wild-type p53 status) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound from your DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%) and includes a vehicle-only (DMSO) control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTS, MTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

p53_Activation_Pathway cluster_0 Normal p53 Regulation (Inactive) cluster_1 This compound Intervention (p53 Active) MDM2 MDM2 / MDMX p53_inactive p53 MDM2->p53_inactive Ubiquitination & Degradation p53_inactive->MDM2 Binding & Sequestration ATSP7041 This compound MDM2_inhibited MDM2 / MDMX ATSP7041->MDM2_inhibited Inhibits p53_active Active p53 MDM2_inhibited->p53_active Interaction Blocked p53_downstream Cell Cycle Arrest Apoptosis DNA Repair p53_active->p53_downstream Transcriptional Activation

This compound mechanism of action.

troubleshooting_workflow start Inconsistent Results in Cell Assay check_precipitation Is precipitation visible in stock or working solution? start->check_precipitation check_p53 Is the cell line confirmed p53 wild-type? check_precipitation->check_p53 No solubility_issue Address Solubility: - Remake stock in DMSO - Use low-binding plastics - Check buffer check_precipitation->solubility_issue Yes check_controls Did the negative control peptide show no activity? check_p53->check_controls Yes p53_issue Verify p53 status of cells. Select an appropriate cell line. check_p53->p53_issue No off_target_issue Potential off-target toxicity. - Lower concentration - Check peptide purity check_controls->off_target_issue No review_protocol Review protocol for consistency (e.g., serum concentration, incubation time) check_controls->review_protocol Yes

Troubleshooting inconsistent experimental results.

stability_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock 1. Prepare 10 mM This compound Stock in DMSO incubate 2. Incubate peptide in biological matrix (e.g., plasma, S9 fraction) at 37°C prep_stock->incubate time_points 3. Collect samples at multiple time points (e.g., 0, 1, 4, 24h) incubate->time_points quench 4. Quench reaction (e.g., with cold Acetonitrile) time_points->quench analyze 5. Analyze remaining peptide by LC-MS/MS quench->analyze calculate 6. Calculate % remaining vs. time zero analyze->calculate

Workflow for assessing peptide stability.

References

Managing drug-drug interactions with ATSP-7041 in combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug-drug interactions (DDIs) when using ATSP-7041 in combination therapies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a stapled α-helical peptide that functions as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX.[1][2][3] By binding to MDM2 and MDMX, this compound prevents their interaction with the p53 tumor suppressor protein. This leads to the reactivation of p53's functions, including inducing cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3]

Q2: What are the main pathways for drug-drug interactions with this compound?

In vitro studies have shown that this compound has a low potential for interactions involving cytochrome P450 (CYP) enzymes.[4][5] The primary concern for DDIs with this compound is related to its interaction with drug transporters. Specifically, this compound is a substrate and a potent inhibitor of the Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[4][5] It has also been shown to be a strong inhibitor of OATP1B3, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP).[4][5]

Q3: What should I consider when designing a combination therapy study with this compound?

When designing a combination therapy, it is crucial to consider the potential for pharmacokinetically-driven DDIs. You should identify whether the co-administered drug is a substrate of OATP1B1, OATP1B3, P-gp, or BCRP. Co-administration with this compound could lead to increased plasma concentrations of these drugs, potentially increasing their toxicity.

Q4: Are there any known synergistic or toxic combinations with this compound?

Yes, a combination of this compound with the BCL-2 family inhibitor ABT-263 (navitoclax) has been shown to have a synergistic effect in inducing apoptosis in cancer cells.[6][7] However, this combination also resulted in significant in vivo toxicity.[6][7] This highlights the importance of careful dose-finding studies and toxicity monitoring when exploring novel combinations.

Q5: Which classes of anticancer drugs are likely to interact with this compound?

Many anticancer drugs are substrates of OATP1B1, P-gp, or BCRP. Therefore, there is a potential for interaction with this compound. Examples of such drugs include:

  • Taxanes (e.g., paclitaxel, docetaxel): Substrates of OATP1B1.

  • Methotrexate: A substrate of OATP1B1.[4]

  • Topotecan, Irinotecan, and its active metabolite SN-38: Substrates of P-gp and BCRP.

  • Tyrosine kinase inhibitors (e.g., imatinib, lapatinib): Many are substrates of P-gp and BCRP.

It is essential to review the drug transporter properties of any drug you plan to combine with this compound.

Troubleshooting Guides

Problem: I am observing unexpected toxicity in my in vivo combination study with this compound.

  • Identify the co-administered drug's transporter profile: Determine if the drug is a known substrate of OATP1B1, OATP1B3, P-gp, or BCRP.

  • Hypothesize a DDI: If the co-administered drug is a substrate of one of these transporters, the observed toxicity could be due to an increased plasma concentration of that drug resulting from inhibition of its efflux or uptake by this compound.

  • Actionable Steps:

    • Reduce the dose of the co-administered drug.

    • Stagger the administration of this compound and the other drug, if feasible, to avoid peak concentration overlap.

    • Conduct pharmacokinetic analysis to measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to confirm the DDI.

Problem: My in vitro results with a combination therapy are not translating to the expected in vivo efficacy.

  • Consider Transporter-Mediated Resistance: If your tumor model expresses high levels of efflux transporters like P-gp or BCRP, these transporters might be removing the co-administered drug from the tumor cells, reducing its efficacy.

  • Hypothesize a role for this compound: this compound, as an inhibitor of these transporters, could potentially reverse this resistance.

  • Actionable Steps:

    • Evaluate the expression levels of OATP1B1, P-gp, and BCRP in your in vitro and in vivo models.

    • Conduct in vitro experiments to assess whether this compound can increase the intracellular accumulation of the co-administered drug in your cancer cell line.

Data Presentation

Table 1: Summary of In Vitro Drug Transporter Interactions of this compound

TransporterInteraction TypeIC50 ValueReference
OATP1B1 Substrate and Inhibitor0.81 µM[4][5]
OATP1B3 InhibitorStrong inhibition at 10 µM[4][5]
P-gp InhibitorStrong inhibition at 10 µM[4][5]
BCRP InhibitorStrong inhibition at 10 µM[4][5]

Note: Specific IC50 values for OATP1B3, P-gp, and BCRP are not publicly available at this time. The provided information is based on a study demonstrating strong inhibition at a concentration of 10 µM.

Experimental Protocols

Protocol 1: In Vitro OATP1B1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of a compound on OATP1B1-mediated uptake.

Materials:

  • HEK293 cells stably transfected with OATP1B1 (and mock-transfected control cells)

  • [³H]-Estrone-3-sulfate (or another suitable OATP1B1 probe substrate)

  • This compound

  • Positive control inhibitor (e.g., rifampicin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation fluid and counter

Methodology:

  • Cell Culture: Culture OATP1B1-expressing HEK293 cells and mock-transfected cells to confluence in 24-well plates.

  • Pre-incubation: Wash the cells with pre-warmed HBSS. Pre-incubate the cells for 10 minutes at 37°C with HBSS containing a range of concentrations of this compound or the positive control.

  • Uptake Initiation: Initiate the uptake by adding HBSS containing the [³H]-probe substrate and the respective concentrations of this compound.

  • Uptake Termination: After a defined incubation period (e.g., 5 minutes), stop the uptake by aspirating the uptake solution and washing the cells rapidly with ice-cold HBSS.

  • Cell Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vitro P-gp and BCRP Inhibition Assay (Vesicle-based)

This protocol describes a method to assess the inhibition of P-gp and BCRP using inside-out membrane vesicles.

Materials:

  • Inside-out membrane vesicles from cells overexpressing P-gp or BCRP

  • [³H]-N-methyl-quinidine (for P-gp) or [³H]-Estrone-3-sulfate (for BCRP) as probe substrates

  • This compound

  • Positive control inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP)

  • Assay buffer

  • ATP and AMP solutions

  • Rapid filtration apparatus

Methodology:

  • Vesicle Preparation: Thaw the membrane vesicles on ice.

  • Incubation Mixture: Prepare an incubation mixture containing the vesicles, assay buffer, and various concentrations of this compound or a positive control.

  • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the transport reaction by adding ATP. A parallel reaction with AMP instead of ATP serves as a negative control for ATP-dependent transport.

  • Reaction Termination: After a short incubation time (e.g., 1-5 minutes), stop the reaction by adding ice-cold wash buffer and immediately filtering the mixture through a filter plate using a rapid filtration apparatus.

  • Radioactivity Measurement: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

ATSP_7041_Mechanism_of_Action cluster_0 Normal p53 Regulation cluster_1 This compound Action MDM2 MDM2 p53_inactive p53 (inactive) MDM2->p53_inactive Inhibits MDMX MDMX MDMX->p53_inactive Inhibits p53_active p53 (active) p53_inactive->p53_active ATSP7041 This compound ATSP7041->MDM2 Inhibits ATSP7041->MDMX Inhibits Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis Induces DDI_Management_Workflow Start Start: Planning Combination Therapy with this compound CheckSubstrate Is the co-administered drug a substrate of OATP1B1, P-gp, or BCRP? Start->CheckSubstrate InVitroTest Conduct in vitro transporter inhibition assays CheckSubstrate->InVitroTest Yes / Unknown LowRisk Low risk of DDI. Proceed with standard protocol. CheckSubstrate->LowRisk No InVivoStudy Proceed with in vivo studies with careful toxicity monitoring InVitroTest->InVivoStudy ToxicityObserved Unexpected toxicity observed? InVivoStudy->ToxicityObserved DoseAdjustment Reduce dose of co-administered drug and/or stagger administration ToxicityObserved->DoseAdjustment Yes End Optimized Combination Therapy Protocol ToxicityObserved->End No PK_Analysis Conduct pharmacokinetic analysis to confirm DDI DoseAdjustment->PK_Analysis PK_Analysis->End LowRisk->InVivoStudy ATSP7041_Transporter_Interaction cluster_cell Hepatocyte / Cancer Cell OATP1B1 OATP1B1 Drug_in Co-administered Drug (intracellular) OATP1B1->Drug_in PGP_BCRP P-gp / BCRP Drug_out Co-administered Drug (extracellular) PGP_BCRP->Drug_out Drug_in->PGP_BCRP Efflux ATSP7041 This compound ATSP7041->OATP1B1 Inhibits ATSP7041->PGP_BCRP Inhibits Drug_out->OATP1B1 Uptake

References

Validation & Comparative

A Head-to-Head Battle in MDM2-Amplified Cancers: ATSP-7041 vs. Nutlin-3a

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the reactivation of the p53 tumor suppressor pathway stands as a promising strategy. For cancers harboring wild-type p53 that is functionally inactivated by its negative regulators, MDM2 and MDMX, small molecule inhibitors have paved the way for therapeutic intervention. This guide provides a detailed comparison of two key players in this field: ATSP-7041, a stapled α-helical peptide, and Nutlin-3a, a small-molecule cis-imidazoline analog. Their performance in cancer cells with MDM2 amplification is a critical focus for researchers and drug developers.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Nutlin-3a function by disrupting the interaction between p53 and its primary negative regulator, MDM2. This inhibition leads to the stabilization and activation of p53, which can then induce cell-cycle arrest, apoptosis, or senescence in cancer cells.[1][2] However, a key distinction lies in their specificity. While Nutlin-3a is highly selective for MDM2, this compound is a potent dual inhibitor of both MDM2 and its homolog, MDMX.[3][4] This dual-targeting mechanism gives this compound a potential advantage in cancers where MDMX is also overexpressed, as MDMX can also sequester and inactivate p53.[3]

cluster_0 p53-MDM2/MDMX Signaling Pathway cluster_1 Inhibitor Mechanism of Action p53 p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 MDMX MDMX MDMX->p53 ATSP7041 This compound ATSP7041->MDM2 ATSP7041->MDMX Nutlin3a Nutlin-3a Nutlin3a->MDM2 cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Cancer Cell Lines (e.g., SJSA-1, MCF-7) treat Treat with this compound or Nutlin-3a start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis interaction Protein Interaction (Co-IP) treat->interaction results Comparative Analysis of IC50, Apoptosis Rates, and Protein Binding viability->results apoptosis->results interaction->results

References

A Head-to-Head In Vivo Comparison of ATSP-7041 and RG7112 in p53-Dependent Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vivo efficacy of two distinct p53-MDM2/MDMX pathway activators, the stapled peptide ATSP-7041 and the small molecule RG7112, in preclinical cancer models.

This guide provides a comprehensive comparison of the in vivo performance of this compound and RG7112, two therapeutic agents designed to reactivate the p53 tumor suppressor pathway. While both molecules aim to disrupt the negative regulation of p53, they do so through different mechanisms. This compound is a stapled α-helical peptide that dually inhibits both MDM2 and MDMX, two key negative regulators of p53.[1][2][3][4] In contrast, RG7112 is a small molecule inhibitor that selectively targets the interaction between p53 and MDM2.[5][6][7] This fundamental difference in their mechanism of action may lead to differential efficacy in tumors with varying expression levels of MDM2 and MDMX.

In Vivo Efficacy: A Comparative Summary

A direct comparison of this compound and RG7112 in a human breast cancer xenograft model (MCF-7), which overexpresses MDMX, demonstrated the potent anti-tumor activity of both agents. The study revealed that this compound, administered intravenously, and RG7112, administered orally, both resulted in significant, dose-dependent tumor growth inhibition.[8][9]

CompoundDose and ScheduleTumor Growth Inhibition (TGI)Animal Model
This compound 20 mg/kg, i.v., qod63%MCF-7 human breast cancer xenograft
This compound 30 mg/kg, i.v., qod87%MCF-7 human breast cancer xenograft
RG7112 50 mg/kg, p.o., daily61%MCF-7 human breast cancer xenograft
RG7112 100 mg/kg, p.o., daily74%MCF-7 human breast cancer xenograft

TGI data extracted from a study by Chang et al. (2013).[8][9]

Furthermore, studies in an MDM2-amplified osteosarcoma xenograft model (SJSA-1) showed that this compound induced statistically significant tumor growth inhibition with both daily and every-other-day dosing schedules.[1][10] In the same model, RG7112 also demonstrated significant efficacy, with daily oral administration leading to tumor growth inhibition and even regression at higher doses.[5]

Signaling Pathway and Mechanism of Action

Both this compound and RG7112 function by activating the p53 signaling pathway, a critical pathway in tumor suppression that can induce cell-cycle arrest and apoptosis in response to cellular stress.[1][5] In many cancers, this pathway is inactivated through the overexpression of MDM2 and/or MDMX, which bind to p53 and target it for degradation.[5][7]

This compound, by dually inhibiting both MDM2 and MDMX, is designed to be effective in a broader range of tumors, including those that rely on MDMX overexpression to inactivate p53.[1][4] RG7112's selectivity for MDM2 makes it particularly effective in tumors where MDM2 is the primary driver of p53 inactivation.[5][6]

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2 MDM2 MDM2->p53 inhibits MDMX MDMX MDMX->p53 inhibits ATSP_7041 This compound ATSP_7041->MDM2 inhibits ATSP_7041->MDMX inhibits RG7112 RG7112 RG7112->MDM2 inhibits

Caption: The p53 signaling pathway and points of intervention for this compound and RG7112.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for in vivo xenograft studies.

Animal Models and Tumor Implantation
  • Animal Strain: Athymic nude mice are commonly used for xenograft studies.

  • Cell Lines:

    • MCF-7: A human breast adenocarcinoma cell line that overexpresses MDMX.

    • SJSA-1: A human osteosarcoma cell line with MDM2 gene amplification.

  • Implantation: Tumor cells are typically harvested during the exponential growth phase and injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly using calipers.

Dosing and Administration
  • This compound:

    • Formulation: Typically dissolved in a suitable vehicle for intravenous injection.

    • Administration: Administered intravenously (i.v.).

    • Dosing Regimen: Dosing can be daily (qd) or every other day (qod).

  • RG7112:

    • Formulation: Formulated for oral administration (p.o.), often as a suspension.

    • Administration: Administered orally via gavage.

    • Dosing Regimen: Typically administered daily.

Efficacy Evaluation
  • Tumor Volume Measurement: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study to determine the efficacy of the treatment compared to a vehicle control group.

  • Pharmacodynamic Markers: To confirm on-target activity, tumor samples can be collected at various time points after the last dose to analyze the expression of p53 target genes, such as p21, via quantitative RT-PCR.[9][10]

experimental_workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Treatment Administration Treatment Administration Tumor Growth Monitoring->Treatment Administration Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Pharmacodynamic Analysis Pharmacodynamic Analysis Treatment Administration->Pharmacodynamic Analysis TGI Calculation TGI Calculation Tumor Volume Measurement->TGI Calculation

Caption: A generalized workflow for in vivo xenograft efficacy studies.

References

Validating the On-Target Specificity of ATSP-7041 Using p53-Null Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATSP-7041, a potent dual inhibitor of MDM2 and MDMX, with other alternatives, supported by experimental data. The focus is on validating the on-target specificity of this compound, particularly through the use of p53-null cells, which serve as a critical negative control to demonstrate the p53-dependent mechanism of action.

Introduction to this compound

This compound is a stapled α-helical peptide designed to disrupt the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1][2] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inactivation of p53, thereby promoting tumor cell survival.[1][3] this compound reactivates the p53 pathway by binding to both MDM2 and MDMX with high affinity, leading to p53-dependent cell cycle arrest and apoptosis in cancer cells.[1][2][4] The on-target specificity of this compound is a key attribute, and its activity is markedly reduced in cells lacking functional p53.[5][6]

Comparative Analysis of this compound Activity in p53-Wild-Type vs. p53-Null/Mutant Cells

The core principle behind validating the on-target specificity of this compound lies in comparing its efficacy in cancer cell lines with different p53 statuses. A significant difference in activity between p53-wild-type (p53-WT) and p53-null or p53-mutant cells is a strong indicator of a p53-dependent mechanism.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of this compound in various cancer cell lines, highlighting the selectivity for p53-WT cells.

Cell LineCancer Typep53 StatusThis compound IC50 (µM)Nutlin-3a IC50 (µM)Reference
SJSA-1OsteosarcomaWild-Type~0.5~1[1]
MCF-7Breast CancerWild-Type~1>30[1]
RKOColon CarcinomaWild-Type~1Not Reported[1]
HCT116Colon CarcinomaWild-Type~1Not Reported[1]
MDA-MB-435MelanomaMutant>30>30[1]
SW480Colon CarcinomaMutant>30>30[1]
p53-null cells-NullInactiveInactive[5]

Key Observation: this compound demonstrates potent sub-micromolar to low-micromolar activity in p53-WT cancer cell lines. In contrast, its activity is significantly diminished (IC50 > 30 µM) in p53-mutant cell lines, indicating a selectivity index of over 30-fold.[1] Studies have also shown that this compound has no effect on p53-null cells.[5] This stark difference underscores the p53-dependency of this compound.

Comparison with Nutlin-3a

Nutlin-3a is a well-characterized small molecule inhibitor that specifically targets the p53-MDM2 interaction but does not inhibit MDMX.[1] This makes it a valuable tool for comparison. In SJSA-1 cells, which are sensitive to MDM2 inhibition, both this compound and Nutlin-3a are effective.[1] However, in MCF-7 cells, which overexpress MDMX, this compound is significantly more potent than Nutlin-3a, highlighting the advantage of dual MDM2/MDMX inhibition.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are the protocols for key experiments used to assess the on-target specificity of this compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells with different p53 statuses.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SJSA-1, MCF-7, MDA-MB-435, SW480, and a p53-null line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

Objective: To assess the activation of the p53 pathway by measuring the protein levels of p53 and its downstream target, p21.

Protocol:

  • Cell Treatment: Treat p53-WT (e.g., SJSA-1) and p53-null cells with this compound (e.g., 5-10 µM) for 24 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Outcome: In p53-WT cells, treatment with this compound should lead to a dose-dependent increase in p53 and p21 protein levels.[1] In contrast, no such increase should be observed in p53-null cells, confirming that the pathway activation is p53-dependent.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that this compound disrupts the interaction between p53 and MDM2/MDMX in living cells.

Protocol:

  • Cell Treatment: Treat p53-WT cells (e.g., MCF-7) with this compound (e.g., 10 µM) or a vehicle control for 4-6 hours.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-p53 antibody or control IgG overnight at 4°C. Then, add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using antibodies against p53, MDM2, and MDMX.

Expected Outcome: In cells treated with this compound, the amount of MDM2 and MDMX co-immunoprecipitated with p53 should be substantially reduced compared to the vehicle-treated control, indicating the disruption of these protein-protein interactions.[1]

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for validating its on-target specificity.

ATSP7041_Signaling_Pathway cluster_p53_WT p53 Wild-Type Cells cluster_p53_Null p53-Null Cells ATSP7041 This compound MDM2_MDMX MDM2 / MDMX ATSP7041->MDM2_MDMX Inhibits p53_inactive Inactive p53 MDM2_MDMX->p53_inactive Binds & Inhibits p53_active Active p53 p53_inactive->p53_active Released & Activated downstream Cell Cycle Arrest Apoptosis p53_active->downstream Induces ATSP7041_null This compound MDM2_MDMX_null MDM2 / MDMX ATSP7041_null->MDM2_MDMX_null Inhibits no_p53 No p53 no_effect No Effect

Caption: this compound mechanism in p53-WT vs. p53-Null cells.

Experimental_Workflow cluster_assays Perform Assays start Start: Select Cell Lines p53_wt p53-WT (e.g., SJSA-1, MCF-7) start->p53_wt p53_null p53-Null (e.g., HCT116 p53-/-) start->p53_null treatment Treat with this compound p53_wt->treatment p53_null->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Expression (Western Blot) treatment->western coip Protein Interaction (Co-IP) treatment->coip analysis Data Analysis & Comparison viability->analysis western->analysis coip->analysis conclusion Conclusion: On-Target Specificity Validated analysis->conclusion

References

A Head-to-Head Comparison of ATSP-7041 with other Stapled Peptides for p53-MDM2/MDMX-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of ATSP-7041 with other notable stapled peptides designed to inhibit the p53-MDM2/MDMX interaction, a critical pathway in cancer development. By presenting key performance metrics, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks, this document aims to facilitate informed decisions in the pursuit of novel cancer therapeutics.

Introduction to Stapled Peptides and the p53-MDM2/MDMX Axis

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, p53 function is abrogated through its interaction with the negative regulators MDM2 and MDMX. Stapled peptides are a class of synthetic peptides that are "stapled" with a chemical brace to lock them into an alpha-helical conformation. This structural reinforcement enhances their binding affinity, cell permeability, and proteolytic resistance, making them promising therapeutic agents for targeting intracellular protein-protein interactions like p53-MDM2/MDMX.

This compound is a potent, dual-specific stapled peptide inhibitor of both MDM2 and MDMX.[1] This guide will compare its performance against other key stapled peptides targeting this pathway.

Quantitative Performance Data

The following tables summarize the binding affinities and cellular activities of this compound and other relevant stapled peptides.

Table 1: Binding Affinity of Stapled Peptides to MDM2 and MDMX

PeptideTargetBinding Affinity (Kd or Ki, nM)Assay Method
This compound MDM20.91 (Kd)Biacore
MDMX2.31 (Kd)Biacore
SAH-p53-8 MDM255 (Kd)Fluorescence Polarization
MDMX2.3 (Kd)Fluorescence Polarization
ATSP-3900 MDM28 (Ki)Not Specified
MDMX12.7 (Ki)Not Specified
M06 MDM2 (wild-type)107.49 (Kd)Fluorescence Anisotropy
MDM2 (M62A mutant)63.13 (Kd)Fluorescence Anisotropy
ALRN-6924 MDM2 / MDMXHigh Affinity (Specific values not published)Not Specified

Table 2: Cellular Activity of Stapled Peptides in Cancer Cell Lines

PeptideCell LineIC50 / EC50 (µM)Assay Methodp53 Status
This compound SJSA-1 (Osteosarcoma)<1 (in 10% FBS)Cell ViabilityWild-type
MCF-7 (Breast Cancer)<1 (in 10% FBS)Cell ViabilityWild-type
RKO (Colon Carcinoma)1-2Cell ViabilityWild-type
HCT116 (Colorectal)1-2Cell ViabilityWild-type
MDA-MB-435 (Melanoma)>30Cell ViabilityMutant
SW480 (Colorectal Adenocarcinoma)>30Cell ViabilityMutant
SAH-p53-8 SJSA-1 (Osteosarcoma)8.8 (EC50)Cell ViabilityWild-type
PM2 UM-SCC-74B10 (IC50 with 2 Gy EBRT)Cell ViabilityWild-type
HCT11612 (IC50 with 2 Gy EBRT)Cell ViabilityWild-type
ALRN-6924 95 TP53-WT cell lines<1Cell ViabilityWild-type
197 TP53-mutant/null cell lines>10-30Cell ViabilityMutant/Null

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these peptides, the following diagrams illustrate the p53-MDM2/MDMX signaling pathway and a general experimental workflow for stapled peptide development.

p53_pathway p53-MDM2/MDMX Signaling Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm Negative Regulation cluster_stapled_peptide Therapeutic Intervention cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 inhibits & degrades MDMX MDMX MDMX->p53 inhibits ATSP7041 This compound ATSP7041->MDM2 inhibits ATSP7041->MDMX inhibits experimental_workflow General Experimental Workflow for Stapled Peptide Evaluation cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide Design Peptide Design Solid-Phase Synthesis Solid-Phase Synthesis Peptide Design->Solid-Phase Synthesis Stapling Reaction Stapling Reaction Solid-Phase Synthesis->Stapling Reaction Purification & Characterization Purification & Characterization Stapling Reaction->Purification & Characterization Binding Affinity Assay (FP) Binding Affinity Assay (FP) Purification & Characterization->Binding Affinity Assay (FP) Cellular Uptake Assay Cellular Uptake Assay Binding Affinity Assay (FP)->Cellular Uptake Assay Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cellular Uptake Assay->Cell Viability Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assay (MTT)->Mechanism of Action Studies Pharmacokinetics Pharmacokinetics Mechanism of Action Studies->Pharmacokinetics Xenograft Tumor Models Xenograft Tumor Models Pharmacokinetics->Xenograft Tumor Models Toxicity Studies Toxicity Studies Xenograft Tumor Models->Toxicity Studies

References

Unveiling the Selectivity of ATSP-7041: A Comparative Analysis of On-Target Efficacy and Off-Target Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

ATSP-7041, a stapled α-helical peptide, has emerged as a potent dual inhibitor of the p53 tumor suppressor's negative regulators, MDM2 and MDMX.[1][2] Its development marks a significant advancement in the quest for novel cancer therapeutics that reactivate the p53 pathway.[3] This guide provides a comprehensive comparison of this compound's cross-reactivity with other cellular proteins against alternative p53-activating agents, supported by experimental data to inform researchers, scientists, and drug development professionals.

While this compound demonstrates high-affinity binding to its intended targets, MDM2 and MDMX, and potent on-target activity in cancer cells with wild-type p53, studies have also revealed off-target effects that contribute to cellular toxicity.[4] Understanding this cross-reactivity profile is crucial for the continued development and optimization of this class of therapeutics.

Comparative Analysis of On-Target and Off-Target Activity

The selectivity of this compound is often benchmarked against the small-molecule MDM2 inhibitor, Nutlin-3a, and its clinical-stage analog, ALRN-6924. The following table summarizes the key performance metrics for these compounds, including their binding affinities for MDM2 and MDMX, their on-target cellular potency in p53 wild-type (WT) cancer cell lines, and their off-target cytotoxicity in p53-deficient cell lines.

CompoundTarget(s)MDM2 Binding (Ki/KD)MDMX Binding (Ki/KD)On-Target Activity (EC50 in p53 WT cells)Off-Target Activity (EC50 in p53-null cells)
This compound MDM2/MDMX0.91 nM (KD)[5]2.31 nM (KD)[5]~1-5 µM (MCF-7, SJSA-1)[6]~10-30 µM (SAOS-2, HCT116 p53-/-)[3]
Nutlin-3a MDM2~90 nM (Ki)[6]No significant binding[6]~1-10 µM (U-2 OS, SJSA-1)[6][7]>30 µM (SaOS2, MG63)[7]
ALRN-6924 MDM2/MDMXHigh Affinity[8]High Affinity[8]Potent (sub-µM to low µM)Data not publicly available

p53 Signaling Pathway and Inhibitor Intervention

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by its primary negative regulators, MDM2 and MDMX, which bind to p53 and target it for degradation. This compound and ALRN-6924 are designed to disrupt both the p53-MDM2 and p53-MDMX interactions, leading to the stabilization and activation of p53. In contrast, Nutlin-3a is a selective inhibitor of the p53-MDM2 interaction.

p53_pathway p53 Signaling Pathway and Inhibitor Action cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_p53_response p53 Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2 MDM2 MDM2->p53 inhibits MDMX MDMX MDMX->p53 inhibits This compound This compound This compound->MDM2 This compound->MDMX Nutlin-3a Nutlin-3a Nutlin-3a->MDM2

p53 pathway and points of inhibitor intervention.

Experimental Protocols for Assessing Cross-Reactivity

The evaluation of on-target and off-target effects of compounds like this compound relies on a battery of in vitro cellular assays. Below are the methodologies for two key experiments cited in the comparison.

Cell Proliferation (MTT) Assay

This assay is used to assess the impact of a compound on the proliferation and viability of cancer cell lines. By comparing the effect on p53 wild-type cells (on-target) versus p53-deficient cells (off-target), a therapeutic window can be determined.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for p53 WT, SAOS-2 for p53-null) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Nutlin-3a) and a vehicle control (e.g., DMSO) for 72 hours.[3]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity that is independent of the p53 pathway.

  • Cell Culture and Treatment: Culture cells in 96-well plates and treat with the test compounds as described for the MTT assay.[10]

  • Supernatant Collection: After the treatment period, centrifuge the plates and carefully collect the cell culture supernatant.[11]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[12]

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[11]

  • Cytotoxicity Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).[11]

Workflow for On-Target and Off-Target Evaluation

The systematic evaluation of a compound's selectivity involves a multi-step process, from initial biochemical assays to cellular and in vivo studies. The following diagram illustrates a typical workflow for assessing the on-target and off-target activities of a p53-MDM2/MDMX inhibitor.

experimental_workflow Experimental Workflow for Selectivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Binding_Assay Binding Affinity (e.g., FP, SPR) - MDM2 - MDMX On_Target On-Target Activity (p53 WT cells) - Cell Viability (MTT) - Apoptosis (Annexin V) Binding_Assay->On_Target Off_Target Off-Target Activity (p53-null cells) - Cell Viability (MTT) Binding_Assay->Off_Target Selectivity_Index Selectivity Index Calculation (Off-Target EC50 / On-Target EC50) On_Target->Selectivity_Index Off_Target->Selectivity_Index Cytotoxicity General Cytotoxicity - LDH Release Assay Cytotoxicity->Selectivity_Index

References

Unveiling the Dual Antagonist: A Comparative Analysis of ATSP-7041's Potency Against MDM2 and MDMX

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals ATSP-7041 as a potent, dual inhibitor of both MDM2 and MDMX, offering a significant advantage over MDM2-selective inhibitors in cancers where MDMX is overexpressed. This stapled α-helical peptide reactivates the p53 tumor suppressor pathway by effectively disrupting the p53-MDM2 and p53-MDMX interactions, showcasing nanomolar binding affinities for both negative regulators of p53. [1][2][3][4]

This compound has emerged as a promising therapeutic agent in p53-dependent cancers by addressing the limitations of molecules that solely target MDM2.[3] In many tumors, the overexpression of MDMX provides a resistance mechanism to MDM2 inhibitors. By equipotently targeting both MDM2 and MDMX, this compound ensures a more comprehensive reactivation of the p53 pathway, leading to cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][5]

Quantitative Comparison of this compound's Binding Affinity

Experimental data from fluorescence polarization assays and Biacore studies have quantified the high-affinity binding of this compound to both MDM2 and MDMX. The tables below summarize these findings, comparing the binding affinities (Ki or Kd) of this compound with the well-known MDM2-selective inhibitor, Nutlin-3a.

Compound MDM2 Binding Affinity (Ki, nM) MDMX Binding Affinity (Ki, nM)
This compound23 ± 251 ± 9
Nutlin-3a160 ± 10> 100,000
ATSP-7342 (Negative Control)> 100,000> 100,000
Data sourced from fluorescence polarization assays.[1]
Compound MDM2 Binding Affinity (Kd, nM) MDMX Binding Affinity (Kd, nM)
This compound3.98.8
Data sourced from Biacore (Surface Plasmon Resonance) studies.[1]

These data clearly illustrate that while Nutlin-3a is potent against MDM2, it is virtually inactive against MDMX. In stark contrast, this compound demonstrates strong, nanomolar binding to both proteins, highlighting its dual inhibitory mechanism.[1]

Cellular Potency and On-Target Effects

The dual inhibition of MDM2 and MDMX by this compound translates to potent cellular activity. In cancer cell lines overexpressing MDM2 (like SJSA-1) or MDMX (like MCF-7), this compound effectively induces p53-dependent downstream effects.

Cell Line Primary Negative Regulator This compound Effect Comparison with MDM2-selective inhibitors
SJSA-1 (Osteosarcoma)MDM2Dose-dependent increase in p53, p21, and MDM2 protein levels.Comparable induction of p53 pathway to Nutlin-3a.[5]
MCF-7 (Breast Cancer)MDMXDose-dependent increase in p53, p21, and MDM2 protein levels.Significantly higher induction of p53 pathway compared to Nutlin-3a, which is less effective due to MDMX overexpression.[5]

Treatment with this compound leads to the stabilization of p53 and the upregulation of its transcriptional targets, such as p21 and MDM2, confirming its on-target mechanism of action.[5][6]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments used to characterize the interaction of this compound with MDM2 and MDMX.

Fluorescence Polarization (FP) Assay

This assay quantitatively measures the binding of a fluorescently labeled ligand (probe) to a larger protein. The displacement of the probe by a competitive inhibitor, such as this compound, can be measured as a decrease in fluorescence polarization.

Materials:

  • Purified recombinant MDM2 or MDMX protein.

  • Rhodamine-labeled p53-derived peptide (Rd-p53) as the fluorescent probe.

  • This compound and other test compounds.

  • FP assay buffer (e.g., PBS with 0.1% BSA).

  • 384-well black, non-binding microplates.

  • Plate reader capable of measuring fluorescence polarization.

Protocol:

  • Prepare serial dilutions of the test compounds (e.g., this compound) in the FP assay buffer.

  • In a 384-well plate, add a solution containing the MDM2 or MDMX protein and the Rd-p53 peptide probe to each well.

  • Add the diluted test compounds to the wells. Include wells with only the probe (for minimum polarization) and wells with the probe and protein but no inhibitor (for maximum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[7]

  • Calculate the percentage of inhibition and determine the IC50 value for each compound by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the disruption of the p53-MDM2 and p53-MDMX interactions within a cellular context.

Materials:

  • Cancer cell lines (e.g., MCF-7).

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies against p53, MDM2, and MDMX.

  • Protein A/G agarose beads.

  • SDS-PAGE and Western blotting reagents.

Protocol:

  • Culture cancer cells to the desired confluency.

  • Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[1]

  • Lyse the cells using a suitable lysis buffer to obtain whole-cell lysates.

  • Pre-clear the lysates by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an antibody against p53 overnight at 4°C to form antibody-protein complexes.

  • Add protein A/G agarose beads to the lysates to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform Western blotting using antibodies against MDM2 and MDMX to detect the amount of these proteins that were co-immunoprecipitated with p53. A reduction in the amount of co-precipitated MDM2 and MDMX in the this compound-treated samples compared to the control indicates disruption of the protein-protein interaction.[1][8]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway and the experimental workflow.

p53_MDM_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2 MDM2 p53->MDM2 Induces expression MDM2->p53 Inhibits & Degrades MDMX MDMX MDMX->p53 Inhibits ATSP7041 This compound ATSP7041->MDM2 Inhibits ATSP7041->MDMX Inhibits

Caption: The p53-MDM2/MDMX signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis FP Fluorescence Polarization Assay (Binding Affinity) CoIP Co-Immunoprecipitation (PPI Disruption) WB Western Blot (p53 Pathway Activation) CoIP->WB Viability Cell Viability Assays (Cellular Potency) WB->Viability

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

ATSP-7041 Demonstrates Superior Efficacy in Nutlin-Resistant Cancer Models Through Dual Inhibition of MDM2 and MDMX

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the promise of ATSP-7041, a stapled alpha-helical peptide, in overcoming resistance to traditional MDM2 inhibitors like Nutlins. By targeting both MDM2 and MDMX, this compound effectively reactivates the p53 tumor suppressor pathway in cancer models where Nutlins fail, offering a potential new therapeutic strategy for a range of p53 wild-type cancers.

Nutlin-class compounds, first-generation small molecule inhibitors of the p53-MDM2 interaction, have shown promise in reactivating p53. However, their efficacy is limited in tumors that overexpress MDMX, a close homolog of MDM2 that also sequesters and inactivates p53 but is not targeted by Nutlins.[1][2] this compound, a novel stapled peptide, has been specifically designed to address this limitation by potently inhibiting both MDM2 and MDMX, thereby offering a more comprehensive reactivation of the p53 pathway.[1][3][4][5]

Comparative Efficacy in Preclinical Models

In vitro and in vivo studies have consistently demonstrated the superior performance of this compound in cancer models characterized by high MDMX expression, a key mechanism of Nutlin resistance.

In Vitro Potency and Cellular Activity

This compound exhibits high-affinity binding to both MDM2 and MDMX, in stark contrast to Nutlin-3a, which is selective for MDM2.[1] This dual-targeting mechanism translates to potent cellular activity in cancer cell lines with varying levels of MDM2 and MDMX expression.

For instance, in the MCF-7 breast cancer cell line, which has high MDMX levels, this compound induced significantly higher levels of p53 and its downstream target p21 compared to Nutlin-3a.[1][6] Conversely, in SJSA-1 osteosarcoma cells, which have high MDM2 but low MDMX levels, the p53 activation by this compound was comparable to that of Nutlin-3a.[1][6] This highlights the unique advantage of this compound in MDMX-driven cancers.

Compound Target(s) Binding Affinity (Ki, nM) Cell Viability (IC50, µM)
MDM2 / MDMX SJSA-1 / MCF-7
This compound MDM2 & MDMX8 / 270.8 / 0.9
Nutlin-3a MDM2160 / >10,0000.9 / >10

Table 1: Comparative in vitro activity of this compound and Nutlin-3a. Binding affinities and cell viability data demonstrate the potent dual-inhibitory action of this compound and its efficacy in both MDM2- and MDMX-overexpressing cell lines.[1]

In Vivo Tumor Growth Inhibition

The potent in vitro activity of this compound translates to robust anti-tumor efficacy in vivo. In xenograft models of human cancers, including those resistant to Nutlins, this compound demonstrated significant tumor growth suppression.[1][3] For example, in an MCF-7 xenograft model, this compound treatment led to significant tumor regression, a result not achievable with MDM2-selective inhibitors.[1]

Mechanism of Action: Restoring the Guardian of the Genome

This compound functions by disrupting the protein-protein interaction between p53 and its negative regulators, MDM2 and MDMX. In many cancers with wild-type p53, these negative regulators are overexpressed, effectively keeping p53 in an inactive state and preventing it from carrying out its tumor-suppressive functions.

By binding to the p53-binding pocket of both MDM2 and MDMX, this compound liberates p53 from this inhibition.[5][7] The now-active p53 can translocate to the nucleus and initiate a transcriptional program that leads to cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby halting tumor progression.[1]

p53_pathway cluster_0 Normal Cell cluster_1 Nutlin-Resistant Cancer Cell (High MDMX) cluster_2 This compound Treated Cancer Cell p53_inactive p53 (inactive) MDM2 MDM2 p53_inactive->MDM2 Inhibition MDMX MDMX p53_inactive->MDMX Inhibition Nutlin Nutlin-3a MDM2_c MDM2 Nutlin->MDM2_c Inhibits p53_i p53 (inactive) MDMX_c MDMX p53_i->MDMX_c Remains Inhibited ATSP7041 This compound MDM2_t MDM2 ATSP7041->MDM2_t Inhibits MDMX_t MDMX ATSP7041->MDMX_t Inhibits p53_a p53 (active) p21 p21 p53_a->p21 Upregulates Apoptosis Apoptosis p53_a->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Mechanism of this compound Action. In Nutlin-resistant cancers with high MDMX, this compound's dual inhibition of MDM2 and MDMX fully reactivates p53, leading to tumor suppression.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., SJSA-1, MCF-7) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound or Nutlin-3a for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of the compound.

Apoptosis Assay (Annexin V Staining)
  • Treatment: Cells were treated with this compound or Nutlin-3a for a designated time (e.g., 48 hours).

  • Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

In Vivo Xenograft Studies
  • Tumor Implantation: Human cancer cells (e.g., MCF-7) were subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: Mice were randomized into treatment groups and received intravenous (for this compound) or oral (for some small molecules) administration of the compounds or vehicle control at specified doses and schedules.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the control group.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Lines (e.g., SJSA-1, MCF-7) treatment Treatment with This compound or Nutlin-3a cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V Assay (Apoptosis) treatment->annexin western Western Blot (p53, p21 levels) treatment->western xenograft Xenograft Model (Immunocompromised Mice) mtt->xenograft Promising Results tumor_growth Tumor Growth Monitoring xenograft->tumor_growth drug_admin Drug Administration tumor_growth->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement

Preclinical Evaluation Workflow. A systematic approach is used to assess the efficacy of this compound, from in vitro cellular assays to in vivo animal models.

Conclusion

The preclinical data strongly support the potential of this compound as a next-generation p53-activating therapeutic, particularly in the context of Nutlin resistance. Its ability to dually inhibit both MDM2 and MDMX addresses a key limitation of earlier MDM2 inhibitors. Further clinical investigation of this compound and its analogs, such as ALRN-6924, is warranted to translate these promising preclinical findings into effective cancer therapies.[2][8]

References

Independent validation of published ATSP-7041 research findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on ATSP-7041, a stapled α-helical peptide, against other relevant alternatives in the field of p53-dependent cancer therapy. The data and methodologies presented are based on peer-reviewed scientific literature.

Comparative Efficacy and Binding Affinity

This compound has been developed as a potent dual inhibitor of both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2][3] Its performance, particularly when compared to small-molecule inhibitors that typically only target MDM2, has been a subject of extensive research.

CompoundTarget(s)Binding Affinity (K D )Cellular ActivityTumor Growth Inhibition (in vivo)
This compound MDM2 & MDMXMDM2: 0.91 nMMDMX: 2.31 nM[1]Submicromolar in cancer cell lines[1][3]61% in SJSA-1 xenograft model (15 mg/kg qd or 30 mg/kg qod)[4]
Nutlin-3a MDM2High affinity for MDM2Effective in cells with MDM2 overexpression, but less so in cells with high MDMX levels[1]-
RG7112 MDM2-Investigational small-molecule MDM2 inhibitor[4]-
SAH-p53-8 MDM2 & MDMX-Less potent in cell viability assays in the presence of serum compared to this compound[1]-
ATSP-3900 pDI analog-Less potent in cell viability assays in the presence of serum compared to this compound[1]-
ALRN-6924 MDM2 & MDMXAnalog of this compound, currently in clinical trials[5][6]-Outperformed this compound in a study, showing ~66% tumor growth inhibition[6]

Experimental Protocols

The following are summaries of key experimental methodologies used to validate the efficacy and mechanism of action of this compound.

Binding Affinity Studies (Biacore)

To determine the binding affinity of this compound to MDM2 and MDMX, surface plasmon resonance (SPR) technology, specifically a Biacore instrument, was utilized.[1] This method measures the interaction between a ligand (this compound) and an analyte (MDM2 or MDMX protein) in real-time. The association and dissociation rates are measured to calculate the dissociation constant (K D ), a measure of binding affinity. The data indicated a fast rate of association and a slow rate of dissociation for this compound with both MDM2 and MDMX.[1]

Cell Viability and Proliferation Assays

The effect of this compound on the viability of cancer cell lines, such as SJSA-1 and MCF-7, was assessed using standard cell viability assays.[1] These assays typically involve incubating the cells with varying concentrations of the compound for a specified period. The number of viable cells is then determined using methods like MTT or CellTiter-Glo assays, which measure metabolic activity. These studies demonstrated the submicromolar cellular activity of this compound.[1]

Immunoprecipitation and Western Blotting

To confirm that this compound disrupts the interaction between p53 and its negative regulators, MDM2 and MDMX, in living cells, co-immunoprecipitation followed by Western blotting was performed.[1] Cancer cells were treated with this compound, and then cell lysates were prepared. An antibody against p53 was used to pull down p53 and any associated proteins. The resulting immunoprecipitates were then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against MDM2 and MDMX to detect the amount of these proteins bound to p53. Treatment with this compound led to a significant reduction in the amount of MDM2 and MDMX co-immunoprecipitated with p53.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism was evaluated using human cancer xenograft models in mice.[4] Cancer cells (e.g., SJSA-1 or MCF-7) were implanted into immunodeficient mice. Once tumors reached a certain size, the mice were treated with this compound or a vehicle control. Tumor volumes were measured regularly to assess the rate of tumor growth. These studies showed that this compound significantly inhibited tumor growth in these models.[4]

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental designs involved in this compound research, the following diagrams have been generated.

ATSP7041_Mechanism_of_Action cluster_p53_regulation Normal p53 Regulation cluster_ATSP7041_intervention This compound Intervention MDM2 MDM2 p53 p53 MDM2->p53 Inhibition MDMX MDMX MDMX->p53 Inhibition Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis p53_activated Activated p53 ATSP_7041 ATSP_7041 ATSP_7041->MDM2 Inhibition ATSP_7041->MDMX Inhibition Upregulation of p21 Upregulation of p21 p53_activated->Upregulation of p21 Tumor Suppression Tumor Suppression p53_activated->Tumor Suppression

Caption: Mechanism of Action of this compound.

Xenograft_Study_Workflow Implantation Implant Human Cancer Cells into Mice Tumor_Growth Allow Tumors to Grow to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (n=10) Tumor_Growth->Randomization Treatment Administer this compound (e.g., 15 mg/kg qd or 30 mg/kg qod) or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Well-being Treatment->Monitoring Analysis Analyze Tumor Growth Inhibition (TGI) Monitoring->Analysis Co_IP_Workflow Cell_Treatment Treat Cancer Cells with This compound or DMSO Lysis Lyse Cells to Release Proteins Cell_Treatment->Lysis Immunoprecipitation Immunoprecipitate p53 using an anti-p53 Antibody Lysis->Immunoprecipitation Washing Wash to Remove Non-specifically Bound Proteins Immunoprecipitation->Washing Elution Elute p53 and Bound Proteins Washing->Elution Western_Blot Analyze Eluate by Western Blot for MDM2 and MDMX Elution->Western_Blot

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of ATSP-7041, a stapled α-helical peptide inhibitor of MDM2 and MDMX. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a research chemical, this compound should be handled as a potentially hazardous substance.

Core Principles of this compound Disposal

The disposal of this compound, whether in solid (lyophilized powder) or liquid (solution) form, must follow established protocols for chemical waste management. The fundamental principle is to prevent the release of the compound into the environment and to mitigate any potential risk of exposure to personnel. All peptide waste should be treated as laboratory chemical waste.[1]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not publicly available, general best practices for peptide and chemical waste provide a framework for safe handling. The following table summarizes key operational parameters based on standard laboratory safety guidelines.

ParameterGuidelineRationale
Waste pH Range Neutral (6.0-8.0)To ensure compatibility with waste containers and other chemicals in the waste stream.
Inactivation Solution 10% Bleach Solution (if compatible)May be used for chemical degradation of peptide waste prior to disposal. Compatibility with this compound must be verified in a small-scale test.
Container Fill Level Do not exceed 80% capacityTo prevent spills and allow for vapor expansion.
Storage of Waste Segregated from incompatible materialsTo prevent hazardous reactions in the waste storage area.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of this compound in both liquid and solid forms. These procedures are based on general guidelines for hazardous chemical waste disposal provided by university environmental health and safety departments.[2][3][4][5]

Protocol 1: Disposal of Liquid this compound Waste

This protocol applies to solutions containing this compound, including unused experimental solutions, and rinsates from container cleaning.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

  • Designated, leak-proof, and clearly labeled liquid chemical waste container.

  • Chemical fume hood.

Procedure:

  • Work in a Ventilated Area: All handling of liquid this compound waste should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Transfer to Waste Container: Carefully transfer all liquid waste containing this compound into a designated liquid chemical waste container.

    • Do not pour this compound solutions down the drain. [1]

  • Label the Container: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Secure the Container: Tightly seal the waste container and store it in a designated satellite accumulation area.

  • Arrange for Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste container.

Protocol 2: Disposal of Solid this compound Waste

This protocol applies to unused or expired lyophilized this compound powder and any materials contaminated with the compound.

Materials:

  • Appropriate PPE as listed in Protocol 1.

  • Designated, sealable, and clearly labeled solid chemical waste container.

Procedure:

  • Contain Solid Waste:

    • For unused or expired lyophilized powder, ensure the original vial is tightly sealed. Place the sealed vial into the designated solid chemical waste container.

    • For contaminated materials such as gloves, pipette tips, and empty vials, collect them in a separate, clearly labeled bag or container designated for solid chemical waste.

  • Label the Container: The solid waste container must be labeled "Hazardous Waste" and clearly indicate that it contains "this compound contaminated materials."

  • Store Safely: Store the sealed solid waste container in the satellite accumulation area, segregated from other waste types.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous solid waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.

ATSP7041_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_storage Temporary Storage cluster_disposal Final Disposal gen_liquid Liquid Waste (Solutions, Rinsate) collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid Follow Protocol 1 gen_solid Solid Waste (Powder, Contaminated Items) collect_solid Collect in Labeled Solid Waste Container gen_solid->collect_solid Follow Protocol 2 saa Satellite Accumulation Area (Segregated Storage) collect_liquid->saa collect_solid->saa ehs_pickup EHS Hazardous Waste Pickup saa->ehs_pickup Schedule Pickup

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of ATSP-7041, a potent, cell-permeable, stapled α-helical peptide that dually inhibits MDM2 and MDMX, leading to the reactivation of the p53 tumor suppressor pathway. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the compound for research applications.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a synthetic, stapled peptide necessitates cautious handling in a controlled laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact. Must be changed immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes of reconstituted peptide solutions.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for solutions. Use a certified respirator if handling the lyophilized powder outside of a fume hood.To prevent inhalation of the lyophilized powder, which can be easily aerosolized.
Engineering Controls
ControlSpecificationRationale
Fume Hood/Biosafety Cabinet Required when handling the lyophilized powderTo contain any airborne particles and prevent inhalation.
Designated Work Area A clean, organized bench space dedicated to handling this compoundTo prevent cross-contamination of other experiments and materials.

Operational Plan: Storage and Reconstitution

Proper storage and reconstitution are critical for maintaining the stability and biological activity of this compound.

Storage of Lyophilized Powder
ConditionSpecificationRationale
Temperature Long-term: -20°C or -80°C. Short-term: 4°C is acceptable for days to weeks.To prevent degradation of the peptide.[1]
Environment Store in a tightly sealed container with a desiccant.To protect from moisture, which can reduce long-term stability.[1]
Light Protect from bright light.To prevent light-induced degradation.[1]
Reconstitution of this compound

This compound is a stapled peptide with improved solubility compared to its parent compounds.[1]

  • Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial.[2]

  • Solvent Selection : The choice of solvent will depend on the experimental requirements. For in vitro cellular assays, sterile, high-purity solvents are necessary.

  • Solubilization :

    • For many peptides, sterile, distilled water is a suitable initial solvent.

    • If solubility in water is limited, a small amount of an organic solvent like DMSO can be used to create a stock solution, which can then be diluted in the appropriate aqueous buffer.

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes for storage.[3]

Storage of Reconstituted Solutions
ConditionSpecificationRationale
Temperature -20°C or -80°CTo maintain the stability of the peptide in solution.[3]
Freeze-Thaw Cycles Avoid repeated cyclesRepeated freezing and thawing can lead to peptide degradation.[3]

Experimental Protocols

The following are representative protocols for key experiments involving this compound, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[4]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5][6]

  • Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blot for p53 Activation

This protocol is for detecting the stabilization of p53 and the upregulation of its downstream target, p21, following treatment with this compound.[4]

  • Cell Treatment and Lysis :

    • Treat cells with this compound at various concentrations and time points.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation for p53-MDM2/MDMX Interaction

This protocol is to assess the ability of this compound to disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX.[4]

  • Cell Treatment and Lysis :

    • Treat cells with this compound (e.g., 10 µM for 4 hours) or a vehicle control.[4]

    • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing : Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation :

    • Incubate the pre-cleared lysates with an antibody against p53 or MDM2/MDMX overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot :

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blot using antibodies against p53, MDM2, and MDMX.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste should be treated as chemical waste.[2]

Waste Segregation and Disposal
Waste TypeDisposal Procedure
Unused Lyophilized Powder Dispose of as solid chemical waste in a designated, sealed container.
Unused Reconstituted Solutions Collect in a designated chemical waste container. Do not pour down the drain.[2]
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves) Dispose of in a designated solid chemical waste or biohazard waste container, according to institutional guidelines.

All waste containers must be clearly labeled with the contents and appropriate hazard warnings. Follow all local and institutional regulations for the disposal of chemical waste.

Visualizations

This compound Mechanism of Action: p53 Reactivation

ATSP7041_p53_Pathway cluster_0 Normal Cell (p53 Inactive) cluster_1 Cancer Cell with this compound (p53 Active) p53_inactive p53 MDM2 MDM2 MDM2->p53_inactive Ubiquitination & Degradation MDMX MDMX MDMX->p53_inactive Inhibition ATSP7041 This compound MDM2_bound MDM2 ATSP7041->MDM2_bound Inhibits MDMX_bound MDMX ATSP7041->MDMX_bound Inhibits p53_active p53 (Active) downstream Cell Cycle Arrest, Apoptosis p53_active->downstream

Caption: this compound reactivates the p53 pathway by inhibiting MDM2 and MDMX.

Experimental Workflow: Western Blot for p53 Activation

Western_Blot_Workflow start Start: Seed and Culture Cells treatment Treat cells with this compound and Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p53, p21, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for analyzing p53 activation by Western blot.

Logical Relationship: PPE for Handling this compound

PPE_Logic cluster_ppe Mandatory Personal Protective Equipment compound Handling this compound gloves Nitrile Gloves compound->gloves protects skin eye_protection Safety Glasses/Goggles compound->eye_protection protects eyes lab_coat Lab Coat compound->lab_coat protects clothing/skin

Caption: Essential PPE for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.